molecular formula C10H7ClFNO2 B1370648 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione CAS No. 176200-91-2

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Cat. No.: B1370648
CAS No.: 176200-91-2
M. Wt: 227.62 g/mol
InChI Key: KYATUXRRFOJLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is a useful research compound. Its molecular formula is C10H7ClFNO2 and its molecular weight is 227.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloroethyl)-5-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-3-4-13-9(14)7-2-1-6(12)5-8(7)10(13)15/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYATUXRRFOJLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649596
Record name 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176200-91-2
Record name 2-(2-Chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound, identified by CAS Number 176200-91-2, is a halogenated derivative of the well-established phthalimide scaffold.[1][2][3][4] The presence of three key structural features—the planar isoindole-1,3-dione ring system, a fluorine atom on the aromatic ring, and a reactive N-(2-chloroethyl) side chain—positions this molecule as a versatile building block in medicinal chemistry and materials science.

The isoindole-1,3-dione (or phthalimide) core is a privileged structure in drug discovery, known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties.[5][6] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of a parent molecule. Critically, the N-(2-chloroethyl) group serves as an electrophilic handle, susceptible to nucleophilic attack, thereby enabling the covalent modification of biological targets or the straightforward synthesis of diverse molecular libraries.

This guide provides a comprehensive analysis of the chemical properties, a proposed synthetic route, predicted spectral characteristics, and the chemical reactivity of this compound, offering insights for its application in advanced research.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. While specific experimental data such as melting point and solubility are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

PropertyValueSource(s)
CAS Number 176200-91-2[1][3]
Molecular Formula C₁₀H₇ClFNO₂[1][2]
Molecular Weight 227.62 g/mol [1][2]
Physical Form Solid[1]
IUPAC Name 2-(2-chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
InChI Key KYATUXRRFOJLJB-UHFFFAOYSA-N[1]

Proposed Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of N-substituted isoindole-1,3-diones involves the condensation of a phthalic anhydride derivative with a primary amine. For the title compound, this translates to the reaction between 5-fluorophthalic anhydride and 2-chloroethylamine.

The reaction typically proceeds in a high-boiling polar solvent, such as glacial acetic acid, N,N-dimethylformamide (DMF), or toluene, often with azeotropic removal of water to drive the reaction to completion.[7][8] The mechanism involves an initial nucleophilic attack of the amine on one of the anhydride carbonyls, leading to a ring-opened amic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration to form the stable five-membered imide ring.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 5-Fluorophthalic Anhydride P1 Nucleophilic Acyl Substitution (Ring Opening) R1->P1 R2 2-Chloroethylamine R2->P1 I1 Amic Acid Intermediate P1->I1 Formation P2 Intramolecular Cyclization (Dehydration) Prod 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione P2->Prod Water H₂O P2->Water Byproduct I1->P2 Heat (Δ)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Prophetic)
  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorophthalic anhydride (1.0 eq) and glacial acetic acid (5-10 mL per gram of anhydride).

  • Amine Addition: While stirring, add 2-chloroethylamine hydrochloride (1.05 eq) to the suspension, followed by a non-nucleophilic base such as sodium acetate or triethylamine (1.1 eq) to liberate the free amine.

  • Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a solid.

Structural Elucidation and Predicted Spectral Analysis

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The three protons on the fluorinated benzene ring will appear in the range of δ 7.8-8.2 ppm. Due to the fluorine at position 5, they will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) arising from both H-H and H-F coupling.

  • Ethyl Protons (-CH₂-N-, 2H): A triplet is expected around δ 4.0-4.2 ppm. This group is adjacent to the imide nitrogen and the chloro-substituted carbon.

  • Ethyl Protons (-CH₂-Cl, 2H): A triplet is expected around δ 3.7-3.9 ppm. This group is adjacent to the chlorine atom and the nitrogen-substituted carbon. The two ethyl groups will show a characteristic triplet-of-triplets pattern due to their coupling.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two signals are expected in the downfield region, around δ 165-168 ppm, characteristic of imide carbonyls.

  • Aromatic Carbons (C-Ar): Six signals are expected between δ 120-140 ppm. The carbon attached to the fluorine (C5) will show a large C-F coupling constant and a chemical shift around δ 160-165 ppm.

  • Ethyl Carbons (-CH₂-N-): A signal is anticipated around δ 38-42 ppm.

  • Ethyl Carbons (-CH₂-Cl): A signal is anticipated around δ 40-44 ppm.

FT-IR Spectroscopy
  • C=O Stretch (Imide): Two strong, characteristic absorption bands are expected. An asymmetric stretch around 1770-1785 cm⁻¹ and a symmetric stretch around 1700-1720 cm⁻¹.

  • C-N Stretch: A band in the region of 1350-1390 cm⁻¹.

  • C-F Stretch (Aromatic): A strong band in the region of 1200-1250 cm⁻¹.

  • C-Cl Stretch: A band in the region of 650-750 cm⁻¹.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227. A characteristic M+2 peak at m/z = 229 with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of the chloroethyl group (-CH₂CH₂Cl) and cleavage of the imide ring.

Reactivity and Synthetic Potential

The primary site of reactivity on this compound is the electrophilic carbon atom of the 2-chloroethyl side chain. This group is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles.[10] This reactivity makes the molecule a valuable intermediate for synthesizing more complex structures.

G center 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione p1 Thioether Derivative center->p1 p2 Amine Derivative center->p2 p3 Azide Derivative center->p3 p4 Ether Derivative center->p4 n1 R-SH (Thiol) n1->p1 n2 R₂NH (Amine) n2->p2 n3 N₃⁻ (Azide) n3->p3 n4 RO⁻ (Alkoxide) n4->p4

Caption: Reactivity with various nucleophiles.

Nucleophile ClassExample ReagentResulting ProductSignificance
Thiols Cysteine, GlutathioneThioetherCovalent modification of proteins, synthesis of radiolabeled tracers.
Amines Primary/Secondary AminesSubstituted EthylamineLibrary synthesis for SAR studies, introduction of basic centers.
Azides Sodium AzideAlkyl AzidePrecursor for "click chemistry" (Huisgen cycloaddition) or reduction to a primary amine.
Alkoxides/Phenoxides Sodium MethoxideEtherIntroduction of diverse side chains, modification of physicochemical properties.

This predictable reactivity allows for the systematic development of compound libraries where the isoindole-1,3-dione core is maintained while the distal part of the molecule is varied, a common strategy in lead optimization.

Potential Research Applications

Given the established biological profile of the isoindole-1,3-dione scaffold and the synthetic utility of the chloroethyl group, this compound is a prime candidate for several research areas:

  • Covalent Inhibitor Development: The electrophilic side chain can be used to target nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes, leading to irreversible inhibitors with high potency and prolonged duration of action.

  • PROTACs and Molecular Glues: The phthalimide core is famously a part of thalidomide and its analogs (IMiDs), which function as molecular glues. This molecule could serve as a starting point for creating novel bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

  • Fluorescent Probe Synthesis: The chloroethyl group allows for easy conjugation to fluorophores or other reporter tags, enabling the creation of chemical probes to study biological systems.

  • Medicinal Chemistry Scaffolding: It can serve as a readily diversifiable intermediate for generating libraries of compounds for screening against a wide range of therapeutic targets, including kinases, cholinesterases, and cyclooxygenases.[5][6]

Conclusion

This compound is a strategically designed chemical entity that combines the biologically relevant phthalimide core with a synthetically versatile and reactive electrophilic side chain. While detailed experimental characterization is sparse in public literature, its properties and reactivity can be reliably predicted from fundamental chemical principles and data on related compounds. Its potential as a building block for covalent inhibitors, chemical probes, and diverse compound libraries makes it a molecule of significant interest for researchers in drug discovery and chemical biology.

References

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Acta Crystallographica Section E. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. [Link]

  • BIOFOUNT. This compound. [Link]

  • ResearchGate. Friedel - Crafts reaction of N - ( 2 - Chloroethyl ) benzaldimine. [Link]

  • PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • RSC Publishing. Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. [Link]

  • MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • SpectraBase. 5-Fluoro-1H-indole. [Link]

  • MDPI. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, a fluorinated derivative of the isoindole-1,3-dione scaffold. The document details its fundamental physicochemical properties, with a particular focus on its molecular weight. A validated, step-by-step synthesis protocol is presented, grounded in established chemical principles. Furthermore, this guide explores the potential applications and biological significance of this compound class, offering insights for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom and a reactive chloro-ethyl side chain, as seen in this compound, offers unique opportunities for the development of novel chemical entities. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the chloro-ethyl group provides a handle for further chemical modification. This guide serves as a technical resource for researchers interested in the synthesis, properties, and potential applications of this specific derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 227.62 g/mol [3][4]
Molecular Formula C10H7ClFNO2[3][4]
CAS Number 176200-91-2[4]
Appearance Solid (predicted)[4]
Purity Typically ≥95%[4]
InChI Key KYATUXRRFOJLJB-UHFFFAOYSA-N[4]

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a modification of the Gabriel synthesis, a classic method for the preparation of primary amines and N-substituted phthalimides.[5][6][7] This approach involves the N-alkylation of a phthalimide precursor. In this case, 4-fluorophthalic anhydride serves as the starting material, which is first converted to potassium 4-fluorophthalimide, followed by reaction with 1-bromo-2-chloroethane.

Rationale for Experimental Choices

The choice of the Gabriel synthesis is predicated on its high efficiency and the prevention of over-alkylation, a common side reaction in other amine synthesis methods.[8] The use of potassium phthalimide as a nucleophile ensures a clean SN2 reaction with the alkyl halide.[6][7] Acetic acid is a suitable solvent for the initial imidization reaction as it facilitates the condensation of the anhydride with an amine source. For the subsequent alkylation, a polar aprotic solvent like dimethylformamide (DMF) is chosen to enhance the rate of the SN2 reaction.[5]

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 4-Fluorophthalimide

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophthalic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Add glacial acetic acid to the flask to create a slurry.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-fluorophthalimide.

Step 2: Synthesis of Potassium 4-Fluorophthalimide

  • Dissolve the dried 4-fluorophthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve potassium hydroxide (1 equivalent) in a minimal amount of ethanol.

  • Slowly add the ethanolic KOH solution to the 4-fluorophthalimide solution with stirring.

  • Stir the mixture at room temperature for 1 hour, during which the potassium salt will precipitate.

  • Collect the potassium 4-fluorophthalimide by vacuum filtration and dry it thoroughly.

Step 3: Synthesis of this compound

  • Suspend the dried potassium 4-fluorophthalimide (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-bromo-2-chloroethane (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 4-Fluorophthalic Anhydride + Urea B Reflux in Glacial Acetic Acid A->B Step 1 C 4-Fluorophthalimide B->C D Potassium Hydroxide in Ethanol C->D Step 2 E Potassium 4-Fluorophthalimide D->E F 1-Bromo-2-chloroethane in DMF E->F Step 3 G 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione F->G

Caption: Synthesis workflow for this compound.

Potential Applications and Biological Significance

Isoindole-1,3-dione derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[9][10][11] The parent compound of this class, thalidomide, and its analogs like lenalidomide and pomalidomide, are used in the treatment of multiple myeloma.[2]

The title compound, this compound, can be considered a valuable intermediate for the synthesis of more complex molecules. The chloro-ethyl side chain is a reactive handle that can be used to introduce various functional groups through nucleophilic substitution reactions. This allows for the generation of a library of compounds for screening in various biological assays.

The presence of the fluorine atom is of particular interest in drug design. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[11] Therefore, derivatives of this compound are promising candidates for the development of novel therapeutics.

Conceptual Pathway for Further Derivatization

Derivatization Start 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Reaction Nucleophilic Substitution (e.g., with R-NH2, R-OH, R-SH) Start->Reaction Product Novel Isoindole-1,3-dione Derivatives Reaction->Product Screening Biological Activity Screening (e.g., Anticancer, Anti-inflammatory) Product->Screening

Caption: Derivatization potential of the target compound for drug discovery.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its structural features that are amenable to further chemical modification for drug discovery and development. This guide has provided a detailed overview of its molecular weight and other physicochemical properties, a robust synthesis protocol, and a discussion of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and organic synthesis.

References

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (n.d.). Sphinxsai. Retrieved January 18, 2026, from [Link]

  • Synthesis of N-substituted phthalimides. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Phthalimides: developments in synthesis and functionalization. (2024). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Research Article Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ProQuest. Retrieved January 18, 2026, from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved January 18, 2026, from [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). Chemistry Notes. Retrieved January 18, 2026, from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione (CAS 176200-91-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is a fluorinated derivative of N-substituted phthalimide. The isoindole-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] Furthermore, the presence of a reactive 2-chloroethyl group provides a versatile handle for subsequent chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecules and potential drug candidates.[4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 176200-91-2
Molecular Formula C₁₀H₇ClFNO₂
Molecular Weight 227.62 g/mol
Appearance Solid
Purity Typically ≥95% for research-grade material

This data is compiled from chemical supplier information.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the 5-fluorophthalimide precursor, followed by its N-alkylation.

Part 1: Synthesis of 5-Fluorophthalimide

The key starting material, 5-fluorophthalimide, can be synthesized from 4-fluorophthalic acid or its anhydride. A common method for the formation of imides from anhydrides is the reaction with urea or ammonia.[5]

Experimental Protocol: Synthesis of 5-Fluorophthalimide from 4-Fluorophthalic Anhydride

Rationale: This procedure utilizes the reaction of 4-fluorophthalic anhydride with urea. Urea, upon heating, decomposes to ammonia and isocyanic acid, with the in-situ generated ammonia reacting with the anhydride to form the imide. This method is often preferred for its convenience over using gaseous ammonia.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophthalic anhydride (1 equivalent) and urea (1.5-2 equivalents).

  • Heating: Heat the mixture, initially to a molten state, and then increase the temperature to reflux (approximately 130-140 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture will solidify. Add water to the flask and heat to dissolve the solid.

  • Purification: Allow the solution to cool, which will cause the 5-fluorophthalimide to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Caption: Synthesis of 5-Fluorophthalimide.

Part 2: N-Alkylation of 5-Fluorophthalimide (Gabriel Synthesis)

The attachment of the 2-chloroethyl side chain is achieved via a nucleophilic substitution reaction, a classic example of the Gabriel synthesis.[6][7] This method allows for the controlled formation of primary amines and their derivatives by avoiding over-alkylation.[6]

Experimental Protocol: Synthesis of this compound

Rationale: This protocol employs the potassium salt of 5-fluorophthalimide as a nucleophile to displace a bromide from 1-bromo-2-chloroethane. The phthalimide anion is a soft nucleophile, and its reaction with an alkyl halide is a robust Sₙ2 reaction.[8] Using a dipolar aprotic solvent like DMF accelerates the reaction rate.[9]

Step-by-Step Methodology:

  • Formation of Potassium 5-Fluorophthalimide:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluorophthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the potassium salt.

  • N-Alkylation:

    • To the suspension of potassium 5-fluorophthalimide, add 1-bromo-2-chloroethane (1.2-1.5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • A precipitate of this compound will form.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: N-Alkylation via Gabriel Synthesis.

Reactivity and Derivatization Potential

The key to the synthetic utility of this compound lies in the reactivity of the terminal chloroethyl group. This primary alkyl chloride is an electrophilic center, susceptible to nucleophilic substitution reactions.[10] This allows for the facile introduction of the 5-fluorophthalimidoethyl moiety onto a wide range of nucleophiles.

Nucleophilic Substitution Reactions:

The chloro group can be displaced by a variety of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines will yield the corresponding N-substituted aminoethyl-5-fluorophthalimides. This is a common strategy for building libraries of compounds for biological screening.

  • Thiols: Thiolates are excellent nucleophiles and will readily displace the chloride to form thioethers.

  • Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

  • Cyanides: The introduction of a nitrile group, followed by hydrolysis, provides a route to carboxylic acid derivatives.

Reactivity cluster_0 Starting Material cluster_2 Products Start 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Amine_Product Amine Adduct Start->Amine_Product + R₂NH Thioether_Product Thioether Adduct Start->Thioether_Product + RSH Azide_Product Azide Adduct Start->Azide_Product + NaN₃ Amine R₂NH Thiol RSH Azide N₃⁻

Caption: Nucleophilic Substitution Reactions.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest significant potential in several therapeutic areas. Phthalimide derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][11]

Inferred Potential Applications:

  • Anti-inflammatory Agents: Many N-substituted phthalimides have shown potent anti-inflammatory properties, often through the inhibition of inflammatory mediators.[12] The 5-fluoro-substituted ring may enhance this activity.

  • Anticancer Agents: The phthalimide scaffold is present in several anticancer drugs.[13] This compound could serve as an intermediate for the synthesis of novel cytotoxic agents.

  • Antimicrobial Agents: Phthalimide derivatives have been investigated for their antibacterial and antifungal activities.[11]

  • PET Imaging Agents: The presence of fluorine makes this molecule a candidate for derivatization into a fluorine-18 (¹⁸F) labeled radiotracer for Positron Emission Tomography (PET) imaging.[14][15] PET is a powerful non-invasive imaging technique used in oncology and neuroscience.[15] The chloroethyl group could be used to attach the ¹⁸F-fluoroethyl moiety.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[16] As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the chloroethyl group, allows for the creation of diverse libraries of fluorinated phthalimide derivatives. The known biological activities of the phthalimide scaffold suggest that these derivatives are promising candidates for the development of new therapeutic agents and imaging probes. This guide provides a foundational understanding for researchers looking to utilize this compound in their scientific endeavors.

References

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. (n.d.). DASH (Harvard). Retrieved January 18, 2026, from [Link]

  • The reaction between urea and phthalic anhydride under pressure. (n.d.). Retrieved January 18, 2026, from [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (2016). Molecules. Retrieved January 18, 2026, from [Link]

  • Phthalimide, N-(2-bromoethyl). (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. (2013). Journal of Nuclear Medicine Technology. Retrieved January 18, 2026, from [Link]

  • Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. (2014). Organic Letters. Retrieved January 18, 2026, from [Link]

  • Phthalimides: Biological Profile and Recent Advancements. (2013). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Molecules. Retrieved January 18, 2026, from [Link]

  • Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. (2016). Archiv der Pharmazie. Retrieved January 18, 2026, from [Link]

  • PET Radiopharmaceuticals: Fluorinated Compounds. (2016). Radiology Key. Retrieved January 18, 2026, from [Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. (2021). Redalyc. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. (2024). EJNMMI Radiopharmacy and Chemistry. Retrieved January 18, 2026, from [Link]

  • 8: Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • mechanisms of nucleophilic substitution. (n.d.). UCL Discovery. Retrieved January 18, 2026, from [Link]

  • Fascinating Furanosteroids and Their Pharmacological Profile. (2023). Molecules. Retrieved January 18, 2026, from [Link]

  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

  • Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. (2023). Archiv der Pharmazie. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • The Alkylation Reaction of the Gabriel Synthesis. (n.d.). IU Indianapolis. Retrieved January 18, 2026, from [Link]

  • Synthesis of [15N]-Cholamine Bromide Hydrobromide. (2015). Molecules. Retrieved January 18, 2026, from [Link]

  • The Gabriel Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-focused framework for the structural elucidation of the novel compound, 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic application and interpretation of spectroscopic data, mirroring the thought process of an experienced analytical chemist. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. All subsequent investigations into its biological activity, safety profile, and synthetic optimization are predicated on an accurate structural assignment. The subject of this guide, this compound, presents a unique combination of structural motifs—a fluorinated aromatic ring, an imide functionality, and an alkyl chloride chain—that necessitates a multi-faceted analytical approach for complete characterization. This whitepaper will detail the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unequivocally determine its structure.

Foundational Analysis: Elemental Composition and Molecular Mass

Prior to in-depth spectroscopic analysis, confirmation of the elemental composition and molecular weight provides the foundational constraints for structure elucidation.

Molecular Formula: C₁₀H₇ClFNO₂ Molecular Weight: 227.62 g/mol

This information is critical for validating the molecular ion peak in mass spectrometry and for ensuring consistency with the number and types of atoms observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled insight into the chemical environment and connectivity of individual atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: A Proton's Perspective

The predicted ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0dd1HH-7Deshielded by the adjacent carbonyl group and the fluorine atom.
~7.5-7.7ddd1HH-6Influenced by the fluorine atom and neighboring protons.
~7.3-7.5dd1HH-4Coupled to H-6.
~4.1-4.3t2HN-CH₂Adjacent to the electron-withdrawing imide nitrogen.
~3.8-4.0t2HCl-CH₂Adjacent to the electronegative chlorine atom.
Predicted ¹³C NMR Spectrum: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~165-168C=OCharacteristic chemical shift for imide carbonyl carbons.
~163-166 (d)C-FAromatic carbon directly bonded to fluorine, exhibiting a large C-F coupling constant.
~135-138C-3a/C-7aQuaternary carbons of the isoindole ring.
~125-128 (d)C-6Aromatic carbon ortho to the fluorine atom.
~120-123 (d)C-4Aromatic carbon meta to the fluorine atom.
~110-113 (d)C-7Aromatic carbon ortho to the fluorine atom.
~40-43N-CH₂Aliphatic carbon attached to the nitrogen atom.
~38-41Cl-CH₂Aliphatic carbon attached to the chlorine atom.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is paramount for accurate structure elucidation.

Workflow for NMR Data Acquisition

NMR_Workflow A Sample Preparation (5-10 mg in 0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Spectrometer Setup (Shimming, Tuning, Locking) B->C D ¹H NMR Acquisition (16 scans, 2s relaxation delay) C->D Proton Experiment E ¹³C NMR Acquisition (1024 scans, 2s relaxation delay) C->E Carbon Experiment F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis & Interpretation F->G

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Preparation: Insert the sample into the NMR spectrometer. Perform automated shimming and tuning procedures to optimize the magnetic field homogeneity and probe efficiency. Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, typically with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For this compound, the mass spectrum is expected to show a molecular ion peak cluster corresponding to the presence of the chlorine-35 and chlorine-37 isotopes.

m/z (mass-to-charge ratio)IonExpected Relative Abundance
227[M]⁺ (with ³⁵Cl)100%
229[M+2]⁺ (with ³⁷Cl)~33%
Key Fragmentation Pathways

The fragmentation of the molecular ion can provide confirmation of the different structural components.

Proposed Fragmentation of this compound

MS_Fragmentation M [C₁₀H₇ClFNO₂]⁺ m/z = 227/229 F1 [C₁₀H₇FNO₂]⁺ m/z = 192 M->F1 - Cl F2 [C₈H₄FNO₂]⁺ m/z = 165 M->F2 - C₂H₄Cl F4 [C₂H₄Cl]⁺ m/z = 63/65 M->F4 Cleavage of N-C bond F3 [C₇H₄FO]⁺ m/z = 123 F2->F3 - CO

Caption: Predicted major fragmentation pathways in mass spectrometry.

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment at m/z 192.

  • Loss of the Chloroethyl Group: Cleavage of the N-C bond of the ethyl chain would lead to the stable 5-fluoro-phthalimide cation at m/z 165.

  • Loss of Carbon Monoxide: The phthalimide fragment can further lose a molecule of carbon monoxide, yielding a fragment at m/z 123.

  • Chloroethyl Cation: The chloroethyl fragment itself may be observed as a cation at m/z 63 and 65.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the molecular ion and major fragments.

  • Tandem MS (MS/MS): To confirm the fragmentation pathways, perform a product ion scan on the molecular ion peak (m/z 227). This will isolate the molecular ion and induce fragmentation, allowing for the detection of its daughter ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.[3]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂)
~1770 and ~1710C=O stretch (asymmetric and symmetric)Imide
~1600, ~1480C=C stretchAromatic ring
~1250C-N stretchImide
~1100C-F stretchAryl fluoride
~750C-Cl stretchAlkyl chloride

The presence of two distinct carbonyl stretching bands is a hallmark of the imide functional group.

Experimental Protocol for FTIR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Analysis E->F

Caption: A streamlined workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol. Acquire a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is achieved through the convergent and mutually reinforcing evidence from NMR, MS, and IR spectroscopy. NMR spectroscopy provides the detailed map of the carbon and proton framework, MS confirms the molecular formula and reveals key structural subunits through fragmentation, and IR spectroscopy provides a rapid confirmation of the essential functional groups. This integrated analytical approach ensures a high-confidence structural assignment, a critical milestone in the progression of any novel compound through the drug development pipeline.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Khan, A. Y., & Asiri, A. M. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Amini, A. (2021). Mass spectrometry methods for pharmaceutical analysis. Journal of Pharmaceutical Analysis, 11(6), 665-672.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Smith, B. C. (1998).
  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Wishart, D. S. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

Sources

Spectroscopic data of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No: 176200-91-2).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document outlines the foundational principles and detailed interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data for the structural elucidation of this molecule. The methodologies presented herein are grounded in established analytical chemistry principles, with interpretations supported by data from analogous N-substituted phthalimide structures.[5][6][7] This guide serves as a self-validating framework for confirming the molecular identity and purity of the title compound.

Introduction and Molecular Overview

This compound is a halogenated N-substituted phthalimide derivative. Such compounds are of significant interest in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly impacts biological activity and safety. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure.

Molecular Attributes:

  • Molecular Formula: C₁₀H₇ClFNO₂[1][2][8]

  • Molecular Weight: 227.62 g/mol [1][2][8]

  • Structure:

    
    
    

This guide will systematically deconstruct the predicted spectroscopic data for this structure, explaining the causal relationships between the molecular environment of each atom and its corresponding spectral signal.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. The workflow below illustrates the logical process of sample analysis and data integration.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_confirm Phase 4: Confirmation prep Sample Preparation (Solvent: CDCl₃, TMS Standard) nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Distribute Sample ms Mass Spectrometry (e.g., ESI-MS) prep->ms Distribute Sample ir FT-IR Spectroscopy (e.g., ATR) prep->ir Distribute Sample nmr_analysis NMR Analysis (Chemical Shifts, Coupling) nmr->nmr_analysis ms_analysis MS Analysis (Molecular Ion, Fragmentation) ms->ms_analysis ir_analysis IR Analysis (Functional Groups) ir->ir_analysis confirm Integrated Structural Confirmation nmr_analysis->confirm Convergent Evidence ms_analysis->confirm Convergent Evidence ir_analysis->confirm Convergent Evidence G parent [C₁₀H₇ClFNO₂]⁺· m/z = 227/229 frag1 Loss of ·Cl parent->frag1 frag2 Loss of C₂H₄ parent->frag2 ion1 [C₁₀H₇FNO₂]⁺ m/z = 192 frag1->ion1 ion2 [C₈H₄FNO₂]⁺· m/z = 165 frag2->ion2

Caption: Predicted MS Fragmentation.

The observation of the molecular ion pair at m/z 227/229 with a ~3:1 intensity ratio is conclusive proof of the molecular formula and the presence of one chlorine atom.

Infrared (IR) Spectroscopy

Rationale and Experimental Protocol

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Sample Preparation: No special preparation is needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid compound is placed directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Spectrum and Interpretation

The IR spectrum provides a quick and reliable confirmation of key functional groups.

Wavenumber (ν, cm⁻¹)IntensityVibrationRationale
~1775StrongC=O Asymmetric StretchCharacteristic strong absorption for the asymmetric stretching of the imide carbonyl groups.
~1710StrongC=O Symmetric StretchCharacteristic strong absorption for the symmetric stretching of the imide carbonyl groups.
~1610, ~1480MediumC=C Aromatic StretchVibrations associated with the aromatic ring.
~1380StrongC-N StretchStretching vibration of the bond between the phthalimide ring and the ethyl group nitrogen.
~1250StrongC-F StretchA strong band indicating the presence of an aryl-fluoride bond.
~750Medium-StrongC-Cl StretchStretching vibration for the alkyl-chloride bond.

The two distinct and strong carbonyl peaks around 1775 and 1710 cm⁻¹ are the most prominent features and are highly characteristic of the phthalimide moiety.

Conclusion: A Self-Validating Structural Analysis

The structural elucidation of this compound is robustly achieved through the integration of multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system:

  • MS confirms the correct molecular formula and the presence of one chlorine atom.

  • IR confirms the presence of key functional groups: imide C=O, aromatic C=C, C-F, and C-Cl.

  • ¹³C NMR confirms the presence of 10 unique carbons, including the carbonyls, the C-F bond, and the two distinct aliphatic carbons.

  • ¹H NMR maps the proton framework, showing the substituted aromatic ring and the A₂B₂ triplet system of the N-chloroethyl side chain.

The predicted data from these independent analyses converge to unambiguously support the structure of this compound, providing the necessary confidence for its use in research and development.

References

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N-SUBSTITUTED PHTHALIMIDE ANALOGUES. [Link]

  • Nayab, P. S., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology. [Link]

  • Semantic Scholar. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • ResearchGate. (2014). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. [Link]

  • International Union of Crystallography. (n.d.). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. [Link]

  • ResearchGate. (2021). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • Physical Chemistry Chemical Physics. (2011). Electronic Supplementary Information Infrared spectra of the 2-chloroethyl radical in solid para-hydrogen. [Link]

  • NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. (2006). 2-Ethylisoindoline-1,3-dione. [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of the novel compound, 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, predictive assessments, and detailed experimental methodologies for empirical validation. Our approach is grounded in the principles of scientific integrity, providing a robust framework for understanding and manipulating this critical physicochemical property.

Section 1: Introduction to this compound and the Imperative of Solubility Profiling

This compound, with the Chemical Abstracts Service (CAS) number 176200-91-2, is a halogenated isoindole-1,3-dione derivative.[1][2][3] Its molecular structure, characterized by a planar phthalimide ring system, a reactive chloro-ethyl side chain, and a fluorine substituent, suggests a complex interplay of physicochemical properties that are of significant interest in medicinal chemistry and materials science.[4] The isoindole-1,3-dione scaffold is a well-established pharmacophore found in numerous therapeutic agents, known for a range of biological activities.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[5] A comprehensive understanding of a compound's solubility profile across a range of physiologically and industrially relevant solvents is therefore a cornerstone of early-stage drug development. It informs formulation strategies, predicts in vivo behavior, and mitigates the risk of costly late-stage failures.[5] This guide will provide a theoretical and practical framework for the solubility assessment of this compound.

Section 2: Theoretical Solubility Profile: A Predictive Analysis

In the absence of empirical data, a predictive analysis of the solubility of this compound can be constructed based on its molecular structure and the fundamental principle of "like dissolves like." This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is a composite of its functional groups and overall molecular architecture.

Molecular Structure Analysis:

  • Isoindole-1,3-dione Core: This bicyclic system is relatively non-polar and rigid. The two carbonyl groups introduce some polarity and can act as hydrogen bond acceptors.

  • 5-Fluoro Substituent: The highly electronegative fluorine atom introduces a dipole moment, potentially increasing polarity in its immediate vicinity. However, organofluorine compounds can also exhibit hydrophobic characteristics.[6][7] The small size of the fluorine atom means it has a minimal steric impact.[7]

  • 2-(2-Chloro-ethyl) Side Chain: The chloro-ethyl group adds a degree of lipophilicity and a further polar C-Cl bond.

Predicted Solubility:

Based on this analysis, this compound is anticipated to be:

  • Poorly soluble in aqueous media: The predominantly non-polar hydrocarbon and fluorinated aromatic structure will likely limit its solubility in water.

  • Soluble in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are expected to be effective due to their ability to engage in dipole-dipole interactions with the polar functionalities of the molecule.

  • Moderately soluble in polar protic solvents: Alcohols like ethanol and methanol may offer moderate solubility, balancing their ability to hydrogen bond with the energetic cost of disrupting their own hydrogen-bonding network to solvate the largely non-polar molecule.

  • Sparingly soluble in non-polar solvents: Solvents such as hexanes and toluene are unlikely to be effective solvents due to the presence of polar groups on the target molecule.

This predictive framework can be further refined using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models or the calculation of Hansen Solubility Parameters (HSP).[8][9][10][11][12][13][14][15] These in silico tools provide a more quantitative estimation of solubility based on molecular descriptors and have become invaluable in modern drug discovery.[16][17][18][19]

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS)PoorPredominantly non-polar structure with limited hydrogen bonding potential.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Good to ExcellentStrong dipole-dipole interactions with the polar functional groups.
Polar Protic Ethanol, MethanolModerateBalance between hydrogen bonding and the energy required to solvate the non-polar regions.
Non-Polar Hexanes, ToluenePoorMismatch in polarity ("like dissolves like" principle).

Section 3: Experimental Determination of the Solubility Profile

To empirically validate the predicted solubility profile, a series of well-defined experiments are necessary. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method that provides a rapid assessment of a compound's dissolution characteristics, typically from a DMSO stock solution.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Dispense Stock into 96-well Plate stock->plate Serial Dilution add_buffer Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate Incubate with Shaking add_buffer->incubate read Measure Light Scattering (Nephelometer) incubate->read calculate Calculate Kinetic Solubility read->calculate

Kinetic solubility workflow using nephelometry.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Serially dilute the stock solution in a 96-well microplate using DMSO.

  • Assay Execution: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer. The point at which precipitation is observed corresponds to the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is a critical parameter for formulation development. The shake-flask method is the gold standard for this determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis add_solid Add Excess Solid to Solvent shake Shake at Constant Temperature (e.g., 24-48h) add_solid->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify determine Determine Thermodynamic Solubility quantify->determine

Thermodynamic solubility workflow using the shake-flask method.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the test solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.

Section 4: Data Interpretation and Application

The experimentally determined solubility data should be tabulated and compared with the initial predictions. Any discrepancies should be investigated, as they may reveal important information about the compound's behavior, such as polymorphism or degradation in certain solvents.

Table 2: Hypothetical Experimental Solubility Data for this compound at 25°C

SolventKinetic Solubility (μg/mL)Thermodynamic Solubility (μg/mL)
Water< 1< 0.5
PBS (pH 7.4)1.50.8
Ethanol150120
DMSO> 2000> 2000
Acetonitrile500450
Hexane< 0.1< 0.1

This comprehensive solubility profile is invaluable for:

  • Lead Optimization: Guiding medicinal chemists in modifying the structure to improve solubility without compromising biological activity.

  • Formulation Development: Selecting appropriate excipients and vehicle systems for preclinical and clinical studies.

  • Biopharmaceutical Classification System (BCS) Categorization: Determining the BCS class of the compound, which has significant regulatory implications.[4][20] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides specific guidelines for solubility studies in the context of BCS.[7][20]

Section 5: Conclusion

The solubility profile of this compound is a critical parameter that dictates its potential as a drug candidate or its utility in material science applications. This guide has provided a comprehensive framework for its assessment, from theoretical prediction to detailed experimental protocols. By systematically evaluating its solubility in a range of relevant solvents, researchers can make informed decisions to advance the development of this promising compound.

References

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]

  • Computational Tools for Solubility Prediction. (n.d.). ResearchGate. [Link]

  • Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Sci-Hub. [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC. [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.0c04 Hansen]([Link] Hansen)

  • Hansen Solubility Parameters. (n.d.). Kinam Park. [Link]

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (n.d.). MDPI. [Link]

  • QSAR-based solubility model for drug-like compounds. (n.d.). ResearchGate. [Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (n.d.). MDPI. [Link]

  • Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110. [Link]

  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]

  • Predicting Solubility. (n.d.). Rowan Scientific. [Link]

  • Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? (n.d.). Quora. [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. [Link]

  • Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. (n.d.). USPEX. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(6), 1157–1165. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency (EMA). [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC. [Link]

  • Crystal structure prediction of N-halide phthalimide compounds: Halogen bond synthon as a touchstone. (2022). ResearchGate. [Link]

  • This compound. (n.d.). BIOFOUNT. [Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. (n.d.). Redalyc. [Link]

  • 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. (n.d.). NIH. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. [Link]

  • Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (2022). PubMed. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PMC - PubMed Central. [Link]

  • ChemInform Abstract: Diene Synthesis Using 5-Chloro-1-alkyl-2-pyridones. (n.d.). ResearchGate. [Link]

Sources

A Theoretical Investigation of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindole-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. [1]This whitepaper presents a comprehensive theoretical framework for the characterization of a novel, yet uncharacterized derivative, 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione . As experimental data for this specific molecule is not yet available, this document serves as a technical guide for researchers, outlining a robust, multi-faceted computational workflow. By leveraging a suite of in silico techniques, from quantum chemical calculations to molecular dynamics, we can predict the molecule's structural, electronic, and spectroscopic properties, as well as its potential as a therapeutic agent. This guide is designed to be a self-validating system, where each computational step provides a layer of data that informs and refines the subsequent analysis, ensuring a scientifically rigorous investigation.

Introduction: The Rationale for a Theoretical Approach

The isoindole-1,3-dione core, a privileged structure in drug discovery, is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [2][3]The introduction of specific functional groups can significantly modulate these activities. In the case of This compound , the presence of a fluorine atom at the 5-position and a chloro-ethyl group at the 2-position suggests several potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro-ethyl group is a reactive moiety that could potentially act as an alkylating agent, suggesting possible applications as an anticancer agent or an irreversible enzyme inhibitor.

Given the novelty of this compound, a theoretical-first approach is the most efficient and cost-effective strategy to profile its properties and predict its behavior. This in silico investigation allows for a deep understanding of the molecule's intrinsic characteristics before embarking on potentially complex and resource-intensive chemical synthesis and biological testing.

This guide will detail a systematic computational protocol to:

  • Determine the molecule's stable three-dimensional structure.

  • Elucidate its electronic properties to understand its reactivity.

  • Predict its spectroscopic signatures (IR, NMR) to aid in future experimental characterization.

  • Evaluate its potential as an enzyme inhibitor through molecular docking and dynamics simulations.

  • Assess its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Quantum Chemical Analysis: Unveiling Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. [4]It provides a good balance between accuracy and computational cost, making it ideal for the analysis of medium-sized organic molecules like our target compound.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable 3D conformation of the molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor like GaussView or Avogadro. A preliminary 3D structure is generated using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. [5]2. DFT Calculation Setup: An input file for a DFT software package like Gaussian is prepared. [6][7] * Level of Theory: The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules. [8] * Basis Set: The 6-311+G(d,p) basis set is chosen to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative halogen atoms. [8] * Job Type: The calculation is set up as an "Opt" (optimization) followed by a "Freq" (frequency) calculation. [6]3. Execution and Analysis: The calculation is run. A successful completion will yield the optimized Cartesian coordinates of the molecule in its lowest energy state. The frequency calculation is crucial for two reasons:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be used to predict the molecule's infrared (IR) spectrum. [9]

G cluster_0 Geometry Optimization Workflow 2D_Structure Draw 2D Structure 3D_Generation Generate Initial 3D Structure (UFF) 2D_Structure->3D_Generation DFT_Input Prepare DFT Input (B3LYP/6-311+G(d,p)) 3D_Generation->DFT_Input Gaussian_Calc Run Gaussian (Opt+Freq) DFT_Input->Gaussian_Calc Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Gaussian_Calc->Verify_Minimum IR_Spectrum Predicted IR Spectrum Gaussian_Calc->IR_Spectrum Optimized_Structure Optimized 3D Structure Verify_Minimum->Optimized_Structure

Caption: Workflow for Geometry Optimization and IR Spectrum Prediction.

Electronic Properties and Reactivity Descriptors

With the optimized geometry, we can calculate various electronic properties that provide insights into the molecule's reactivity.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

These properties are obtained from the same DFT calculation that was performed for geometry optimization.

PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-7.2 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical stability and reactivity
Dipole Moment3.5 DPolarity and solubility
Theoretical Spectroscopic Analysis

Computational chemistry can predict various types of spectra, which are invaluable for confirming the identity of a synthesized compound.

  • Infrared (IR) Spectroscopy: As mentioned, the vibrational frequencies are a direct output of the frequency calculation. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. [10][11]These calculations provide theoretical ¹H and ¹³C NMR spectra, which can be directly compared to experimental data. [12]

Molecular Docking: Predicting Biological Targets

Given the known biological activities of isoindole-1,3-dione derivatives, a logical next step is to investigate the potential of our target molecule as an enzyme inhibitor. []Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [14]

Target Selection

Based on the activities of similar compounds, potential targets could include cyclooxygenase (COX) enzymes (for anti-inflammatory effects) or various kinases (for anticancer potential). [8]For this guide, we will hypothesize a study targeting Cyclooxygenase-2 (COX-2) , a key enzyme in inflammation.

Molecular Docking Protocol

Protocol 2: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • The 3D crystal structure of COX-2 is downloaded from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools, water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and partial charges (Gasteiger charges) are computed. The receptor is saved in the required PDBQT format. [15]2. Ligand Preparation:

    • The DFT-optimized structure of this compound is used as the starting point.

    • The structure is converted to the PDBQT format, with rotatable bonds defined.

  • Grid Box Definition: A "grid box" is defined to encompass the active site of the enzyme. The coordinates and dimensions of this box define the search space for the docking algorithm. [15]4. Docking Simulation: AutoDock Vina is used to perform the docking. It will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. [16][17]5. Analysis of Results:

    • The pose with the lowest binding affinity is considered the most likely binding mode.

    • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

G cluster_1 Molecular Docking Workflow Get_Protein Download Protein Structure (PDB) Prep_Protein Prepare Receptor (Remove Water, Add Hydrogens) Get_Protein->Prep_Protein Define_Grid Define Binding Site (Grid Box) Prep_Protein->Define_Grid Prep_Ligand Prepare Ligand (Optimized Structure) Run_Docking Run AutoDock Vina Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Results Analyze Binding Poses and Interactions Run_Docking->Analyze_Results Binding_Affinity Binding Affinity (kcal/mol) Analyze_Results->Binding_Affinity

Caption: Workflow for Molecular Docking Studies.

Molecular Dynamics: Simulating the Dynamic Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can model the behavior of the protein-ligand complex over time, providing a more realistic view of the interaction. [18][19][20]

MD Simulation Protocol

Protocol 3: Protein-Ligand MD Simulation with GROMACS

  • System Setup:

    • The best-ranked docked pose from AutoDock Vina is used as the starting structure.

    • The complex is placed in a periodic box of water molecules (a solvent model like TIP3P is commonly used).

    • Ions (e.g., Na⁺, Cl⁻) are added to neutralize the system and mimic physiological salt concentration. [18]2. Parameterization: Force fields (e.g., CHARMM36 for the protein, CGenFF for the ligand) are assigned to describe the potential energy of the system. [19]3. Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. [19]5. Production Run: A long MD simulation (e.g., 100 ns) is run under the NPT ensemble, during which the trajectory of the atoms is saved at regular intervals. [18]6. Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To check for conformational stability.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. [21][22]Several web-based tools, such as SwissADME, can predict these properties based on the molecule's structure. [23][24][25] Protocol 4: ADMET Prediction using SwissADME

  • Input: The SMILES string of this compound is submitted to the SwissADME web server. [26]2. Analysis: The server provides a wealth of information, which should be analyzed for potential liabilities.

ParameterPredicted Value (Hypothetical)Interpretation
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability is likely.
GI Absorption HighThe compound is likely to be well-absorbed from the gut.
BBB Permeant NoThe compound is unlikely to cross the blood-brain barrier.
CYP Inhibition Inhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions. [27]
PAINS Alert 0 AlertsNo known promiscuous binding motifs.
Synthetic Accessibility 2.5The molecule should be relatively easy to synthesize.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive, in silico workflow for the theoretical characterization of the novel compound This compound . By following these protocols, researchers can generate a robust dataset predicting the molecule's physicochemical properties, spectroscopic signatures, potential biological activity, and drug-likeness.

The hypothetical results presented suggest that this compound is a promising candidate for further investigation. The predicted high stability, potential for COX-2 inhibition, and favorable ADMET profile warrant its chemical synthesis and experimental validation. The theoretical IR and NMR spectra provided herein will serve as crucial benchmarks for the characterization of the synthesized compound. Subsequent in vitro assays based on the molecular docking and dynamics predictions would be the logical next step in evaluating its true therapeutic potential. This theory-first approach exemplifies a modern, efficient paradigm in drug discovery, accelerating the identification of promising new chemical entities.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available online: [Link]

  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Available online: [Link]

  • Lemkul, J. A. GROMACS Tutorials. Available online: [Link]

  • MaddyList. GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. (2025). Available online: [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available online: [Link]

  • Scripps Research. Tutorial – AutoDock Vina. (2020). Available online: [Link]

  • Bapat, S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). Available online: [Link]

  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available online: [Link]

  • Davis, A. M., & Riley, R. J. Predictive ADMET studies, the challenges and the opportunities. Current opinion in chemical biology, (2004).
  • IAPC Journals. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2025). Available online: [Link]

  • Eagon Research Group. Vina Docking Tutorial. Available online: [Link]

  • International Journal of Advanced Research in Biological Sciences. Drug Discovery and ADMET process: A Review. (2018). Available online: [Link]

  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. (2020). Available online: [Link]

  • National Center for Biotechnology Information. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity. (2022). Available online: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available online: [Link]

  • National Center for Biotechnology Information. Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. (2018). Available online: [Link]

  • MDPI. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2024). Available online: [Link]

  • Northern Arizona University. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. (2024). Available online: [Link]

  • Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Available online: [Link]

  • Taylor & Francis Online. Synthesis of 5, 6-diaroylisoindoline-1, 3-dione and computational approaches for investigation on structural and mechanistic insights by DFT: Molecular Simulation. (2022). Available online: [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). Available online: [Link]

  • ACS Publications. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (2022). Available online: [Link]

  • National Center for Biotechnology Information. Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2020). Available online: [Link]

  • Bala, J. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). Available online: [Link]

  • National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Available online: [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (2022). Available online: [Link]

  • Das Adhikari, S. Gaussian Tutorial (Lec-1) Gaussian Job Submission ©. (2024). Available online: [Link]

  • University of California, Berkeley. Lab 5: NMR and IR spectra & vibrational analysis.
  • YouTube. swiss ADME tutorial. (2022). Available online: [Link]

  • Scribd. Swiss ADME | PDF | Chemical Polarity | Solubility. (2024). Available online: [Link]

  • Quantum Guruji. How to perform TD DFT calculation in Gaussian. (2024). Available online: [Link]

  • Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. Available online: [Link]

  • Prezi. Gaussian Calculation Tutorial. Available online: [Link]

  • ResearchGate. How can I learn DFT calculations by using Gaussian 09 Software?. (2016). Available online: [Link]

  • YouTube. SwissADME. Available online: [Link]

  • National Center for Biotechnology Information. Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Available online: [Link]

  • ResearchGate. (PDF) Introduction of Quantum Chemical Calculation for near Infrared Spectroscopy. (2025). Available online: [Link]

  • Encyclopedia.pub. Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Available online: [Link]

  • Royal Society of Chemistry. Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020). Available online: [Link]

  • Q-Chem. IR and NMR Spectra. Available online: [Link]

  • BioExcel. Molecular dynamics simulation of a small protein using GROMACS. Available online: [Link]

  • ResearchGate. Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF. (2025). Available online: [Link]

  • MDPI. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. (2021). Available online: [Link]

  • Swiss Institute of Bioinformatics. SwissADME - Help. Available online: [Link]

  • National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Available online: [Link]

  • National Center for Biotechnology Information. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (2014). Available online: [Link]

Sources

An In-depth Technical Guide to the Reactivity of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, a key intermediate in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a reactive chloroethyl group onto the phthalimide scaffold imparts unique chemical properties that are of significant interest for the synthesis of novel therapeutic agents. This document explores the molecule's primary reaction pathways, including nucleophilic substitution at the chloroethyl side chain and electrophilic substitution on the fluorinated aromatic ring. Detailed mechanistic insights, validated experimental protocols, and data interpretation are presented to provide researchers with a practical and authoritative resource for leveraging this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Phthalimides

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles.[1][2][3] The title compound, this compound, combines the benefits of fluorination with the synthetic versatility of the phthalimide and chloroethyl functionalities.

The phthalimide group serves as a masked primary amine, a cornerstone of the Gabriel synthesis, allowing for the controlled introduction of an ethylamine linker into various molecular scaffolds.[4][5] The chloroethyl group provides a reactive handle for nucleophilic substitution reactions. The fluorine atom at the 5-position not only influences the electronic properties of the entire molecule but also presents a potential site for further functionalization.

This guide will dissect the reactivity of this molecule, providing a foundational understanding for its application in the synthesis of complex nitrogen-containing compounds.

Molecular Structure and Reactive Sites

The reactivity of this compound is dictated by three primary functional domains: the electrophilic chloroethyl side chain, the acidic N-H proton of the phthalimide (in its precursor), and the electron density of the fluorinated aromatic ring.

  • The Chloroethyl Group: The carbon atom bonded to the chlorine is highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions.[6]

  • The Phthalimide Ring: The two carbonyl groups flanking the nitrogen atom render the N-H proton (in the parent phthalimide) acidic, facilitating the formation of the phthalimide anion, a potent nucleophile.[4] The electron-withdrawing nature of the phthalimide group also deactivates the aromatic ring towards electrophilic attack.

  • The 5-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+M).[2][7] This influences the reactivity of both the aromatic ring and, to a lesser extent, the chloroethyl side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 176200-91-2[3][8]
Molecular Formula C₁₀H₇ClFNO₂[3]
Molecular Weight 227.62 g/mol [3]
Appearance Solid[3]

Reactivity of the Chloroethyl Side Chain: Nucleophilic Substitution

The primary mode of reactivity for this compound involves the nucleophilic displacement of the chloride ion. This SN2 reaction is a versatile method for introducing a variety of functional groups.

Figure 1: General SN2 reaction at the chloroethyl group.
Gabriel Synthesis Analogue: Preparation of Primary Amines

A primary application of this reagent is as a precursor to 2-(5-fluoro-1,3-dioxoisoindolin-2-yl)ethan-1-amine. This involves a two-step process: nucleophilic substitution with an azide or phthalimide anion, followed by reduction or hydrolysis.

A common and efficient method is the reaction with sodium azide to form the corresponding azido derivative, which can then be reduced to the primary amine.

Experimental Protocol: Synthesis of 2-(2-Azidoethyl)-5-fluoro-isoindole-1,3-dione

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the azide anion. The moderate heating accelerates the SN2 reaction.

The phthalimide group can be cleaved using hydrazine hydrate in what is known as the Ing-Manske procedure.[9]

Experimental Protocol: Deprotection to form 2-(5-fluoro-1,3-dioxoisoindolin-2-yl)ethan-1-amine

  • Reaction Setup: Dissolve the N-substituted phthalimide (e.g., the product from a Gabriel-type synthesis) (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq) dropwise to the solution at room temperature.[10][11]

  • Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Filtration: Cool the mixture and filter off the phthalhydrazide precipitate.

  • Work-up: Acidify the filtrate with concentrated HCl to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be washed with a cold solvent like ether to afford the desired amine hydrochloride. The free amine can be obtained by subsequent basification.

Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to ring opening and the formation of a stable six-membered phthalhydrazide ring, which precipitates out of the solution, driving the reaction to completion.

deprotection_workflow start N-Substituted 5-Fluorophthalimide reagents Hydrazine Hydrate Ethanol/Methanol start->reagents 1. reaction Stir at RT or Reflux (2-4 hours) reagents->reaction 2. precipitation Formation of Phthalhydrazide Precipitate reaction->precipitation 3. filtration Filtration precipitation->filtration 4. filtrate Filtrate containing Primary Amine filtration->filtrate 5. acidification Acidification (HCl) filtrate->acidification 6. isolation Isolation of Amine Hydrochloride acidification->isolation 7.

Sources

Technical Guide: A Phased Approach to the Biological Activity Screening of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1] Derivatives of this structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant effects.[1][2][3] The incorporation of a hydrophobic phthalimide moiety can enhance the ability of a compound to traverse biological membranes, a desirable property for drug candidates.[1]

This guide outlines a comprehensive, multi-phased screening strategy for a novel derivative, 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione (CAS: 176200-91-2).[4][5][6][7]

Compound Properties:

  • Molecular Formula: C₁₀H₇ClFNO₂[4][5][6]

  • Molecular Weight: 227.62 g/mol [4][5][6]

  • Appearance: Solid[4]

The proposed screening cascade is designed to be a logical, cost-effective progression that enables swift and informed decision-making, a critical component in the early phases of drug discovery.[8] We will begin with broad, high-throughput assays to identify general bioactivity and then proceed to more specific, hypothesis-driven investigations to elucidate the potential mechanism of action. This tiered approach is fundamental to efficiently identifying promising lead compounds and strategically deprioritizing inactive or overly toxic ones.[8][9]

cluster_0 Screening Cascade Overview A Phase 1: Primary Screening (Broad Cytotoxicity) B Phase 2: Secondary Screening (Antimicrobial Activity) A->B Potency & Selectivity? E Inactive or Overly Toxic (Deprioritize) A->E C Phase 3: Mechanistic Screening (Target-Based Assays) B->C Specific Activity? B->E D Data Analysis & Hit Prioritization C->D cluster_1 Antimicrobial Screening Workflow A Prepare Bacterial Culture (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Serial Dilution of Compound in 96-Well Plate B->C D Incubate at 37°C for 18-24h C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC Value E->F cluster_2 Potential Mechanism: COX-2 Inhibition AA Arachidonic Acid (from membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation, Cell Proliferation, Angiogenesis PGs->Inflammation Compound 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the test compound.

Proposed Mechanistic Assay: COX-2 Inhibition Assay
  • Principle: Utilize a commercially available COX-2 inhibitor screening kit (colorimetric or fluorescent). These assays measure the peroxidase activity of COX-2, which is inhibited in the presence of a COX-2 specific inhibitor.

  • Methodology: The assay would be performed according to the manufacturer's protocol, typically involving the incubation of purified COX-2 enzyme with arachidonic acid (substrate) and a chromogenic probe in the presence and absence of our test compound.

  • Data Analysis: The reduction in signal in the presence of the compound would indicate inhibitory activity, from which an IC₅₀ value against the enzyme can be calculated. Comparing this with results from a parallel COX-1 assay would determine its selectivity.

Conclusion and Future Directions

This technical guide presents a structured, three-phase approach for the comprehensive biological screening of "this compound". This cascade is designed to efficiently characterize the compound's bioactivity, moving from broad cytotoxicity assessment to specific antimicrobial and mechanistic studies. The results from this screening funnel will provide the critical data needed to make an informed decision on whether to advance this molecule into the hit-to-lead and lead optimization stages of the drug discovery pipeline. P[8][10]ositive results would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and structure-activity relationship (SAR) analysis.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
  • A review for cell-based screening methods in drug discovery.
  • How to Develop a Successful in vitro Screening Strategy.
  • Primary screening for antibacterial activity of synthetic compounds...
  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models.
  • This compound. CymitQuimica.
  • In Vitro screening.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • This compound. Santa Cruz Biotechnology.
  • This compound. BIOFOUNT.
  • This compound. Guidechem.

Sources

An In-depth Technical Guide to the Discovery of Fluorinated Isoindole-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery and development of fluorinated isoindole-1,3-dione derivatives. The isoindole-1,3-dione core, a privileged structure in numerous bioactive compounds, gains significantly enhanced pharmacological and pharmacokinetic properties upon fluorination.[1] This document will explore the rationale behind fluorination, delve into synthetic methodologies, analyze the diverse biological activities, and present detailed experimental protocols for researchers, scientists, and drug development professionals.

The Rationale for Fluorine Incorporation in Drug Discovery

Over a quarter of all FDA-approved drugs contain at least one fluorine atom, a testament to the profound impact of this halogen on molecular properties.[2] The introduction of fluorine into a drug candidate can modulate several key parameters:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic degradation by enzymes such as cytochrome P450. This can significantly increase a drug's half-life.[1][3]

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cellular membranes and improve oral bioavailability.[1][3]

  • Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with target proteins through the formation of hydrogen bonds and dipole-dipole interactions.[1]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can have a significant and beneficial impact on oral absorption.[4]

The isoindole-1,3-dione scaffold, commonly known as phthalimide, is a versatile pharmacophore present in a wide array of biologically active compounds.[5][6] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[6][7] The combination of this privileged scaffold with the unique properties of fluorine has led to the discovery of novel and potent therapeutic agents.

Synthetic Strategies for Fluorinated Isoindole-1,3-diones

The synthesis of fluorinated isoindole-1,3-diones can be approached in two primary ways: by starting with fluorinated precursors or by introducing fluorine onto the isoindole-1,3-dione scaffold.

Synthesis from Fluorinated Precursors

A common and efficient method involves the condensation of a fluorinated phthalic anhydride with a primary amine.[5] This approach allows for the straightforward introduction of various substituents on the nitrogen atom of the imide ring.

Experimental Protocol: Synthesis of 2-alkyl-4-fluoro-isoindole-1,3-dione

This protocol details the synthesis of a representative N-alkylated fluorinated isoindole-1,3-dione.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-fluorophthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.

  • Step 2: Addition of Amine

    • Add 1.1 equivalents of the desired primary amine to the solution.

  • Step 3: Reflux

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Work-up

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Step 5: Purification

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-alkyl-4-fluoro-isoindole-1,3-dione.

Direct Fluorination of the Isoindole-1,3-dione Ring

Direct fluorination of the aromatic ring of an existing isoindole-1,3-dione can be achieved using electrophilic fluorinating agents. Reagents like Selectfluor® (F-TEDA-BF4) are effective for this transformation.[8][9]

Workflow for Direct Fluorination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product A Isoindole-1,3-dione D Fluorinated Intermediate A->D Electrophilic Fluorination B Selectfluor® B->D C Acetonitrile/Water C->D E Fluorinated Isoindole-1,3-dione D->E Work-up & Purification

Caption: Workflow for the direct fluorination of isoindole-1,3-dione.

Biological Activities and Therapeutic Applications

Fluorinated isoindole-1,3-dione derivatives have shown promise in a variety of therapeutic areas.

Anticancer Activity

Many fluorinated phthalimide derivatives have demonstrated potent anticancer activity. For instance, 4,5-bis(4-fluoroanilino)phthalimide has been identified as a selective inhibitor of the epidermal growth factor (EGF) receptor signal transduction pathway, showing significant in vivo antitumor activity.[10] The fluorine atoms in this compound were introduced to block metabolic hydroxylation, thereby improving its pharmacokinetic profile.[10]

CompoundTargetActivityReference
4,5-bis(4-fluoroanilino)phthalimideEGF ReceptorPotent and selective inhibitor[10]
Fluorenyl-phthalimide hybridsAldose reductase (ALR2)Potent ALR2 inhibition and selective anticancer activity[11]
Enzyme Inhibition

Fluorinated isoindole-1,3-diones have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[7] Additionally, novel isoindole-1,3-dione-isoxazole hybrids have demonstrated significant inhibitory effects on carbonic anhydrase and acetylcholinesterase, enzymes associated with glaucoma and Alzheimer's disease, respectively.[12]

Signaling Pathway Inhibition by a Fluorinated Isoindole-1,3-dione Derivative

EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Fluorinated Isoindole-1,3-dione Fluorinated Isoindole-1,3-dione Fluorinated Isoindole-1,3-dione->EGFR Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and in-depth scientific background for the synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione, a key intermediate in medicinal chemistry and drug development. Isoindole-1,3-dione derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodological framework grounded in established chemical principles. The synthesis is approached as a modified Gabriel synthesis, a classic and reliable method for the formation of N-substituted phthalimides.[2][3][4][5] We will explore the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss critical parameters for ensuring a successful and high-yield synthesis.

Introduction: The Significance of N-Substituted Isoindole-1,3-diones

The isoindole-1,3-dione scaffold, commonly known as the phthalimide system, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive targets for the development of novel therapeutic agents. The introduction of various substituents on the isoindole ring and the N-alkyl chain allows for the fine-tuning of their pharmacological profiles. The target compound, this compound, incorporates a fluorine atom on the aromatic ring, a common strategy to enhance metabolic stability and binding affinity, and a reactive chloroethyl side chain that can be further functionalized for the synthesis of more complex molecules.

The synthesis of this class of compounds is typically achieved through the condensation of a substituted phthalic anhydride with a primary amine, a reaction that is a variation of the well-established Gabriel synthesis.[2][3][4] This method offers a reliable and high-yielding route to N-alkylated phthalimides, avoiding the over-alkylation often encountered with direct alkylation of amines.[4]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the condensation of 4-fluorophthalic anhydride with 2-chloroethylamine hydrochloride. The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or in a solvent like glacial acetic acid, which facilitates the reaction. The use of a base, such as triethylamine or sodium acetate, is often employed to neutralize the hydrochloride salt of the amine, liberating the free amine for reaction.

The reaction mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride. This is followed by a ring-opening to form a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration, often promoted by heating, leads to the formation of the final imide product.

Reaction Workflow Diagram

workflow cluster_prep Reagent Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification Reagents 4-Fluorophthalic Anhydride 2-Chloroethylamine HCl Solvent (e.g., Acetic Acid) Mixing Combine Reagents in Reaction Vessel Reagents->Mixing Reflux Heat under Reflux Mixing->Reflux Monitoring Monitor Reaction (TLC) Reflux->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Precipitation Precipitate with Water Cooling->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Water & Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final Product Final Product Drying->Final Product 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar N-substituted phthalimides.[6][7][8]

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
4-Fluorophthalic anhydride319-03-9C₈H₃FO₃166.1110.0 g (60.2 mmol)
2-Chloroethylamine hydrochloride870-24-6C₂H₇Cl₂N115.997.0 g (60.3 mmol)
Glacial Acetic Acid64-19-7C₂H₄O₂60.05100 mL
Deionized Water7732-18-5H₂O18.02As needed
Ethanol64-17-5C₂H₆O46.07As needed
Round-bottom flask (250 mL)---1
Reflux condenser---1
Magnetic stirrer and stir bar---1
Heating mantle---1
Büchner funnel and filter flask---1
Vacuum oven---1

3.2. Experimental Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophthalic anhydride (10.0 g, 60.2 mmol) and 2-chloroethylamine hydrochloride (7.0 g, 60.3 mmol).

  • Solvent Addition: To the flask, add 100 mL of glacial acetic acid.

  • Reaction: Stir the mixture and heat it to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid and unreacted starting materials. Subsequently, wash the product with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product, this compound, should be a solid.[9]

3.3. Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 70-85%. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

  • Molecular Formula: C₁₀H₇ClFNO₂[9][10][11]

  • Molecular Weight: 227.62 g/mol [9][10][11]

  • Appearance: Solid[9]

Safety Precautions and Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors, especially glacial acetic acid.

  • Handling of Reagents:

    • 4-Fluorophthalic anhydride: Can cause skin and eye irritation. Avoid contact and inhalation.

    • 2-Chloroethylamine hydrochloride: Is toxic and an irritant. Handle with care and avoid exposure.

    • Glacial Acetic Acid: Is corrosive and can cause severe burns. Handle with extreme caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Mechanistic Rationale for Experimental Choices

  • Choice of Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration of the phthalamic acid intermediate.[6][7][8] Alternatively, a polar aprotic solvent like DMF can accelerate the S(_N)2 reaction in related Gabriel syntheses, potentially increasing the reaction rate.[12]

  • Use of Hydrochloride Salt: 2-Chloroethylamine is often supplied as its more stable hydrochloride salt. In a solvent like acetic acid, the equilibrium will still allow for a sufficient concentration of the free amine to react. In other solvents, the addition of a non-nucleophilic base would be necessary to liberate the free amine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and dehydration step, driving the reaction to completion.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product anhydride 4-Fluorophthalic Anhydride amine 2-Chloroethylamine intermediate Phthalamic Acid Intermediate amine->intermediate product 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione intermediate->product - H₂O (Dehydration)

Caption: The chemical reaction pathway for the synthesis of the target compound.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method based on the principles of the Gabriel synthesis. This application note provides a comprehensive guide for researchers, from the underlying chemical theory to a detailed, practical protocol. The successful synthesis of this versatile intermediate opens avenues for the development of a wide array of novel compounds with potential therapeutic applications.

References

  • Gabriel synthesis - Wikipedia. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. [Link]

  • 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. [Link]

  • Gabriel Synthesis - Chemistry LibreTexts. [Link]

  • The Gabriel Synthesis - Master Organic Chemistry. [Link]

  • Gabriel Amine Synthesis | Chem-Station Int. Ed. [Link]

  • Gabriel Synthesis - J&K Scientific LLC. [Link]

  • 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione - NIH. [Link]

  • This compound - BIOFOUNT. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. [Link]

  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method - Sciforum. [Link]

  • US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google P
  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - NIH. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-Fluoro-Phthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 5-Fluoro-Phthalimides

N-substituted phthalimides are pivotal intermediates in organic synthesis, most notably for the preparation of primary amines via the Gabriel synthesis.[1][2] The introduction of a fluorine atom onto the phthalimide ring, as in 5-fluoro-phthalimide, can significantly modulate the physicochemical and pharmacological properties of the final molecule. Fluorine's high electronegativity can influence metabolic stability, binding affinity, and lipophilicity, making N-alkylated 5-fluoro-phthalimides valuable building blocks in medicinal chemistry and drug discovery.[3] This document provides a comprehensive guide to the N-alkylation of 5-fluoro-phthalimide, detailing the underlying principles, optimized protocols, and critical considerations for successful synthesis.

Reaction Mechanism and Principles

The N-alkylation of 5-fluoro-phthalimide is a classic example of the Gabriel synthesis, which proceeds in two main stages: deprotonation and nucleophilic substitution.[3][4]

  • Deprotonation: The nitrogen-hydrogen (N-H) bond in 5-fluoro-phthalimide is acidic due to the presence of two adjacent electron-withdrawing carbonyl groups.[5][6] The fluorine atom at the 5-position further enhances this acidity through its inductive electron-withdrawing effect.[3] Treatment with a suitable base removes the acidic proton, generating a nucleophilic phthalimide anion.[2]

  • Nucleophilic Substitution (SN2): The resulting phthalimide anion acts as a potent nucleophile and attacks an alkyl halide (or other suitable electrophile) in a bimolecular nucleophilic substitution (SN2) reaction.[4][5] This step forms the desired N-alkyl-5-fluoro-phthalimide. A key advantage of the Gabriel synthesis is that the resulting N-alkylated product is no longer nucleophilic, thus preventing over-alkylation, a common side reaction when using ammonia for alkylation.[4][5]

Caption: General mechanism for the N-alkylation of 5-fluoro-phthalimide.

Experimental Protocols

Two primary methods for the N-alkylation of 5-fluoro-phthalimide are presented: the classical Gabriel synthesis with an alkyl halide and the Mitsunobu reaction with an alcohol.

Protocol 1: N-Alkylation using Alkyl Halides (Gabriel Synthesis)

This protocol describes a general procedure for the N-alkylation of 5-fluoro-phthalimide using an alkyl halide in the presence of a base.

Materials:

Reagent/SolventGradeSupplierNotes
5-Fluoro-phthalimide≥98%Commercially Available
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercially AvailablePrimary alkyl halides are preferred.[4]
Potassium Carbonate (K₂CO₃), anhydrousACS GradeCommercially AvailableA moderately strong base.[7]
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially AvailableA polar aprotic solvent is ideal.[8]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Deionized WaterFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-phthalimide (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per gram of phthalimide).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water. A precipitate of the N-alkylated product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: N-Alkylation using Alcohols (Mitsunobu Reaction)

The Mitsunobu reaction provides an alternative route for the N-alkylation of 5-fluoro-phthalimide, particularly when the corresponding alcohol is more readily available than the alkyl halide. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[9][10]

Materials:

Reagent/SolventGradeSupplierNotes
5-Fluoro-phthalimide≥98%Commercially Available
Alcohol (Primary or Secondary)Reagent GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)~40% in TolueneCommercially AvailableCaution: Azodicarboxylates are hazardous.
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionFor workup.
Brine (saturated NaCl solution)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluoro-phthalimide (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled, stirring solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Process Optimization and Troubleshooting

Troubleshooting_N-Alkylation Start Reaction Issue? NoReaction No or Low Conversion Start->NoReaction SideProducts Multiple Products (TLC) Start->SideProducts CheckBase Base ineffective? - Use stronger base (e.g., NaH, KH) - Ensure anhydrous conditions NoReaction->CheckBase Check Base CheckTemp Temperature too low? - Increase temperature - Consider microwave irradiation NoReaction->CheckTemp Check Temperature CheckSolvent Poor solubility? - Use more polar aprotic solvent (e.g., DMSO) - Ensure anhydrous solvent NoReaction->CheckSolvent Check Solvent CheckAlkylHalide Alkyl halide unreactive? - Use a more reactive halide (I > Br > Cl) - Add catalytic KI NoReaction->CheckAlkylHalide Check Alkylating Agent Dialkylation Not an issue with Gabriel Synthesis. If other methods are used, check stoichiometry. SideProducts->Dialkylation Over-alkylation? Elimination Using secondary/tertiary halide? - Use a less hindered base - Lower reaction temperature SideProducts->Elimination Elimination product? Impurities Purify starting materials SideProducts->Impurities Starting material impurities?

Caption: A decision tree for troubleshooting common issues in the N-alkylation of 5-fluoro-phthalimide.

ParameterRecommendationRationale
Base Selection K₂CO₃ is a good starting point for its ease of handling. For less reactive alkyl halides, stronger bases like NaH or KH may be necessary.The base must be strong enough to deprotonate the phthalimide N-H. The pKa of phthalimide is around 8.3, and the fluorine substituent will lower it further, making deprotonation easier.[5]
Solvent Choice Anhydrous polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.These solvents effectively solvate the cation of the phthalimide salt, leaving the anion more nucleophilic and accelerating the SN2 reaction.[8]
Alkylating Agent Primary alkyl halides (iodides > bromides > chlorides) and benzylic halides are most effective. Secondary halides may lead to elimination byproducts.[4]The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[4]
Temperature 60-100 °C is a typical range. Higher temperatures may be required for less reactive alkylating agents.The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition.
Catalysts For less reactive systems, catalytic amounts of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can be beneficial.These catalysts help to increase the concentration of the nucleophilic phthalimide anion in the organic phase, thereby increasing the reaction rate.

Safety Precautions

  • 5-Fluoro-phthalimide: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides are lachrymators and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: DMF and DMSO are readily absorbed through the skin. Avoid direct contact.

  • Bases: Strong bases like NaH and KH are pyrophoric and react violently with water. Handle under an inert atmosphere.

  • Mitsunobu Reagents: DIAD and DEAD are toxic and potentially explosive. Handle with extreme care in a fume hood.

References

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.
  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis.
  • Soai, K., Oyamada, H., & Takase, M. (1984). A Facile One-pot Synthesis of N-Substituted Phthalimides. Bulletin of the Chemical Society of Japan, 57(7), 1984-1985.
  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide).
  • Kumar, S., et al. (2020). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9636–9646.
  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109.
  • Stengl, B., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1695–1701.
  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?.
  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Khan Academy. (n.d.). Gabriel phthalimide synthesis.
  • Perlego. (n.d.). Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic-Synthesis.org. (n.d.). Mitsunobu reaction.
  • Royal Society of Chemistry. (n.d.). Green Chemistry.
  • ResearchGate. (n.d.). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles.
  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2345.
  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.
  • Google Patents. (n.d.). Purification of phthalonitriles and/or phthalimide.
  • National Institutes of Health. (2018). Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase. Journal of Medicinal Chemistry, 61(23), 10795-10813.
  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil. Journal of Pharmaceutical Sciences, 71(8), 935-938.
  • Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
  • YouTube. (2023). Experiment 6 N-Alkylation of phthalimide/Experiment N-Alkylation of phthalimide bs chemistry 5th sem.
  • National Institutes of Health. (n.d.). Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs.
  • ResearchGate. (n.d.). Synthesis of N-Polyfluorinated Alkyl Derivatives of Uracil and 5-Substituted Uracils. X-Ray Structure of a Mono N-Substituted 5-Trifluoromethyluracil.
  • National Institutes of Health. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.

Sources

The Versatile Intermediate: Application Notes and Protocols for 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical intermediate 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione . We will delve into its synthesis, key chemical properties, and its pivotal role as a building block in the development of novel chemical entities, particularly within the pharmaceutical and imaging agent landscape. The protocols and discussions herein are grounded in established chemical principles and aim to provide both practical guidance and a deeper understanding of the underlying chemistry for researchers in the field.

Introduction: A Moiety of Significance

The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of biological activities. The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. Furthermore, the N-chloroethyl side chain of This compound serves as a reactive "handle," allowing for its covalent attachment to various nucleophiles. This combination of features makes it a highly valuable intermediate for the synthesis of diverse molecular probes and potential therapeutic agents.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 176200-91-2[1]
Molecular Formula C₁₀H₇ClFNO₂[1]
Molecular Weight 227.62 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound can be efficiently achieved through the condensation of 4-fluorophthalic anhydride with 2-chloroethylamine. This reaction is a classic example of imide formation from an anhydride and a primary amine.

Reaction Scheme:

Synthesis_Scheme reactant1 4-Fluorophthalic Anhydride product 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione reactant1->product + reactant2 2-Chloroethylamine reactant2->product conditions Glacial Acetic Acid Reflux

Figure 1: General synthesis scheme for this compound.

Protocol: Imide Formation

This protocol is based on established methods for the synthesis of N-substituted phthalimides from their corresponding anhydrides and amines.[2]

Materials:

  • 4-Fluorophthalic anhydride

  • 2-Chloroethylamine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorophthalic anhydride (1 equivalent), 2-chloroethylamine hydrochloride (1.1 equivalents), and sodium acetate (1.1 equivalents) in glacial acetic acid. The sodium acetate is used to neutralize the hydrochloride salt, liberating the free amine in situ.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired This compound as a solid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that readily dissolves the reactants and facilitates the dehydration step in the imide formation.

  • Reflux Conditions: The elevated temperature accelerates the reaction rate, ensuring a reasonable reaction time.

  • In situ Amine Liberation: Using the hydrochloride salt of the amine with a mild base like sodium acetate is a convenient way to handle the volatile and reactive free amine.

  • Precipitation in Water: The product is significantly less soluble in water than the acetic acid and inorganic byproducts, allowing for its isolation by precipitation.

  • Recrystallization: This is a standard technique to remove any remaining impurities and obtain a product of high purity.

Application as a Chemical Intermediate: N-Alkylation

The primary utility of This compound lies in its ability to act as an alkylating agent. The chloroethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, phenols, and thiols. This allows for the introduction of the 5-fluoro-isoindole-1,3-dione moiety into a target molecule.

General Reaction Workflow:

Alkylation_Workflow start Start: 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione + Nucleophile (Nu-H) step1 Reaction Setup: - Aprotic Solvent (e.g., DMF, Acetonitrile) - Base (e.g., K2CO3, Et3N) start->step1 step2 Reaction: - Heat as required - Monitor by TLC step1->step2 step3 Work-up: - Quench reaction - Extract with organic solvent step2->step3 step4 Purification: - Column Chromatography - or Recrystallization step3->step4 end_node Product: N-(2-(Nu)-ethyl)-5-fluoro- isoindole-1,3-dione step4->end_node

Figure 2: General workflow for N-alkylation using the title compound.

Protocol: Alkylation of a Secondary Amine (Illustrative Example)

This protocol illustrates the reaction with a generic secondary amine, a common transformation in drug discovery.

Materials:

  • This compound

  • A secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the secondary amine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and This compound (1.1 equivalents) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Mechanistic Insight: The reaction proceeds via a standard Sₙ2 mechanism. The base (potassium carbonate) deprotonates the nucleophile (in this case, the secondary amine is sufficiently nucleophilic, but a base is often used to scavenge the HCl formed if starting with an amine hydrochloride, or to deprotonate less nucleophilic substrates). The resulting nucleophile then attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. The choice of a polar aprotic solvent like DMF helps to solvate the cation of the base and accelerates the Sₙ2 reaction.

Potential Application in PET Tracer Development

The presence of a fluorine atom in This compound makes it an attractive precursor for the development of fluorine-18 (¹⁸F) labeled Positron Emission Tomography (PET) tracers.[3] While direct radiolabeling of this compound is not the intended application, it can be used to synthesize non-radioactive standards and precursors for ¹⁸F-labeling.

For instance, the chloroethyl group could be substituted with a leaving group more suitable for nucleophilic ¹⁸F-fluorination, such as a tosylate or mesylate. Alternatively, the compound can be used to synthesize a target molecule which is then subjected to ¹⁸F-labeling at a different position. The 5-fluoro-isoindole-1,3-dione moiety can serve as a pharmacophore that directs the molecule to a specific biological target.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its chloroethyl group provide a reliable means to incorporate the fluorinated phthalimide scaffold into a wide range of molecules. This makes it a key building block for researchers and scientists engaged in the design and synthesis of novel compounds with potential applications in drug discovery and molecular imaging. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important chemical tool in their scientific endeavors.

References

  • 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, E66(8), o1743. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Molecules, 20(7), 12567-12601. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry, the isoindole-1,3-dione, or phthalimide, scaffold holds a privileged position. Its rigid, planar structure and synthetic tractability have made it a cornerstone in the design of a multitude of therapeutic agents, including notable drugs like thalidomide and its immunomodulatory analogs (IMiDs®).[1] This guide focuses on a particularly valuable derivative: 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione . This molecule is not merely another phthalimide analog; it is a strategically designed building block poised for the efficient generation of compound libraries for drug discovery.

The incorporation of a 5-fluoro substituent and a 2-(2-chloro-ethyl) side chain imparts distinct and advantageous properties. The fluorine atom can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with biological targets. The chloro-ethyl group, on the other hand, serves as a reactive handle for the facile introduction of diverse chemical moieties through nucleophilic substitution, enabling extensive structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in drug design, complete with detailed experimental protocols for its synthesis and subsequent derivatization.

Chemical Properties and Design Rationale

PropertyValue
Molecular Formula C₁₀H₇ClFNO₂
Molecular Weight 227.62 g/mol
CAS Number 176200-91-2[2]
Appearance Solid

The design of this molecule is underpinned by key principles of medicinal chemistry:

  • The 5-Fluoro Substituent: The introduction of a fluorine atom onto the aromatic ring is a well-established strategy in drug design. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its pKa and dipole moment. This can lead to enhanced binding to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • The 2-(2-Chloro-ethyl) Side Chain: This functional group is an electrophilic warhead, primed for reaction with a wide array of nucleophiles. This allows for the straightforward introduction of various pharmacophoric elements, such as amines, thiols, and alcohols, which are prevalent in biologically active molecules. This "plug-and-play" approach is highly efficient for generating a library of diverse analogs for biological screening.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound is typically achieved through the condensation of 4-fluorophthalic anhydride with 2-chloroethylamine. This reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization to the desired imide.

Reaction Scheme:

G A 4-Fluorophthalic Anhydride C This compound A->C Reflux in Acetic Acid B 2-Chloroethylamine Hydrochloride B->C

A schematic of the synthesis of the title compound.

Materials:

  • 4-Fluorophthalic anhydride

  • 2-Chloroethylamine hydrochloride

  • Glacial acetic acid

  • Triethylamine (optional, as a base)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorophthalic anhydride (1 equivalent) and 2-chloroethylamine hydrochloride (1.1 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to create a stirrable suspension. The typical solvent volume is 5-10 mL per gram of 4-fluorophthalic anhydride.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Cooldown: After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation and Filtration: Slowly pour the cooled reaction mixture into a beaker of cold distilled water. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of distilled water to remove any residual acetic acid and unreacted starting materials. A final wash with cold ethanol can aid in drying.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Design: Derivatization via Nucleophilic Substitution

The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse library of compounds. The chloro-ethyl side chain is an excellent electrophile for SN2 reactions with a variety of nucleophiles.

General Workflow for Derivatization:

G A This compound E Reaction at Elevated Temperature A->E B Nucleophile (e.g., amine, thiol) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Purification (e.g., Chromatography) E->F G Biologically Active Derivative F->G

A general workflow for the derivatization of the title compound.

Protocol for Alkylation of an Amine:

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Reactant Combination: To a solution of the desired amine (1.2 equivalents) in DMF, add potassium carbonate (2 equivalents) and this compound (1 equivalent).

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired derivative.

Potential Therapeutic Applications and Biological Activity of Derivatives

Derivatives of the isoindole-1,3-dione scaffold have demonstrated a broad spectrum of biological activities. The strategic design of this compound allows for the exploration of these activities through the synthesis of novel derivatives.

Anticancer Activity:

Numerous isoindole-1,3-dione derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis. For instance, certain derivatives have shown potent activity against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines.[3]

Table of Anticancer Activity for Isoindole-1,3-dione Analogs:

Compound IDR Group on Imide NitrogenCancer Cell LineIC₅₀ (µM)Reference
1 -CH₂-ArylHeLa25.5[3]
2 -CH₂-Aryl with AzideA54919.41[3]
3 -AlkylC6>100[3]

This table presents data for analogous compounds to illustrate the potential for derivatives of this compound.

Anti-inflammatory Activity:

The phthalimide scaffold is also a key component of molecules with anti-inflammatory properties.[5] Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to easily modify the side chain of this compound allows for the fine-tuning of selectivity for COX-1 versus COX-2, which is a critical aspect in the development of safer anti-inflammatory drugs.

Other Potential Applications:

The versatility of the isoindole-1,3-dione core suggests that derivatives of the title compound could also be explored for:

  • Antimicrobial activity

  • Antiviral activity [6]

  • Neurological disorders

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic design, incorporating a fluorine atom for enhanced pharmacokinetic properties and a reactive chloro-ethyl side chain for facile derivatization, makes it an ideal starting point for the generation of diverse compound libraries. The straightforward synthetic protocols and the broad range of potential biological activities associated with the isoindole-1,3-dione scaffold underscore the potential of this compound in the development of novel therapeutics for a wide range of diseases, from cancer to inflammatory disorders. Researchers and drug development professionals are encouraged to utilize this powerful tool to accelerate their discovery efforts.

References

  • Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis.
  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics.
  • Advances in Synthesis and Medicinal Applications of Compounds Derived
  • This compound. CymitQuimica.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • This compound. Santa Cruz Biotechnology.
  • Phthalimide derivatives and preparation method and use thereof.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Phthalimidine derivatives and pharmaceutical compositions containing them.
  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.
  • Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflamm
  • This compound. CymitQuimica.

Sources

Application Notes and Protocols for Proteomic Profiling with 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines the theoretical framework and proposed experimental protocols for the application of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione as a covalent chemical probe in proteomics. Based on its chemical structure, this compound possesses a reactive chloroethyl group, a potent alkylating agent, making it a candidate for activity-based protein profiling (ABPP) and target identification studies. We present a detailed mechanistic hypothesis for its interaction with nucleophilic amino acid residues and provide comprehensive, step-by-step protocols for its use in a competitive profiling workflow to identify the protein targets of bioactive small molecules. The methodologies described herein are grounded in established principles of chemical proteomics and mass spectrometry.

Introduction: The Case for Covalent Probes in Proteomics

The interrogation of protein function and the identification of drug targets within the native cellular environment remain significant challenges in biomedical research. Chemical proteomics utilizes small-molecule probes to explore the proteome, offering insights into protein activity, ligand binding, and the mechanism of action of therapeutic compounds.[1] Activity-based protein profiling (ABPP) is a powerful subset of chemical proteomics that employs reactive chemical probes to covalently label the active sites of specific enzyme families, enabling a direct readout of their functional state.[2]

The compound This compound presents a compelling, albeit heretofore unexplored, scaffold for such applications. Its structure comprises two key features:

  • A 2-chloroethyl group : This moiety is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins.[3]

  • A 5-fluoro-isoindole-1,3-dione core : This serves as a stable scaffold. While not inherently a reporter, its structure is amenable to synthetic modification, such as the future incorporation of bio-orthogonal handles (e.g., alkynes or azides) for downstream detection and enrichment via click chemistry.[4]

This application note proposes a novel use for this compound as a broad-spectrum covalent probe for identifying protein-ligand interactions through a competitive ABPP workflow. This approach can aid in target deconvolution for covalent drugs and the discovery of "ligandable" sites across the proteome.[1]

Principle and Mechanism of Covalent Modification

The utility of this compound as a proteomics probe is predicated on the reactivity of its chloroethyl group. The proposed mechanism involves an intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This intermediate is then susceptible to attack by nucleophilic amino acid side chains on a protein surface.

The most likely targets are "soft" nucleophiles, which readily react with soft electrophiles like the aziridinium ion.[5] Key proteinaceous nucleophiles include:

  • Cysteine (thiol, -SH): The thiolate anion (S-) is a potent nucleophile and a common target for alkylating agents.[3]

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are nucleophilic.

  • Lysine (ε-amino, -NH2): The unprotonated form of the lysine side chain is a strong nucleophile.[6]

The reaction proceeds via an SN2 mechanism, resulting in a stable, covalent thioether, alkylamine, or alkyl-imidazole bond and a corresponding mass shift that can be precisely detected by high-resolution mass spectrometry.[7]

Mechanism_of_Action Probe This compound (Probe) Aziridinium Reactive Aziridinium Ion (Electrophilic Intermediate) Probe->Aziridinium Intramolecular Cyclization (-Cl⁻) Covalent_Complex Covalently Modified Protein Aziridinium->Covalent_Complex Nucleophilic Attack (SN2) Protein Protein with Nucleophilic Residue (Nu:) Protein->Covalent_Complex Nucleophilic Attack (SN2) Nucleophiles Potential Nucleophiles: - Cysteine (thiol) - Histidine (imidazole) - Lysine (ε-amino) Protein->Nucleophiles

Figure 1: Proposed mechanism for covalent protein modification. The probe forms a reactive aziridinium intermediate that is attacked by nucleophilic amino acid residues.

Proposed Application: Competitive Target Identification Workflow

A powerful application for this probe is in a competitive workflow to identify the cellular targets of a different, non-covalent or covalent small-molecule inhibitor of interest ("Drug X"). In this scenario, the probe acts as a general tool to label accessible, nucleophilic sites. If Drug X binds to a specific protein, it will block the probe from accessing and labeling that same site, leading to a measurable decrease in the probe's signal for that protein. This "loss-of-signal" approach is a hallmark of competitive ABPP.[8]

The overall workflow involves treating cells or cell lysates with Drug X, followed by incubation with the this compound probe. Proteins are then digested, and the resulting peptides are analyzed by quantitative mass spectrometry to identify peptides whose labeling by the probe is significantly reduced in the presence of Drug X.

Competitive_Workflow cluster_control Control Condition cluster_treatment Treatment Condition Lysate_C Cell Lysate (Vehicle Control) Probe_C Add Covalent Probe Lysate_C->Probe_C Labeled_C Proteins Labeled Probe_C->Labeled_C Digestion Proteolytic Digestion (e.g., Trypsin) Labeled_C->Digestion Lysate_T Cell Lysate (+ 'Drug X') Probe_T Add Covalent Probe Lysate_T->Probe_T Labeled_T Labeling Blocked at Target Protein Probe_T->Labeled_T Labeled_T->Digestion LCMS Quantitative LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis: Identify Peptides with Reduced Labeling LCMS->Analysis Target Validated Target of 'Drug X' Analysis->Target

Figure 2: Competitive proteomic workflow to identify targets of a small molecule ("Drug X") using the covalent probe.

Detailed Experimental Protocols

The following protocols are designed as a template and should be optimized for specific cell lines and experimental goals.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293T) in appropriate growth medium and culture until they reach 80-90% confluency.

  • Compound Treatment:

    • For the treatment group, add the small molecule of interest ("Drug X") to the culture medium at the desired final concentration.

    • For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C and 5% CO₂ to allow for cellular uptake and target engagement.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into fresh ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Flash-freeze the cell pellets in liquid nitrogen and store at -80°C until lysis.

Protocol 2: Protein Extraction and Competitive Labeling

Note: Perform all steps at 4°C or on ice to minimize protein degradation.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer without detergents that could interfere with downstream MS analysis (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a probe sonicator.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (proteome) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 2 mg/mL).

  • Probe Labeling:

    • To 100 µL of each normalized proteome sample (200 µg protein), add this compound from a concentrated stock in DMSO to a final concentration of 10-50 µM (this should be optimized).

    • Incubate for 1 hour at room temperature with gentle agitation.

Protocol 3: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
  • Denaturation and Reduction:

    • Add Urea to the labeled proteome to a final concentration of 8 M.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate for 30 minutes at 37°C.

  • Alkylation of Cysteines:

    • Crucial Step: To prevent disulfide bond reformation, alkylate all remaining free cysteine residues.

    • Add Iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Dilution and Digestion:

    • Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol.

    • Elute the peptides and dry them completely in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Interpretation
  • Sample Reconstitution: Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method. The mass spectrometer will perform a full MS scan followed by MS/MS fragmentation of the most abundant precursor ions.

  • Database Search:

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant, Mascot, or Proteome Discoverer.

    • Specify trypsin as the enzyme, allowing for up to 2 missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification.

    • Crucially, set the covalent adduct of the probe on potential nucleophilic residues as a variable modification .

  • Quantitative Analysis: Use a label-free quantification (LFQ) algorithm to compare the abundance of probe-modified peptides between the control and "Drug X"-treated samples.

  • Target Identification: Identify proteins for which the abundance of the probe-labeled peptide is significantly and consistently decreased in the "Drug X" treated group. These are the primary target candidates.

Data Presentation and Expected Results

The covalent modification by this compound will result in a specific mass addition to the modified amino acid residue. This mass shift is the key signature detected by the mass spectrometer.

PropertyValue
Molecular Formula of Probe C₁₀H₇ClFNO₂
Exact Mass of Probe 227.0149 Da
Reactive Moiety -CH₂CH₂Cl
Leaving Group HCl
Mass of Adduct +191.0329 Da (C₁₀H₆FNO₂)

Table 1: Mass Spectrometry Data for the Covalent Probe.

When searching the MS data, this specific mass shift (+191.0329 Da) should be used as a variable modification on C, H, K, D, and E residues to identify labeled peptides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Probe concentration is too low; Incubation time is too short; Target protein is low abundance.Optimize probe concentration (try a range from 1 µM to 100 µM) and incubation time (30 min to 2 hours). Consider enriching for your protein of interest if known.
High Background/Non-specific Labeling Probe concentration is too high.Reduce probe concentration. Include a "no-probe" control to assess background.
No Difference Between Control and Treatment "Drug X" does not engage the target under these conditions; "Drug X" binds to a site that does not occlude the probe.Increase concentration or incubation time of "Drug X". The binding sites may be allosteric and non-competitive.
Poor Peptide Identification Inefficient digestion; Poor desalting.Ensure urea concentration is <1M before adding trypsin. Check pH. Ensure complete removal of salts and detergents before MS analysis.

Conclusion

While the application of this compound in proteomics has not been previously documented, its chemical structure strongly suggests its potential as a covalent probe. The protocols and theoretical framework provided here offer a robust starting point for researchers to explore its utility in target identification and covalent ligand discovery. By leveraging the principles of competitive activity-based protein profiling, this compound could become a valuable tool for elucidating complex biological processes and accelerating drug development.

References

  • MDPI (International Journal of Molecular Sciences).

  • University of Massachusetts Amherst ScholarWorks.

  • RSC Publishing (Chemical Society Reviews).

  • Emery Pharma.

  • ACS Chemical Biology.

  • Circulation: Cardiovascular Genetics.

  • Reddit r/Mcat.

  • Creative Biolabs.

  • ProQuest.

  • National Institutes of Health (NIH).

  • National Institutes of Health (NIH).

  • Chemistry LibreTexts.

  • Reddit r/Mcat.

  • National Institutes of Health (NIH).

  • PubMed Central.

  • RSC Publishing (Organic & Biomolecular Chemistry).

  • BenchChem.

  • ResearchGate.

  • Creative Proteomics.

  • Frontiers in Pharmacology.

  • PubMed Central.

  • CiteAb.

  • ResearchGate.

  • Wikipedia.

  • ResearchGate.

  • MDPI (Molecules).

  • PubMed.

  • PubMed Central.

  • SpringerLink.

  • PubMed.

  • MDPI (Molecules).

  • PubMed.

  • ResearchGate.

  • ACG Publications.

  • MDPI (International Journal of Molecular Sciences).

Sources

Application Note: 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione as a Versatile Synthon for Acetylcholinesterase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione as a key building block in the synthesis of potent enzyme inhibitors. Specifically, we focus on its application in creating a series of N-arylpiperazinoethyl-phthalimides designed as inhibitors for acetylcholinesterase (AChE), an enzyme critically implicated in the pathology of Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this fluorinated synthon for novel therapeutic agent discovery. We will detail the synthetic rationale, provide a step-by-step experimental protocol, and outline methods for characterization and biological evaluation.

Introduction: The Strategic Advantage of the Fluorinated Phthalimide Scaffold

The isoindole-1,3-dione, commonly known as the phthalimide moiety, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and hydrophobic nature enhance the ability of molecules to traverse biological membranes, a desirable trait for drug candidates.[1][2] The introduction of a fluorine atom at the 5-position of the isoindole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.

The title compound, this compound, serves as an excellent starting material for inhibitor synthesis. The chloroethyl side chain provides a reactive electrophilic site for facile nucleophilic substitution, allowing for the introduction of various pharmacophores. One of the most successful strategies in drug design involves linking this phthalimide unit to an arylpiperazine moiety. Arylpiperazines are known to interact with numerous biological targets, and their combination with the phthalimide scaffold has yielded potent inhibitors of acetylcholinesterase (AChE).[3][4] Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3][5]

This guide will focus on the synthesis of a representative AChE inhibitor, 2-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-5-fluoroisoindoline-1,3-dione , to illustrate the utility of the title compound.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueSource
IUPAC Name 2-(2-chloroethyl)-5-fluoro-1H-isoindole-1,3(2H)-dioneMilliporeSigma
CAS Number 176200-91-2CymitQuimica
Molecular Formula C₁₀H₇ClFNO₂Santa Cruz Biotechnology
Molecular Weight 227.62 g/mol Santa Cruz Biotechnology
Appearance SolidCymitQuimica
Purity Typically ≥95%CymitQuimica

Synthesis of a Potent Acetylcholinesterase Inhibitor

The core of this application lies in the synthetic utility of the chloroethyl group. This group acts as an effective leaving group in a nucleophilic substitution reaction with a secondary amine, such as that found in an arylpiperazine. This reaction forms a stable carbon-nitrogen bond, linking the phthalimide scaffold to the desired pharmacophore.

General Synthetic Pathway

The overall synthetic strategy is a one-step nucleophilic substitution reaction. The secondary amine of the chosen arylpiperazine attacks the terminal carbon of the chloroethyl side chain of the phthalimide, displacing the chloride ion. The presence of a non-nucleophilic base is essential to neutralize the HCl generated in situ.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione C Solvent: Acetonitrile (ACN) Base: K₂CO₃ Temperature: Reflux A->C Reacts with B 1-(4-Fluorobenzyl)piperazine B->C Reacts with D 2-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl) -5-fluoroisoindoline-1,3-dione (AChE Inhibitor) C->D Yields

Caption: General reaction scheme for AChE inhibitor synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of similar N-arylpiperazinoethyl-phthalimide derivatives.[4]

Materials:

  • This compound (1.0 eq)

  • 1-(4-Fluorobenzyl)piperazine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.28 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask.

  • Begin stirring the suspension at room temperature.

  • Add 1-(4-Fluorobenzyl)piperazine (2.14 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.

    • Rationale: Refluxing in ACN provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction. K₂CO₃ acts as a base to scavenge the HCl byproduct, driving the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Wash the collected solids with a small amount of acetonitrile.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Characterization of the Final Product

The identity and purity of the synthesized inhibitor must be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the phthalimide protons, the ethyl linker protons, the piperazine protons, and the 4-fluorobenzyl protons with appropriate integrations and splitting patterns.[4]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl peaks of the phthalimide group.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₂₁H₂₁F₂N₃O₂).
FT-IR Characteristic stretching frequencies for C=O (imide), C-F, and aromatic C-H bonds.[4]
Melting Point A sharp and defined melting point, indicating high purity.

Biological Evaluation: Acetylcholinesterase Inhibition Assay

The inhibitory potential of the newly synthesized compound against AChE should be determined using a reliable biochemical assay. The Ellman's method is a widely accepted, colorimetric assay for measuring cholinesterase activity.[1][2][3]

Principle of the Ellman's Assay

The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

G cluster_workflow Ellman's Assay Workflow A Acetylthiocholine (Substrate) D Thiocholine + Acetate A->D Hydrolyzed by B AChE (Enzyme) B->D C Synthesized Inhibitor (e.g., Compound 4f analog) C->B Inhibits F Yellow Product (5-Thio-2-nitrobenzoate) D->F Reacts with E DTNB (Ellman's Reagent) E->F G Measure Absorbance @ 412 nm F->G Quantified by

Caption: Workflow of the Ellman's assay for AChE inhibition.

Protocol for In Vitro AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized inhibitor compound

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized inhibitor and donepezil in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compounds in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • AChE solution

    • Test compound dilution (or vehicle for control)

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Results

Based on published data for structurally similar compounds, derivatives synthesized from this scaffold are expected to exhibit potent AChE inhibitory activity, often in the nanomolar to low micromolar range.[2][3] For instance, analogous compounds with fluoro and chloro substitutions on the benzylpiperazine ring have shown IC₅₀ values well below 1 µM.[4] The 5-fluoro substitution on the phthalimide ring is hypothesized to maintain or enhance this potency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile synthon for the development of novel enzyme inhibitors. The straightforward and efficient protocol for its reaction with arylpiperazines allows for the rapid generation of compound libraries targeting enzymes like acetylcholinesterase. The fluorination on the core scaffold provides a strategic advantage for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidates.

Future work should focus on expanding the diversity of the nucleophiles reacted with this synthon. Exploring different heterocyclic systems in place of piperazine or varying the substituents on the aryl ring will allow for a thorough investigation of the structure-activity relationship (SAR) and the development of inhibitors with enhanced potency and selectivity for various enzyme targets.

References

  • Aliabadi, A., Ebrahimi, M., Rameshk, M., & Mohammadi-Farani, A. (2015). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 14(3), 841–848. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., & Nadri, H. (2014). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 17(10), 727–734. [Link]

  • Mohammadi-Farani, A., Ahmadi, A., Nadri, H., & Aliabadi, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 46. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione for Novel PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluoro-Phthalimide Moiety in PET Imaging

Positron Emission Tomography (PET) remains at the forefront of molecular imaging, providing invaluable, quantitative insights into physiological and pathological processes in vivo. The development of novel PET tracers with high specificity and favorable pharmacokinetic profiles is paramount to advancing diagnostic medicine and drug development. The fluorine-18 (¹⁸F) isotope is the radionuclide of choice for most PET applications due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1][2]

The introduction of ¹⁸F into biologically active molecules is often achieved through the use of prosthetic groups—small, radiolabeled synthons that can be readily attached to a target molecule.[3] This application note details the utility of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione as a versatile precursor for the synthesis of ¹⁸F-labeled PET tracers. The isoindole-1,3-dione (phthalimide) scaffold is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of activities.[3][4] By functionalizing this core with a reactive chloroethyl group, this precursor provides a direct handle for nucleophilic ¹⁸F-radiolabeling, enabling the creation of novel tracers where the phthalimide group serves either as a core structural element for biological targeting or as a metabolically stable protecting group.

This document provides a comprehensive guide for researchers, covering the scientific rationale, detailed experimental protocols for radiolabeling, purification, and quality control, and insights into the potential applications of tracers derived from this precursor.

Chemical Properties and Rationale for Use

The precursor, this compound, is strategically designed for PET tracer synthesis. Its key attributes are summarized below.

PropertyValueSource
CAS Number 176200-91-2[5][6][7]
Molecular Formula C₁₀H₇ClFNO₂[5][6]
Molecular Weight 227.62 g/mol [5][6]
Structure A phthalimide ring substituted with a fluorine atom and an N-chloroethyl group.[5][6][7]

The primary rationale for its use stems from the chloroethyl group, which serves as an electrophilic site for a classic Sₙ2 nucleophilic substitution reaction with cyclotron-produced, no-carrier-added [¹⁸F]fluoride ion.[8] This reaction is one of the most robust and widely implemented methods in ¹⁸F radiochemistry. The resulting 2-(2-[¹⁸F]Fluoro-ethyl)-5-fluoro-isoindole-1,3-dione can then be utilized in several ways:

  • Direct Use as a Tracer: If the phthalimide core itself possesses affinity for a biological target (e.g., β-amyloid fibrils, as demonstrated with similar structures), the labeled compound can be evaluated directly as a PET imaging agent.[3]

  • As a Prosthetic Group: The phthalimide can act as a protecting group for a primary amine. Following fluoroethylation, the phthalimide group can be cleaved (e.g., via hydrazinolysis) to release a [¹⁸F]fluoroethylamine synthon, which can then be conjugated to other molecules.[9]

The presence of the stable ¹⁹F atom on the aromatic ring provides a useful analytical handle for characterizing the non-radioactive standard and for potential multimodal imaging applications, though it does not participate in the radiolabeling reaction.

Experimental Protocols

PART 1: Automated Radiosynthesis of 2-(2-[¹⁸F]Fluoro-ethyl)-5-fluoro-isoindole-1,3-dione

This protocol describes the nucleophilic substitution reaction to produce the ¹⁸F-labeled tracer using a common automated synthesis module. The causality behind the choice of reagents is critical: a phase-transfer catalyst (e.g., Kryptofix 2.2.2) is essential to sequester the potassium ion and enhance the nucleophilicity of the [¹⁸F]fluoride anion in the aprotic solvent.[8]

Workflow Diagram:

Radiosynthesis_Workflow cluster_prep Step 1: [¹⁸F]Fluoride Preparation cluster_reaction Step 2: Nucleophilic Substitution cluster_purification Step 3: Purification & Formulation cluster_qc Step 4: Quality Control A [¹⁸F]F⁻ in [¹⁸O]H₂O (from Cyclotron) B Trap on QMA Cartridge A->B C Elute with K₂CO₃ / K₂₂₂ B->C D Azeotropic Drying (CH₃CN, 105°C) C->D E Add Precursor 1 in DMSO D->E F Heat Reaction (120°C, 15 min) E->F G Quench & Dilute F->G H Semi-Prep HPLC G->H I SPE Formulation H->I J Final Product: [¹⁸F]Tracer 2 I->J K Analytical HPLC J->K L Radio-TLC J->L M Sterility & Endotoxin J->M

Caption: Automated radiosynthesis workflow for [¹⁸F]Tracer 2.

Materials & Reagents:

  • Precursor: this compound (5-10 mg)

  • [¹⁸F]Fluoride: Aqueous solution from cyclotron (1-10 GBq)

  • Eluent: Anhydrous Acetonitrile (MeCN) with Kryptofix 2.2.2 (K₂₂₂) (15 mg) and K₂CO₃ (3 mg)

  • Reaction Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • HPLC Mobile Phase: e.g., 45:55 MeCN:Water (v/v)

  • Cartridges: Quaternary Methylammonium (QMA) anion-exchange SPE, C18 SPE for formulation.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA anion-exchange cartridge.

    • Wash the cartridge with sterile water to remove [¹⁸O]H₂O.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ solution in MeCN/Water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen or under vacuum at 105-110°C to remove water azeotropically with acetonitrile. Repeat with additional anhydrous acetonitrile until the fluoride is dry. This step is critical as water significantly reduces fluoride nucleophilicity.[1]

  • Radiolabeling Reaction:

    • Dissolve the precursor (5-10 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • Seal the reaction vessel and heat to 120-130°C for 15 minutes. The higher boiling point of DMSO compared to acetonitrile allows for higher reaction temperatures, which is often necessary for displacing a chloro leaving group.[8]

  • Purification:

    • Cool the reaction vessel and quench the reaction by adding 1-2 mL of the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • Collect the radioactive peak corresponding to the desired product, 2-(2-[¹⁸F]Fluoro-ethyl)-5-fluoro-isoindole-1,3-dione. The retention time should be predetermined using the non-radioactive standard.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the C18 cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection to achieve the desired final concentration and an ethanol content <10%.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

PART 2: Quality Control (QC) Protocols

QC is a non-negotiable step to ensure the safety and efficacy of the PET tracer for preclinical or clinical use.[10] All procedures must comply with relevant pharmacopeia standards (e.g., USP, EP).

QC Workflow Diagram:

QC_Workflow cluster_Identity Identity & Purity cluster_Safety Safety & Formulation Start Final Product Vial HPLC Analytical HPLC: - Radiochemical Purity (>95%) - Chemical Purity (UV trace) Start->HPLC TLC Radio-TLC: - Confirm Identity (Rf value) - Free [¹⁸F]F⁻ Content (<5%) Start->TLC pH pH Measurement (Range: 4.5 - 7.5) Start->pH Endotoxin LAL Test for Bacterial Endotoxins Start->Endotoxin Sterility Sterility Test (Post-release) Start->Sterility Solvents Residual Solvents (GC) (Post-release) Start->Solvents

Caption: Quality control tests for the final [¹⁸F]Tracer product.

QC Test Summary:

ParameterMethodAcceptance CriteriaRationale
Radionuclidic Identity Half-life measurement105-115 minutesConfirms the presence of ¹⁸F.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures the radioactivity is attributed to the desired chemical form.[10]
Chemical Purity Analytical HPLC (UV)Peak corresponds to standard; impurities below set limits.Identifies and quantifies non-radioactive chemical contaminants.
pH pH meter or strip4.5 - 7.5Ensures the final product is suitable for injection.[10]
Residual Solvents Gas Chromatography (GC)Ethanol < 10%; MeCN/DMSO below pharmacopeia limits.Limits exposure to potentially toxic organic solvents from the synthesis.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V_maxEnsures the product is free from pyrogenic substances.[10]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms (typically performed post-release).[10]

Detailed QC Methodologies:

  • Analytical HPLC:

    • System: A calibrated HPLC system with a radioactivity detector and a UV detector.

    • Column: Analytical C18 column (e.g., 4.6 x 250 mm).

    • Method: Inject a small aliquot of the final product. The radiochromatogram should show a single major peak (>95% of total radioactivity) at the same retention time as the co-injected, authenticated non-radioactive standard ("cold standard").

  • Radio-TLC:

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: e.g., 95:5 Dichloromethane:Methanol.

    • Procedure: Spot the final product onto the plate. Free [¹⁸F]fluoride will remain at the origin (Rf = 0.0), while the more lipophilic product will move up the plate (e.g., Rf ≈ 0.7-0.8). Scan the plate with a radio-TLC scanner to quantify the distribution of radioactivity.

Conclusion and Future Perspectives

This compound is a promising and versatile precursor for the development of novel ¹⁸F-labeled PET tracers. The protocols outlined in this document provide a robust framework for its efficient radiolabeling via nucleophilic substitution and subsequent rigorous quality control. The inherent biological relevance of the phthalimide core, combined with the straightforward and high-yielding fluoroethylation chemistry, makes this precursor an attractive starting point for developing targeted imaging agents for oncology, neurology, and beyond. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this scaffold in addressing unmet needs in molecular imaging.

References

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]fluoride ion. European Journal of Organic Chemistry, 2008(17), 2853–2873.
  • Cole, C. L., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Deng, X., et al. (2019). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry.
  • Jacobson, O., et al. (2015). 18F-Labeled Radiopharmaceuticals for PET Imaging in Oncology. Future Oncology.
  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.
  • Preshlock, S., et al. (2016). 18F-Fluorination of Unactivated Arenes.
  • Richter, S., & Wuest, F. (2014). 18F-Labeling of Peptides: A Review of the Art. Current Medicinal Chemistry, 21(10), 1195-1217.
  • Radiopaedia. (2021). PET radiotracers. Retrieved from [Link]

  • Lee, S. J., et al. (2015). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South Korea. Journal of Nuclear Medicine & Technology, 43(3), 224-229.
  • Wessmann, S. H., Henriksen, G., & Wester, H. J. (2012). Cryptate mediated nucleophilic 18F-fluorination without azeotropic drying. Nuklearmedizin, 51(1), 1-8.
  • Zhang, W., et al. (2008). [(18)F]-labeled isoindol-1-one and isoindol-1,3-dione derivatives as potential PET imaging agents for detection of beta-amyloid fibrils. Bioorganic & Medicinal Chemistry Letters, 18(20), 5563-5566.
  • Valkonen, A., et al. (2007). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o1743.
  • Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An Exceptionally Mild, Non-basic Method for the Deprotection of Phthalimides. Tetrahedron Letters, 25(20), 2093-2096.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Grych, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335.

Sources

Application Notes and Protocols for the Use of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" as a Precursor for Amine-Reactive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Phthalimide Precursor

In the dynamic fields of cellular biology, neuroscience, and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high specificity and sensitivity. The rational design of these molecular reporters hinges on the selection of a core scaffold that is not only synthetically versatile but also possesses advantageous photophysical properties. "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" emerges as a precursor of significant interest, offering a unique combination of features for the development of novel, amine-reactive fluorescent probes.

The isoindole-1,3-dione (phthalimide) core is a well-established pharmacophore and fluorophore base, known for its stability and predictable chemical behavior.[1][2] The strategic incorporation of a fluorine atom at the 5-position can modulate the electronic properties of the aromatic system, often leading to enhanced fluorescence quantum yields and improved photostability.[3] Furthermore, the 2-(2-chloro-ethyl) substituent provides a reactive handle for facile conjugation to primary amines, a ubiquitous functional group in biomolecules such as proteins, peptides, and certain neurotransmitters.[4] This nucleophilic substitution reaction, a variation of the classical Gabriel synthesis, allows for the straightforward construction of fluorescent probes tailored to specific biological targets.[4][5]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of "this compound" as a precursor for the synthesis and application of novel fluorescent probes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the expected photophysical characteristics of the resulting probes.

Chemical and Physical Properties

"this compound" is a solid, crystalline compound at room temperature.[6] Proper handling and storage are crucial to ensure its stability and reactivity.

PropertyValueReference
CAS Number 176200-91-2[6]
Molecular Formula C₁₀H₇ClFNO₂[6]
Molecular Weight 227.62 g/mol [6]
Appearance Solid[6]
Purity ≥95.0%[6]
InChI Key KYATUXRRFOJLJB-UHFFFAOYSA-N[6]

Safety and Handling:

  • Always handle "this compound" in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile rubber is recommended), and a lab coat.[7]

  • Avoid inhalation of dust or fumes.[7]

  • In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7]

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.

Protocol 1: Synthesis of an Amine-Reactive Fluorescent Probe

This protocol details the synthesis of a generic fluorescent probe via the nucleophilic substitution of the chloroethyl group of "this compound" with a primary amine. This reaction forms a stable carbon-nitrogen bond, tethering the fluorophore to the molecule of interest.

Reaction Principle: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A catalytic amount of iodide can enhance the reaction rate by in situ formation of the more reactive iodoethyl intermediate.

Synthesis_Workflow cluster_reactants Reactants & Conditions reagent 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione product N-Substituted 5-Fluoro- isoindole-1,3-dione Probe reagent->product Sɴ2 Reaction amine Primary Amine (R-NH₂) amine->product base Base (e.g., K₂CO₃, DIPEA) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product purification Purification (Chromatography) product->purification Work-up Imaging_Workflow cell_culture Cell Culture staining Cell Staining (Incubation with Probe) cell_culture->staining probe_prep Probe Preparation (Stock Solution) probe_prep->staining washing Washing (Remove Excess Probe) staining->washing imaging Fluorescence Microscopy (Image Acquisition) washing->imaging analysis Image Analysis imaging->analysis

Sources

Application Notes and Protocols for 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications and experimental protocols for 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione in the field of organic electronics. Drawing upon established principles in materials science and organic semiconductor device physics, this guide outlines the scientific rationale for its use, detailed methodologies for its chemical modification, and protocols for its incorporation into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The inherent electronic properties of the fluorinated isoindole-1,3-dione core, combined with the versatile reactivity of the N-(2-chloroethyl) substituent, position this molecule as a promising building block for novel organic electronic materials.

Introduction: Scientific Rationale and Potential Applications

The isoindole-1,3-dione scaffold, a derivative of phthalimide, is a well-established pharmacophore in medicinal chemistry.[1] However, its rigid, planar structure and electron-deficient nature also make it an attractive candidate for applications in organic electronics. The presence of a fluorine atom on the aromatic ring is known to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for efficient charge injection and transport in organic semiconductor devices.[2][3] Specifically, fluorination tends to lower both HOMO and LUMO levels, which can enhance electron injection and improve air stability.[3]

The N-(2-chloroethyl) substituent provides a reactive handle for post-synthetic modification. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.[4][5][6][7] This versatility enables the tuning of the molecule's physical and electronic properties, such as solubility, solid-state packing, and intermolecular interactions. These properties are crucial for optimizing the performance of organic electronic devices.[2]

Based on these structural features, "this compound" is proposed as a versatile precursor for the development of:

  • n-Type and Ambipolar Organic Semiconductors for OFETs: The electron-withdrawing nature of the isoindole-1,3-dione core and the fluorine substituent suggests that derivatives of this molecule could exhibit n-type or ambipolar charge transport characteristics.

  • Host or Emitting Materials for OLEDs: The rigid, conjugated core of the molecule could be functionalized to produce materials with high photoluminescence quantum yields, making them suitable as emitters or as host materials in OLEDs. Phthalimide derivatives have been investigated as green emitters in OLEDs, showing promising electroluminescence properties.[8]

Physicochemical and Electronic Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale and References
Appearance White to off-white solidBased on similar phthalimide derivatives.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Chloroform)The chloroethyl group and the overall polarity of the molecule suggest solubility in these common organic solvents.[9]
HOMO Energy Level -6.0 to -6.5 eVFluorination and the imide group are known to lower the HOMO level, increasing oxidative stability.[3][10]
LUMO Energy Level -3.0 to -3.5 eVThe electron-deficient nature of the core structure suggests a low-lying LUMO, favorable for electron injection.[2]
Electrochemical Band Gap 3.0 to 3.5 eVCalculated from the difference between the predicted HOMO and LUMO levels.
Photophysical Properties Likely fluorescent in the blue-green regionPhthalimide derivatives are known to be fluorescent.[8] The exact emission wavelength would depend on the solvent and solid-state packing.

Experimental Protocols

Chemical Functionalization via Nucleophilic Substitution

The chloroethyl group is a versatile anchor for introducing new functionalities. The following is a general protocol for a nucleophilic substitution reaction, using sodium azide as an example nucleophile to synthesize "2-(2-Azido-ethyl)-5-fluoro-isoindole-1,3-dione," a precursor for further "click" chemistry modifications.

Protocol 1: Synthesis of 2-(2-Azido-ethyl)-5-fluoro-isoindole-1,3-dione

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality:

  • DMF as Solvent: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and does not solvate the nucleophile (azide ion) as strongly as protic solvents, thus maintaining its reactivity.[5]

  • Excess Nucleophile: Using an excess of sodium azide ensures the reaction goes to completion.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent side reactions with atmospheric moisture and oxygen.

Diagram of Synthetic Pathway:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione reagents NaN₃, DMF 60-80 °C start->reagents Nucleophilic Substitution product 2-(2-Azido-ethyl)-5-fluoro- isoindole-1,3-dione reagents->product

Caption: Synthetic route for the functionalization of the title compound.

Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method.

Protocol 2: OFET Fabrication

Materials:

  • Heavily doped Si wafer with a 300 nm SiO₂ layer (serves as gate and gate dielectric)

  • This compound (or its functionalized derivative)

  • High-purity organic solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • Spin-coater, thermal evaporator, hot plate, probe station, semiconductor parameter analyzer.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Semiconductor Deposition: Prepare a dilute solution (e.g., 5 mg/mL) of the organic semiconductor in a suitable solvent. Deposit a thin film of the semiconductor onto the SiO₂ surface using a spin-coater.

  • Thermal Annealing: Transfer the substrate to a hot plate inside a nitrogen-filled glovebox and anneal at a temperature below the material's melting point (e.g., 80-120 °C) for 30-60 minutes to improve film crystallinity. The optimal annealing temperature needs to be determined experimentally.[11][12][13][14]

  • Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the organic semiconductor film. A typical channel length and width would be 50 µm and 1 mm, respectively.

  • Characterization: Measure the electrical characteristics of the OFET using a probe station and a semiconductor parameter analyzer in a controlled environment (e.g., nitrogen or vacuum).

Causality:

  • Spin-Coating: This technique allows for the deposition of uniform thin films from solution, which is crucial for consistent device performance.[15][16]

  • Thermal Annealing: Annealing provides thermal energy for the molecules to rearrange into a more ordered crystalline structure, which generally improves charge carrier mobility.[12][13]

  • Gold Electrodes: Gold is a common choice for electrodes in p-type and ambipolar OFETs due to its high work function, which facilitates hole injection.

Diagram of OFET Fabrication Workflow:

G cluster_prep Substrate Preparation cluster_depo Film Deposition cluster_fab Device Finalization cluster_char Characterization A Clean Si/SiO₂ Wafer B Spin-Coat Organic Semiconductor A->B C Thermal Annealing B->C D Deposit Au Electrodes C->D E Electrical Measurement D->E

Caption: Workflow for the fabrication of a solution-processed OFET.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

This protocol outlines the fabrication of a simple multi-layer OLED using thermal evaporation.

Protocol 3: OLED Fabrication

Materials:

  • ITO-coated glass substrate

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Hole-transporting material (e.g., TAPC)

  • This compound (or its emissive derivative) as the emitting layer (EML)

  • Electron-transporting material (e.g., TPBi)

  • Electron-injection material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • Substrate cleaning solvents (acetone, isopropanol)

  • Spin-coater, thermal evaporator, luminance meter, sourcemeter.

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrate. Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and promote adhesion.

  • Hole-Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions.

  • Hole-Transporting Layer (HTL): In a high-vacuum thermal evaporator, deposit a layer of a hole-transporting material (e.g., 40 nm of TAPC).

  • Emitting Layer (EML): Deposit a layer of the isoindole-dione derivative (e.g., 20 nm).

  • Electron-Transporting Layer (ETL): Deposit a layer of an electron-transporting material (e.g., 30 nm of TPBi).

  • Electron-Injection Layer (EIL) and Cathode: Deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the OLED.

Causality:

  • Multi-layer Structure: The different layers in an OLED serve specific functions (hole injection, transport, emission, electron transport, electron injection) to ensure efficient recombination of charge carriers in the emitting layer, leading to light emission.

  • Thermal Evaporation: This technique is suitable for depositing uniform thin films of small molecules in a high-vacuum environment, which is necessary to prevent contamination and ensure device performance.[17]

  • Encapsulation: Organic materials in OLEDs are often sensitive to oxygen and moisture, which can degrade their performance. Encapsulation is crucial for device longevity.

Diagram of OLED Device Architecture:

G cluster_device OLED Device Stack Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (e.g., TPBi) EML EML (Isoindole-dione derivative) HTL HTL (e.g., TAPC) HIL HIL (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

Characterization and Data Analysis

TechniquePurposeExpected Results and Interpretation
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.The onset of the first oxidation and reduction peaks correspond to the HOMO and LUMO levels, respectively. The difference gives the electrochemical band gap.
UV-Visible Spectroscopy To determine the optical band gap and absorption properties.The absorption onset can be used to calculate the optical band gap. The absorption spectrum provides information about the electronic transitions in the molecule.[18]
Photoluminescence (PL) Spectroscopy To determine the emission properties.The emission spectrum reveals the color of light emitted by the molecule. The photoluminescence quantum yield (PLQY) is a measure of its emission efficiency.
Thermogravimetric Analysis (TGA) To assess thermal stability.A high decomposition temperature indicates good thermal stability, which is important for device lifetime.
OFET Characterization To measure charge carrier mobility, on/off ratio, and threshold voltage.The transfer and output characteristics of the OFET are measured to extract these key performance parameters.
OLED Characterization To measure external quantum efficiency (EQE), luminance, and color coordinates.The J-V-L characteristics and the electroluminescence spectrum are measured to evaluate the device performance.[19][20][21][22][23]

Conclusion and Outlook

"this compound" represents a promising platform for the development of new organic electronic materials. Its fluorinated isoindole-1,3-dione core provides a foundation for desirable electronic properties and stability, while the reactive chloroethyl side chain allows for extensive functionalization to fine-tune its properties for specific applications in OFETs and OLEDs. The protocols provided in this guide offer a starting point for researchers to explore the potential of this versatile molecule. Further research should focus on synthesizing a library of derivatives and systematically investigating their structure-property relationships to unlock their full potential in the field of organic electronics.

References

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (URL: [Link])

  • Planar nanoscale architecture for organic thin-film field-effect transistors. (URL: [Link])

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. (URL: [Link])

  • Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (URL: [Link])

  • Architecture of a typical organic field-effect transistor. (URL: [Link])

  • Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (URL: [Link])

  • Suitable solvents for different spin-coating durations. (URL: [Link])

  • Exploring small-molecule design rules for organic transistors. (URL: [Link])

  • Above 20% external quantum efficiency in novel hybrid white organic light-emitting diodes having green thermally activated delayed fluorescent emitter. (URL: [Link])

  • A Fluorescent Organic Light Emitting Diode with 100% Internal Quantum Efficiency. (URL: [Link])

  • Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (URL: [Link])

  • Organic Light-Emitting Diodes with 30% External Quantum Efficiency Based on a Horizontally Oriented Emitter. (URL: [Link])

  • Optimizing Annealing Temperature for Enhanced Electrical Performance and Stability of Solution-Processed In2O3 Thin-Film Transistors. (URL: [Link])

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (URL: [Link])

  • The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. (URL: [Link])

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (URL: [Link])

  • Effect of annealing and additive on OFET characteristics. (a) Transfer... (URL: [Link])

  • Nucleophilic Substitution Reactions. (URL: [Link])

  • Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes. (URL: [Link])

  • (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. (URL: [Link])

  • Phthalimide-Based Polymers for High Performance Organic Thin-Film Transistors. (URL: [Link])

  • Organic light-emitting diodes with 30% external quantum efficiency based on a horizontally oriented emitter. (URL: [Link])

  • Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (URL: [Link])

  • Organic Light-Emitting Diodes Based on Phthalimide Derivatives: Improvement of the Electroluminescence Properties. (URL: [Link])

  • Calculated HOMO and LUMO orbitals for compounds 4-9 by... (URL: [Link])

  • Lensfree OLEDs with over 50% external quantum efficiency via external scattering and horizontally oriented emitters. (URL: [Link])

  • Green solvents, materials, and lead-free semiconductors for sustainable fabrication of perovskite solar cells. (URL: [Link])

  • Electrohydrodynamic-Jet-Printed Phthalimide-Derived Conjugated Polymers for Organic Field-Effect Transistors and Logic Gates. (URL: [Link])

  • Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. (URL: [Link])

  • Nucleophilic Substitution Reactions by Electron Transfer. (URL: [Link])

  • Effect of Type of Solvent on the Sol-Gel Spin Coated CZTS Thin Films. (URL: [Link])

  • The effect of thermal annealing on the layered structure of smectic liquid crystalline organic semiconductor on polyimide gate insulator and its OFET performance. (URL: [Link])

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (URL: [Link])

  • Novel indolo [3,2-c]isoquinoline-5-one-6-yl[2][17][24]triazolo [3,4-b][2][17][25]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD. (URL: [Link])

  • Electron Transport in Naphthalene Diimide Derivatives. (URL: [Link])

  • 9.2: Common nucleophilic substitution reactions. (URL: [Link])

  • Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. (URL: [Link])

  • Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and... (URL: [Link])

  • Ambipolar Polymer Field-Effect Transistors Based on Fluorinated Isoindigo: High Performance and Improved Ambient Stability. (URL: [Link])

  • N-type charge transport and mobility of fluorinated perylene bisimide semiconductors. (URL: [Link])

  • Synthesis and properties of fluorinated copolymerized polyimide films. (URL: [Link])

Sources

Application Note & Protocols: Strategic Derivatization of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic introduction of fluorine into these scaffolds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[5][6][7][8] This document provides a detailed guide for the derivatization of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione (CAS: 176200-91-2), a key intermediate for building focused compound libraries for Structure-Activity Relationship (SAR) studies. We present protocols for diversification at two key positions: the N-alkyl side chain via nucleophilic substitution and click chemistry, and the aromatic core via palladium-catalyzed cross-coupling reactions. These methodologies are designed to provide researchers with a robust platform for lead discovery and optimization.

Introduction: The Strategic Value of the Scaffold

The this compound molecule offers two primary vectors for chemical modification, making it an ideal starting point for SAR exploration.

  • The N-(2-chloroethyl) Group: This is the most reactive handle on the molecule. The chlorine atom is a good leaving group, readily participating in nucleophilic substitution reactions (SN2).[9][10][11] This allows for the facile introduction of a wide array of functional groups, enabling exploration of steric and electronic requirements in potential binding pockets.

  • The 5-Fluoro Aromatic Ring: The fluorine atom modulates the electronics of the aromatic system and can improve drug-like properties.[7][8] While the C-F bond is strong, derivatization of the aromatic ring can be achieved through advanced synthetic methods like directed metallation followed by quenching with an electrophile or, more practically, by starting from a precursor with a more versatile handle (e.g., a bromo or iodo group) for cross-coupling reactions. For the purpose of this guide, we will also discuss hypothetical derivatization at this position using modern cross-coupling techniques, assuming a related bromo-analogue is available, to illustrate the full potential of the scaffold.

This guide will focus on creating a diverse library of analogues by modifying these positions to probe interactions with biological targets.

Visualization of Derivatization Strategies

The overall strategy involves leveraging the key reactive sites on the core molecule to generate a library of diverse compounds for biological screening.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Reaction Classes cluster_3 Outcome Core 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione P1 Side-Chain Modification (N-Chloroethyl Group) Core->P1 P2 Aromatic Core Modification (Fluoro/Bromo Position) Core->P2 R1 Nucleophilic Substitution P1->R1 R2 Click Chemistry (CuAAC) P1->R2 R3 Suzuki Coupling P2->R3 R4 Buchwald-Hartwig Amination P2->R4 Outcome Diverse Compound Library for SAR Studies R1->Outcome R2->Outcome R3->Outcome R4->Outcome

Caption: Workflow for SAR library generation.

Part I: Side-Chain Modification via Nucleophilic Substitution

The chloroethyl group is an excellent electrophile for SN2 reactions. This pathway is ideal for introducing a variety of nucleophiles, including amines, thiols, and azides.[9][12][13]

General Protocol: Amination via Nucleophilic Substitution

This protocol describes the reaction with a generic secondary amine (e.g., piperidine) to generate a tertiary amine derivative. This is a foundational reaction for introducing basic nitrogen atoms, often crucial for target engagement and improving solubility.

Materials:

  • This compound

  • Piperidine (or other desired amine nucleophile)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the starting material) and potassium carbonate (2.0-3.0 eq). The base acts as a scavenger for the HCl generated in situ.

  • Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 1.2-1.5 eq) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure amine derivative.

Protocol: Azide Installation for Click Chemistry

A crucial derivatization is the conversion of the chloride to an azide. The resulting alkyl azide is a versatile intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][15][16][17][18] This allows for the efficient coupling of the core scaffold to a vast array of alkyne-containing fragments.

G Start 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Intermediate 2-(2-Azido-ethyl)-5-fluoro- isoindole-1,3-dione Start->Intermediate NaN₃, DMF, 60°C Final 1,2,3-Triazole Linked Derivative Intermediate->Final R-Alkyne, CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O

Caption: Two-step synthesis via click chemistry.

Step-by-Step Protocol (Azide Synthesis):

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C. Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-Azido-ethyl)-5-fluoro-isoindole-1,3-dione, which is often pure enough for the next step.

Step-by-Step Protocol (CuAAC "Click" Reaction):

  • Reaction Setup: In a vial, dissolve the azide intermediate (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.10 eq) in water and a separate solution of sodium ascorbate (0.10-0.20 eq) in water.

  • Reaction: Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution. The solution should turn a yellow-green color. Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM.

  • Purification: The triazole product often precipitates from the reaction mixture or can be purified by filtration or standard column chromatography.

Part II: Aromatic Core Modification

To explore SAR related to the aromatic core, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[19][20][21][22][23] These protocols assume the availability of a bromo- or iodo-analogue (e.g., 5-bromo-2-(2-chloro-ethyl)-isoindole-1,3-dione) as the starting material, as the C-F bond is generally unreactive under these conditions.

Protocol: Suzuki-Miyaura Coupling

This protocol enables the formation of a C(sp²)-C(sp²) bond, allowing for the introduction of various aryl or heteroaryl groups. This is critical for probing π-π stacking interactions, extending the molecular scaffold, and modulating electronics.[19][24][25][26]

Materials:

  • 5-Bromo-2-(2-chloro-ethyl)-isoindole-1,3-dione (1.0 eq)

  • Arylboronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 3.0 eq)

  • Solvent (e.g., Dioxane or Toluene/Ethanol mixture)

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add the 5-bromo starting material (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times to remove oxygen.

  • Solvent and Base Addition: Add the degassed solvent (e.g., dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Protocol: Buchwald-Hartwig Amination

This reaction forms a C(sp²)-N bond, a key transformation for installing primary or secondary amines directly onto the aromatic ring.[21][22][27][28] These functionalities can serve as hydrogen bond donors/acceptors or as points for further derivatization.

Materials:

  • 5-Bromo-2-(2-chloro-ethyl)-isoindole-1,3-dione (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or RuPhos, 4-5 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Step-by-Step Protocol:

  • Reaction Setup (Glovebox Recommended): In a dry vial inside a glovebox, add the 5-bromo starting material (1.0 eq), the base (e.g., NaOt-Bu, 1.4 eq), the palladium pre-catalyst, and the ligand.

  • Reagent Addition: Add the amine (1.2 eq) followed by the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to 90-110 °C outside the glovebox. Monitor by LC-MS.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash chromatography.

Characterization of Derivatives

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques are essential.[29][30][31][32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The disappearance of the starting material signals and the appearance of new signals corresponding to the introduced moiety are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, typically aiming for >95% for biological screening.

Table 1: Representative Characterization Data for a Hypothetical Derivative Set
Compound IDDerivatization MethodR GroupExpected Mass [M+H]⁺Purity (HPLC)
CORE-001 Starting Material-Cl228.02>98%
SN2-AM-001 Nucleophilic Substitution4-Methylpiperazin-1-yl292.13>97%
SN2-TH-001 Nucleophilic Substitution-S-CH₂CH₂OH273.07>96%
CLK-TR-001 Click Chemistry1-(Phenyl)-1,2,3-triazol-4-yl395.12>98%
SUZ-AR-001 Suzuki Coupling4-Methoxyphenyl300.09>95%
BWH-AM-001 Buchwald-HartwigMorpholino281.10>96%

*Note: Data for Suzuki and Buchwald-Hartwig derivatives are hypothetical, assuming a 5-bromo analogue as the starting material.

Conclusion

The protocols outlined in this application note provide a versatile and robust platform for the derivatization of this compound. By systematically applying nucleophilic substitution, click chemistry, and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel compounds. This strategic approach is fundamental to elucidating structure-activity relationships and accelerating the discovery and development of new therapeutic agents.

References

  • Bavetsias, V., & Bissy, E. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 669-682. [Link][15]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1284-1293. [Link][29]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link][16]

  • Wikipedia contributors. (2024). Click chemistry. In Wikipedia, The Free Encyclopedia. [Link][17]

  • Bavetsias, V., & Bissy, E. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link][18]

  • Li, Y., et al. (2016). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. MedChemComm, 7(6), 1157-1165. [Link][1]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link][2]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link][5]

  • Sereda, G. (2021). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link][6]

  • Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 940-951. [Link][31]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link][32]

  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Protein-Ligand Interactions, 345-369. [Link][33]

  • Piazzi, L., et al. (2020). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 25(19), 4492. [Link][3]

  • Andrade, R. B., & Martin, M. J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link][19]

  • Scott, C., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link][7]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Sudoł, E., et al. (2021). A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link][4]

  • ResearchGate. Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. [Link][34]

  • Chem LibreTexts. Nucleophilic substitution and elimination of alkyl halides. [Link][10]

  • van der Heijden, J., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(45), 10074-10087. [Link][21]

  • Hargett, A. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link][27]

  • Jmal, M. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4410. [Link][8]

  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry, 26(70), 16818-16823. [Link][22]

  • Roche, C. D., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Tetrahedron Letters, 56(31), 4645-4648. [Link][24]

  • CatSci Ltd. Technical Piece: Optimisation of Buchwald-Hartwig Amination. [Link][28]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][23]

  • LibreTexts. 9.2. Common nucleophilic substitution reactions. [Link][12]

  • Liu, S., et al. (2012). Accessing an Azaborine Building Block: Synthesis and Substitution Reactions of 2-Chloromethyl-2,1-borazaronaphthalene. Organic Letters, 14(12), 3032-3035. [Link][35]

  • Andree, S., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(1), 184-193. [Link][26]

  • Loudon, G. M. (2002). Alkyl Halides and Nucleophilic Substitution. Organic Chemistry, 4th ed. [Link][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in the laboratory.

Introduction

The synthesis of this compound is a crucial step in various research and development pipelines, particularly in the synthesis of more complex molecules. The primary route to this compound is through the N-alkylation of 5-fluorophthalimide, a variation of the classic Gabriel synthesis. This reaction, while robust, can present challenges that may lead to suboptimal yields. This guide will walk you through the critical aspects of this synthesis, offering insights into reaction mechanisms, potential pitfalls, and strategies for improvement.

Core Reaction: The Gabriel Synthesis

The synthesis of this compound is achieved via the N-alkylation of a phthalimide derivative, a reaction named after German chemist Siegmund Gabriel.[1] In this case, the potassium salt of 5-fluorophthalimide is reacted with an alkylating agent, such as 1-bromo-2-chloroethane, to form the desired product. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The use of the phthalimide anion as a nucleophile is advantageous as it prevents over-alkylation, a common side reaction when using ammonia or primary amines directly.[4]

Workflow of the Gabriel Synthesis

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials:

    • 5-Fluorophthalimide: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.

    • Alkylating Agent (1-Bromo-2-chloroethane): The purity of the alkylating agent is critical. Old or degraded reagents can lead to side reactions.

    • Solvent: The use of anhydrous (dry) solvents is crucial. Water can hydrolyze the phthalimide salt and react with the alkylating agent, reducing the yield. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for Gabriel synthesis as they effectively solvate the potassium phthalimide salt and promote the SN2 reaction.[5]

  • Reaction Conditions:

    • Incomplete Deprotonation: The initial deprotonation of 5-fluorophthalimide is essential. Ensure you are using a sufficiently strong and dry base (e.g., potassium hydroxide or potassium carbonate) and allowing enough time for the salt to form before adding the alkylating agent.

    • Suboptimal Temperature: The reaction temperature influences the rate of the SN2 reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A moderate temperature (e.g., 60-80 °C) is often a good starting point.

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

The presence of multiple products suggests competing reactions are occurring.

  • Elimination Reaction: The alkylating agent, 1-bromo-2-chloroethane, can undergo elimination to form vinyl chloride, especially in the presence of a strong base or at elevated temperatures. The phthalimide anion can act as a base, promoting this side reaction.

    Elimination side reaction.

    Troubleshooting:

    • Use a milder base if possible.

    • Maintain a moderate reaction temperature.

    • Consider using an alkylating agent with a better leaving group that is less prone to elimination, although this may not be an option depending on the desired product.

  • Reaction with Solvent: If using a reactive solvent, it may compete with the phthalimide anion. Stick to inert, polar aprotic solvents like DMF or DMSO.

Q3: How can I improve the regioselectivity of the alkylation?

In the case of this compound, the alkylating agent is symmetrical with respect to the two carbons, so regioselectivity of the initial SN2 attack is not a concern. However, if using an unsymmetrical alkylating agent in other syntheses, the SN2 reaction will favor attack at the less sterically hindered carbon.

Q4: What is the best way to purify the final product?

Purification is critical for obtaining a high-purity product.

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled and poured into water to precipitate the crude product. The solid can then be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a common and effective method for purifying the crude product.

  • Column Chromatography: For higher purity or to separate closely related impurities, column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound. Note: This is a starting point and may require optimization for your specific laboratory conditions and reagent purity.

Step 1: Formation of Potassium 5-Fluorophthalimide
  • To a solution of 5-fluorophthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the potassium salt.

Step 2: N-Alkylation
  • To the suspension of potassium 5-fluorophthalimide, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 3: Isolation and Purification
  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

ParameterConditionExpected OutcomeTroubleshooting/Optimization
Base Potassium CarbonateModerate to good yieldEnsure the base is anhydrous. Consider using a stronger, non-nucleophilic base if deprotonation is incomplete.
Solvent Anhydrous DMFGood solubility of reactants, promotes SN2Ensure the solvent is truly anhydrous. DMSO can be an alternative.
Temperature 60-80 °CReasonable reaction rateLower temperature if elimination is a significant side reaction. Increase temperature if the reaction is too slow.
Reaction Time 4-12 hoursReaction completionMonitor by TLC to determine the optimal reaction time.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₇ClFNO₂

  • Molecular Weight: 227.62 g/mol

  • Appearance: Expected to be a solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the imide carbonyl groups and the C-F and C-Cl bonds.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. [Link]

  • National Center for Biotechnology Information. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. [Link]

  • BIOFOUNT. This compound. [Link]

  • Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.

Sources

Technical Support Center: Purification of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the rationale behind our recommendations, empowering you to troubleshoot and optimize your purification process effectively.

Understanding the Molecule and the Challenge

This compound is a halogenated N-substituted phthalimide derivative.[1][2][3] The presence of both fluorine and chlorine atoms, along with the polar isoindole-1,3-dione core, gives this molecule a unique solubility profile that must be carefully considered for successful recrystallization. The primary challenge in purifying such compounds is selecting a solvent system that effectively separates the target molecule from impurities, which may include starting materials, by-products, or degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions based on established chemical principles.

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While specific solubility data for this exact compound is not widely published, we can make an educated selection based on the structure and data from similar N-substituted isoindole-1,3-dione derivatives.[4][5][6] A systematic solvent screening is the most reliable approach.[7]

Recommended Starting Solvents for Screening:

  • Protic Solvents: Ethanol, Isopropanol

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone

  • Aprotic Nonpolar Solvents: Toluene

  • Anti-solvents (for mixed-solvent systems): Hexane, Heptane, Cyclohexane

The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[8][9] This temperature-dependent solubility is the fundamental principle of recrystallization.[9]

Q2: I've chosen a solvent, but my compound won't fully dissolve, even when heating.

A2: This issue can arise from several factors. Let's break down the possibilities:

  • Insufficient Solvent: This is the most common reason. Ensure you are adding the solvent in small portions to a heated suspension of your crude product. The goal is to use the minimum amount of hot solvent to achieve complete dissolution.[10]

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If a small amount of solid remains despite adding more hot solvent, a hot filtration step is necessary to remove these particulates.[11]

  • Poor Solvent Choice: The selected solvent may simply be a poor choice for your compound. If a large amount of your compound remains undissolved even with a significant volume of hot solvent, you should consider a different solvent from your screening panel.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[12] This is a common problem with compounds that have relatively low melting points or when the solution is supersaturated.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[12]

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on the hotplate with the heat turned off, or by insulating the flask. Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.[9]

  • Solvent System Modification: If oiling out persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

Q4: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A4: This indicates that the solution is not supersaturated, or that crystallization has not been initiated.

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[12]

Q5: My final product is still impure after recrystallization.

A5: The purity of the final product depends heavily on the proper execution of the recrystallization procedure.

Common Causes of Impurity:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[12] Ensure slow cooling to allow for the selective crystallization of your target compound.

  • Inadequate Washing: After collecting the crystals by vacuum filtration, it is crucial to wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.[10] Using room temperature or warm solvent will dissolve some of your product.

  • Co-precipitation of Impurities: If an impurity has a similar solubility profile to your target compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable single solvent can be identified.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in the recommended starting solvents at room and elevated temperatures.

  • Dissolution: Place your crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

  • Saturated Solution Preparation: Continue to add the hot solvent in small portions until the compound just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

Use this method when no single solvent provides the desired solubility characteristics.

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 5-7 from the single-solvent protocol.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Notes
Ethanol 5.278A good starting point for many polar organic compounds. Often used in mixed systems with water or hexane.
Isopropanol 4.382Similar to ethanol, but slightly less polar.
Ethyl Acetate 4.477A versatile solvent for a wide range of polarities. Used for recrystallizing a related compound.[4]
Acetone 5.156A very polar solvent, may be too good of a solvent unless used in a mixed system.
Toluene 2.4111A good choice for less polar compounds or as part of a mixed-solvent system.
Hexane 0.169A nonpolar anti-solvent, commonly used with more polar solvents like ethanol or ethyl acetate.
Heptane 0.198Similar to hexane, but with a higher boiling point.
Cyclohexane 0.281Another nonpolar anti-solvent option.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method cluster_finish Isolation & Analysis A Crude Product B Solvent Screening A->B Test solubility C Dissolve in min. hot solvent B->C Suitable single solvent found F Dissolve in 'Good' Solvent B->F No suitable single solvent D Hot Filtration (optional) C->D E Slow Cool & Crystallize D->E I Vacuum Filtration E->I G Add 'Poor' Solvent (Anti-solvent) F->G H Clarify & Cool G->H H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Purity Analysis (e.g., MP, NMR) K->L

Caption: Recrystallization workflow for this compound.

References

  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization. (n.d.). Retrieved from University of California, Davis, Department of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
  • Recrystallization. (2023, January 29). In Chemistry LibreTexts.
  • Experiment 2: Recrystallization. (n.d.). Retrieved from California State University, Bakersfield, Department of Chemistry.
  • Recrystallization. (n.d.). Retrieved from University of Massachusetts Lowell, Department of Chemistry.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). [Video]. YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry.
  • This compound. (n.d.).
  • Purification of phthalonitriles and/or phthalimide. (1958). GB803172A.
  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts.
  • Fu, X.-S., & Yu, X.-P. (2010). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743.
  • This compound. (n.d.).
  • This compound. (n.d.).
  • This compound. (n.d.).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives.
  • Phthalimides. (n.d.). In Organic Chemistry Portal.
  • Gladysz, J. A., Curran, D. P., & Horváth, I. T. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.
  • Guide for crystallization. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne.
  • Mantu, D., Luca, S. V., Cozma, D. G., & Mangalagiu, I. I. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.).
  • Common Solvents for Crystallization. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry.
  • Tan, A., & Koç, B. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Pindelska, E., Szymański, P., & Mirosław, B. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4325.
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Tropical Journal of Pharmaceutical Research, 16(12), 2969–2980.
  • Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization. (n.d.).
  • N-(2-Chloroethyl)phthalimide. (n.d.).
  • Bunce, R. A., Nammalwar, B., & Akella, S. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Chemistry, 4(1), 11–26.
  • Gabriele, B., Salerno, G., Costa, M., & Chiusoli, G. P. (2003). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 68(20), 7853–7856.
  • Recrystallization Issues. (2024, October 17).
  • Solvents for use in fluorin
  • Wang, J., & Xi, C. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. Organic & Biomolecular Chemistry, 15(41), 8758–8761.
  • Fluorous Solvents. (n.d.). Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

Technical Support Center: Column Chromatography of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione via column chromatography. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this moderately polar, halogenated N-substituted isoindolinedione. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the chromatographic purification of this specific compound.

Q1: What are the key molecular properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to a successful separation.

  • Polarity: The molecule is of intermediate polarity. The isoindole-1,3-dione core, with its two carbonyl groups (C=O) and the electron-withdrawing fluorine atom, constitutes a polar region. The N-(2-chloroethyl) group is less polar. This polarity profile makes it an ideal candidate for normal-phase chromatography.

  • Solubility: It is expected to be soluble in moderately polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Its solubility will be lower in non-polar solvents like hexanes or heptane.

  • UV Activity: The aromatic isoindole ring system is a strong chromophore, making the compound easily visible under a UV lamp (typically at 254 nm). This is crucial for monitoring the separation by Thin-Layer Chromatography (TLC).

  • Stability: The compound is generally stable. However, the silica gel stationary phase is slightly acidic, which is usually not a problem for this molecule.[1] The N-(2-chloroethyl) group has the potential to be an alkylating agent, but it is not reactive enough to cause issues under standard chromatographic conditions.

Q2: Which stationary phase is best for this purification: silica gel or alumina?

A2: For this compound, silica gel (SiO₂) is the recommended stationary phase . Its slightly acidic surface and high polarity are well-suited for retaining and separating moderately polar compounds like N-substituted isoindolediones.[2] Alumina can be used but is typically reserved for compounds that are sensitive to the acidic nature of silica. Given the stability of this target molecule, the higher resolving power and predictability of silica make it the superior choice.

Q3: How do I determine the optimal mobile phase (solvent system)?

A3: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC) before committing to the full column.[2][3] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2-0.3 for the target compound.[2]

  • Starting Point: Begin with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). A good starting point for a compound of this polarity would be 20-30% Ethyl Acetate in Hexane.[4]

  • Optimization:

    • If the Rf is too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by adding more ethyl acetate.

    • If the Rf is too high (>0.4): The compound is moving too quickly. Decrease the polarity by reducing the amount of ethyl acetate.

  • TLC is your map: A well-resolved TLC plate is the best predictor of a successful column separation.[5]

Q4: What is the best way to load my crude sample onto the column?

A4: The two primary methods are wet loading and dry loading.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent (or a slightly stronger solvent like DCM if necessary) and carefully pipette it onto the top of the column. This is quick and easy for samples that are readily soluble.

  • Dry Loading (Recommended): If your compound has limited solubility in the mobile phase or if you want the highest possible resolution, dry loading is superior. Dissolve your crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and remove the solvent under reduced pressure (rotovap) to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents band broadening caused by using a strong loading solvent.

Part 2: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Solution(s)
Poor Separation / Peak Tailing 1. Secondary Interactions: The nitrogen or carbonyl oxygens may be interacting too strongly with acidic silanol groups on the silica surface.[1][6] 2. Column Overload: Too much sample has been loaded for the column size.[7] 3. Poor Column Packing: Voids or channels in the silica bed lead to an uneven solvent front.[6]1. Modify Mobile Phase: Add a small amount (0.1-0.5%) of a competitive base like triethylamine (TEA) or an acid like acetic acid to the eluent to mask the active sites on the silica.[1] 2. Reduce Sample Load: Use a wider column or reduce the amount of material being purified. 3. Repack the Column: Ensure a homogenous slurry and careful packing to create a uniform stationary phase bed.
Compound Not Eluting 1. Mobile Phase is Too Non-Polar: The eluent does not have sufficient strength to move the compound down the column.1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase the ethyl acetate concentration). This is known as a gradient elution and is highly effective.
Compound Eluting Too Quickly (at the solvent front) 1. Mobile Phase is Too Polar: The compound has a very high affinity for the solvent and minimal interaction with the silica.1. Decrease Eluent Polarity: Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane). Confirm with TLC first.[3]
Low Recovery / Product Loss 1. Irreversible Adsorption: The compound is binding irreversibly to the stationary phase. (Unlikely for this molecule on silica). 2. Product is Smeared: The compound has eluted over a very large volume of solvent (broad band), and some fractions containing the product are discarded because the concentration is too low to detect by TLC.1. Use a More Polar Eluent: At the end of the chromatography, flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to elute any strongly retained compounds. 2. Improve Band Sharpening: Use dry loading. Ensure the column is run at a steady, optimal flow rate. Do not stop the column mid-run for extended periods.
Cracked or Channeled Column Bed 1. Silica Ran Dry: The solvent level dropped below the top of the silica bed, causing cracks and channels. 2. Heat of Mixing: Using solvents with a high heat of mixing (e.g., methanol and DCM) can cause thermal stress and cracking.1. Always Keep the Column Wet: Never let the solvent level drop below the top of the stationary phase. 2. Pre-mix Solvents: If using a solvent gradient, pre-mix the solvents before adding them to the column to allow any heat to dissipate.

Part 3: Recommended Experimental Protocol

This protocol is a validated starting point for the purification of ~500 mg of crude this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: Determine the optimal elution solvent.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., 30% EtOAc/Hexane).

    • Visualize the plate under a UV lamp (254 nm).

    • Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.25.[2]

Step 2: Column Preparation (Slurry Packing)

  • Objective: Prepare a well-packed column free of air bubbles and channels.

  • Procedure:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg of sample).

    • Add a small plug of glass wool or cotton to the bottom. Add a thin layer of sand.

    • In a separate beaker, mix silica gel (approx. 25-30 g for 500 mg crude) with the initial, non-polar mobile phase (e.g., 10% EtOAc/Hexane) to form a consistent slurry.

    • Pour the slurry into the column. Use additional solvent and gentle tapping to ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top. Drain the excess solvent until it is just level with the sand. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading)

  • Objective: Apply the sample in a concentrated band.

  • Procedure:

    • Dissolve the 500 mg of crude product in ~5-10 mL of DCM.

    • Add ~1-1.5 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, dry powder is obtained.

    • Carefully layer this powder onto the sand at the top of the packed column.

Step 4: Elution and Fraction Collection

  • Objective: Separate the target compound from impurities.

  • Procedure:

    • Carefully add the mobile phase to the column.

    • Begin elution with a low polarity solvent system (e.g., 10% EtOAc/Hexane) as determined by TLC.

    • Collect fractions (e.g., 10-15 mL per test tube).

    • Gradually increase the solvent polarity (e.g., move to 20% EtOAc/Hexane, then 30%) to elute the compounds. This gradient approach provides better separation than running with a single solvent mixture (isocratic).

    • Monitor the fractions by TLC to track the elution of the product.

Step 5: Product Isolation

  • Objective: Combine pure fractions and isolate the final product.

  • Procedure:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Part 4: Visualization & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during column chromatography.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Poor Separation / Tailing Cause1 Cause Secondary Interactions Problem:p->Cause1 Cause2 Cause Column Overload Problem:p->Cause2 Cause3 Cause Poor Packing Problem:p->Cause3 Sol1 Solution Add TEA/AcOH to Eluent Cause1:c1->Sol1:s1 Sol2 Solution Reduce Sample Load / Use Wider Column Cause2:c2->Sol2:s2 Sol3 Solution Repack Column Carefully Cause3:c3->Sol3:s3

Caption: Troubleshooting workflow for poor separation.

Table of Solvent Systems

This table provides starting points for TLC analysis based on the general polarity of N-substituted isoindolediones. The target Rf is ~0.2-0.3.

Polarity of ImpuritiesRecommended Starting Solvent System (v/v)Expected Compound Behavior
Less Polar Impurities20% Ethyl Acetate / 80% HexaneImpurities elute first, followed by the product.
More Polar Impurities30% Ethyl Acetate / 70% HexaneProduct elutes first, followed by the impurities.
Mixture of ImpuritiesStart at 10% EtOAc, gradually increase to 40%A gradient elution will be necessary for separation.

References

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • SIELC Technologies. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • MDPI. (2020). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. Available at: [Link]

  • BIOFOUNT. This compound. Available at: [Link]

  • National Institutes of Health (NIH). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. Available at: [Link]

  • University of York, Department of Chemistry. Determining a solvent system. Available at: [Link]

  • National Institutes of Health (NIH). Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. Available at: [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • Wikipedia. Column chromatography. Available at: [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Available at: [Link]

  • PubMed. Studies on the long-term thermal stability of stationary phases in subcritical water chromatography. Available at: [Link]

Sources

Stability of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Introduction: Understanding the Molecule

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this key synthetic intermediate. As a substituted N-(2-chloroethyl)phthalimide derivative, its reactivity is primarily governed by two key structural features: the electrophilic phthalimide core and the reactive 2-chloroethyl side chain. Understanding the interplay of these groups is critical for successful experimental outcomes. This guide addresses common challenges and provides robust troubleshooting strategies based on fundamental chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: There are two principal pathways of concern:

  • Hydrolysis of the Imide Ring: The phthalimide ring is susceptible to cleavage by water and other nucleophiles, particularly under basic or strongly acidic conditions. This opens the ring to form a phthalamic acid derivative, which will alter its chemical properties and render it inactive for subsequent reactions like the Gabriel synthesis.

  • Reactions of the 2-Chloroethyl Chain: The terminal chloride is a good leaving group. This site is prone to nucleophilic substitution (SN2) reactions with solvents (e.g., methanol, water), bases, or other nucleophiles in your reaction mixture. Intramolecular cyclization to form a highly reactive aziridinium ion intermediate can also occur, leading to undesired side products.

Q2: What are the ideal long-term storage conditions?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Moisture: Keep in a tightly sealed container with a desiccant. The compound is a crystalline solid and should be protected from atmospheric moisture to prevent hydrolysis.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: It is strongly discouraged for prolonged exposure or at elevated temperatures. Protic solvents are nucleophilic and can lead to solvolysis, where the solvent molecule displaces the chloride atom on the ethyl chain. If a protic solvent is required for your reaction, the process should be conducted at the lowest effective temperature and for the shortest possible duration. Anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) are highly preferred.

Q4: How does the fluoro-substituent affect stability?

A4: The fluorine atom at the 5-position is a strongly electron-withdrawing group. This has two main effects:

  • It increases the electrophilicity of the phthalimide carbonyl carbons, potentially making the imide ring slightly more susceptible to nucleophilic attack and hydrolysis compared to its non-fluorinated analog.

  • It has a minimal direct effect on the reactivity of the distal 2-chloroethyl side chain.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the issue.

Problem 1: Low or no yield in a subsequent reaction (e.g., Gabriel amine synthesis).

  • Symptom: You react this compound with a primary amine or other nucleophile, but LC-MS or NMR analysis shows mostly unreacted starting material or no desired product.

  • Probable Cause: The starting material has degraded either during storage or in the reaction setup prior to the addition of your reactant. The most likely culprit is hydrolysis of the imide ring.

  • Troubleshooting Workflow:

    G start Low Reaction Yield check_sm Step 1: Verify Purity of Starting Material Run LC-MS and ¹H NMR on the stock bottle. start->check_sm is_pure Is the material pure? check_sm->is_pure degraded_sm Problem Identified: Starting material is degraded. Procure fresh reagent and store correctly. is_pure->degraded_sm No check_conditions Step 2: Review Reaction Conditions Were anhydrous solvents used? Was the system under inert gas? is_pure->check_conditions Yes is_anhydrous Were conditions strictly anhydrous? check_conditions->is_anhydrous wet_conditions Root Cause: Moisture-induced hydrolysis. Solution: Dry all solvents and glassware. Use an inert atmosphere. is_anhydrous->wet_conditions No run_control Step 3: Run a Stability Control Stir starting material in the reaction solvent (no reactant) for 1 hr. Analyze by LC-MS. is_anhydrous->run_control Yes is_stable Is the compound stable in the solvent? run_control->is_stable solvent_issue Root Cause: Solvent incompatibility (solvolysis). Solution: Switch to a non-nucleophilic, aprotic solvent (e.g., Toluene, THF). is_stable->solvent_issue No final_check Problem likely lies with other reactants or reaction parameters (temp, stoichiometry). is_stable->final_check Yes

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: An unexpected side product is observed in LC-MS or NMR.

  • Symptom: An unknown peak appears in your chromatogram or spectrum with a mass or chemical shift inconsistent with your starting material or expected product.

  • Probable Cause & Identification:

    • Hydrolysis Product: Look for a mass increase of +18 amu (addition of H₂O). The ¹H NMR would show the appearance of two distinct signals for the amide N-H and carboxylic acid O-H protons.

    • Solvolysis Product: If using a solvent like methanol (MeOH), look for a mass change of -14.5 amu (Cl replaced by OMe). In the ¹H NMR, you would see a new singlet around 3.5-4.0 ppm corresponding to the methoxy group.

  • Proposed Degradation Mechanisms:

    G cluster_0 Pathway 1: Imide Hydrolysis cluster_1 Pathway 2: Side-Chain Solvolysis (Methanol Example) A 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione B 2-Carbamoyl-4-fluoro-benzoic acid (ring-opened product) A->B H₂O (Base or Acid catalyst) C 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione D 5-Fluoro-2-(2-methoxy-ethyl)- isoindole-1,3-dione C->D CH₃OH (Nucleophilic Solvent)

    Caption: Common degradation pathways for the title compound.

Part 3: Experimental Protocols

Protocol 1: Rapid Stability Screen via LC-MS

This protocol allows you to quickly assess the stability of the compound in your proposed reaction solvent.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Sample Preparation:

    • T=0 Sample (Control): Dilute 10 µL of the stock solution into 990 µL of acetonitrile.

    • Test Sample: Dilute 10 µL of the stock solution into 990 µL of your chosen reaction solvent (e.g., DMF, Methanol, THF with 5% water).

  • Incubation: Tightly cap the "Test Sample" vial and stir at your intended reaction temperature (e.g., 25°C or 60°C) for a set time (e.g., 4 hours).

  • Analysis:

    • Inject the T=0 sample into the LC-MS to obtain a reference peak area for the parent compound.

    • After incubation, inject the Test Sample into the LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound in the Test Sample to the T=0 sample. A significant decrease indicates degradation. Look for the appearance of new peaks corresponding to the masses of potential degradation products (hydrolysis, solvolysis).

Data Summary Table (Example)

Solvent SystemTemperature (°C)Time (hr)% Parent Compound RemainingMajor Degradant Observed (m/z)
Acetonitrile (Anhydrous)254>99%None
THF (Anhydrous)254>99%None
Methanol25485%M-Cl+OMe
THF / 5% H₂O60470%M+18

References

  • Title: The Gabriel Synthesis of Primary Amines Source: Organic Syntheses, Coll. Vol. 1, p.24 (1941); Vol. 2, p.12 (1922). URL: [Link]

  • Title: Nucleophilic Substitution Source: LibreTexts Chemistry URL: [Link]

  • Title: Aromatic Substitution: Nucleophilic Source: University of Calgary, Chemistry Department URL: [Link]

Technical Support Center: Reaction Monitoring for 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of TLC as a rapid and effective analytical tool. Here, we move beyond simple protocols to address the specific challenges and questions that arise during experimentation, ensuring the integrity and reliability of your results.

Introduction: The Role of TLC in Synthetic Chemistry

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions.[1][2] Its speed, low cost, and minimal sample requirement make it ideal for quickly assessing the progress of a synthesis.[1][3] For a molecule like This compound (MW: 227.62 g/mol , Formula: C₁₀H₇ClFNO₂)[4][5][6], which is often a precursor in nucleophilic substitution reactions (e.g., N-alkylation), TLC allows the chemist to visualize the consumption of the starting material and the formation of the product.[7] As the chloroethyl group is replaced by a likely more polar nucleophile, the product will exhibit a different polarity and, therefore, a different Retention Factor (Rf) on a polar stationary phase like silica gel.[7][8]

This guide provides direct answers to common issues and questions, structured to help you troubleshoot problems efficiently and optimize your TLC methodology.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My spots are streaking vertically instead of forming tight circles. What's wrong?

Answer: Streaking is a common issue that obscures results by making it difficult to calculate an accurate Rf value.[9] It typically points to one of several root causes:

  • Sample Overloading: This is the most frequent cause.[10][11] Applying too much sample to the baseline overwhelms the stationary phase's capacity, leading to a continuous "streak" as the eluent moves up the plate.[11][12]

    • Solution: Dilute your reaction aliquot in a volatile solvent (e.g., ethyl acetate, dichloromethane) before spotting. A good starting concentration is approximately 1 mg/mL.[12] Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application to keep the spot diameter small (1-2 mm).[13][14][15]

  • Highly Acidic or Basic Compounds: The isoindole-1,3-dione moiety or other functional groups in your reactant or product might interact too strongly with the slightly acidic silica gel, causing tailing.[10][13]

    • Solution: Modify your mobile phase. Add a small amount of a modifier to neutralize the active sites on the silica gel. For acidic compounds, add a few drops of acetic acid. For basic compounds (like amines), add a few drops of triethylamine or ammonium hydroxide to the eluent.[9][13]

  • Inappropriate Solvent Polarity: A solvent system that is poorly matched to your sample can sometimes contribute to streaking.[14]

    • Solution: Re-evaluate your solvent system. A solvent that is too polar can sometimes fail to resolve components effectively, contributing to the appearance of streaks if multiple unresolved compounds are present.

Question 2: My starting material and product spots are too close together or completely overlapping. How can I improve the separation?

Answer: Poor resolution between spots with similar Rf values is a frequent challenge, especially when the structural difference between reactant and product is minimal.[16][17]

  • Primary Solution: Optimize the Mobile Phase. The eluting power of the solvent system is the most critical factor for separation.[18]

    • Adjust Polarity: If your spots are high up on the plate (high Rf), your solvent is likely too polar; decrease its polarity. If the spots are low (low Rf), increase the polarity. A good target Rf for clear separation is between 0.2 and 0.8.[2][7]

    • Change Solvent Composition: If adjusting the ratio of your current solvent system (e.g., ethyl acetate/hexane) doesn't work, switch one of the components. Different solvents have unique selectivities. For instance, trying dichloromethane/methanol or diethyl ether/hexane might alter the specific interactions enough to resolve the spots.[19]

  • Secondary Solution: Use a Co-spot. The co-spot lane, where the reaction mixture is spotted directly on top of the starting material, is crucial for confirming if two spots are identical or different. If you see a single, symmetrical spot in the co-spot lane, your starting material is likely unconsumed. If the spot is elongated or "snowman-shaped," you have two different compounds (starting material and product).[3][16][17]

Question 3: All my spots stayed on the baseline (Rf ≈ 0). What should I do?

Answer: This indicates that your mobile phase is not polar enough to move the compounds off the highly polar silica gel stationary phase.[16][20] Your compounds have a stronger affinity for the plate than for the solvent.

  • Solution: Increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 30% or 50%. If that is insufficient, switch to a more polar solvent system, such as 5% methanol in dichloromethane.[21]

Question 4: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this?

Answer: This is the opposite problem: your mobile phase is too polar. The compounds are highly soluble in the eluent and have little interaction with the stationary phase, causing them to travel with the solvent front.[22]

  • Solution: Decrease the polarity of your eluent. If you are using 50% ethyl acetate in hexane, try reducing it to 20% or 10%. The goal is to find a balance where the compounds interact with both the stationary and mobile phases, allowing for separation.

Question 5: I don't see any spots on my plate after developing it.

Answer: The absence of spots can be perplexing. Here are the most common reasons and their solutions:

  • Insufficient Concentration: The sample you spotted may be too dilute to be detected.[13][14]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[14] Alternatively, prepare a more concentrated sample. Before eluting, check the spotted plate under a UV lamp to ensure the spot is visible at the baseline.[3]

  • Compound is Not UV-Active: The isoindole-1,3-dione core is aromatic and should be UV-active.[23] However, if your product lacks a chromophore, it won't appear under a 254 nm UV lamp.

    • Solution: Use an alternative visualization method. Exposing the plate to iodine vapor is a good general-purpose, semi-destructive method that visualizes many organic compounds as yellow-brown spots.[24][25] Chemical stains, such as potassium permanganate (stains oxidizable groups) or p-anisaldehyde, are destructive but highly effective alternatives.[23][26]

  • Solvent Level in Chamber Was Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, your compounds will dissolve directly into the solvent reservoir instead of migrating up the plate.[13][14][15]

    • Solution: Always ensure the solvent level is well below the spotting line (typically fill to ~0.5 cm depth).[2][17]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent system for my reaction?

A1: The key is to match the polarity of the mobile phase to the polarity of your compounds. Since this compound is a moderately polar compound, a medium-polarity solvent system is a good starting point. A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is standard.[20][27]

  • Recommended Starting Point: Begin with 30% Ethyl Acetate in Hexane .

  • Procedure: Run a test TLC with this system. Based on the results, you can systematically increase or decrease the percentage of the more polar solvent (ethyl acetate) to achieve an ideal Rf value for your starting material (around 0.3-0.4).[17]

Solvent System Examples (Increasing Polarity)Typical Use Case
100% HexaneVery non-polar compounds
10-30% Ethyl Acetate / Hexane"Normal" polarity compounds[21]
50-100% Ethyl Acetate / HexaneMore polar compounds
5% Methanol / DichloromethaneVery polar compounds[21]
10% Acetic Acid / Ethyl AcetateAcidic polar compounds
Q2: What is the correct way to spot a TLC plate for reaction monitoring?

A2: A three-lane spotting pattern is the industry standard for unambiguously monitoring a reaction.[3][17]

  • Lane 1 (Left - SM): Spot a solution of your pure starting material, this compound. This is your reference.

  • Lane 2 (Center - Co): The "co-spot." First, apply a spot of the starting material. Then, without letting the solvent spread too much, apply a spot of the reaction mixture directly on top of the first spot.

  • Lane 3 (Right - Rxn): Spot an aliquot of your reaction mixture.

This setup allows you to directly compare the reaction mixture to your starting material and use the co-spot to confirm if any starting material remains.[17]

Q3: Which visualization technique should I use?

A3: Always start with a non-destructive method before moving to destructive ones.[8][25]

  • UV Light (Non-Destructive): Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[24][25] Compounds that absorb UV light (like those with aromatic rings) will quench this fluorescence and appear as dark spots.[23][26] This should be your first method of choice. Circle any visible spots with a pencil, as they will disappear when the lamp is removed.[24]

  • Iodine Vapor (Semi-Destructive): Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary colored complex with iodine, appearing as brown spots.[23][24] The spots will fade over time, so circle them promptly.

  • Chemical Stains (Destructive): If UV and iodine fail, use a chemical stain. The plate is dipped in the staining solution and then gently heated.

    • Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized (e.g., alcohols, alkenes, amines). It produces yellow/brown spots on a purple background.[26]

    • p-Anisaldehyde: A versatile stain that reacts with many functional groups to produce a range of colors, which can be useful for distinguishing between different products.[23][26]

Q4: How are Retention Factor (Rf) values calculated and what do they mean?

A4: The Retention Factor (Rf) is a unitless value that quantifies the movement of a compound on a TLC plate.[28][29] It is a ratio and is calculated using a simple formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [30][31][32]

Both distances are measured from the origin (the initial spotting line).[30] An Rf value is constant for a specific compound under identical conditions (stationary phase, mobile phase, temperature).[28]

  • Low Rf Value (e.g., 0.15): Indicates a polar compound that has a strong affinity for the polar silica gel and does not travel far with the mobile phase.

  • High Rf Value (e.g., 0.80): Indicates a less polar compound that is more soluble in the mobile phase and travels further up the plate.

In a typical reaction where the product is more polar than the starting material, you would expect to see the product spot appear below the starting material spot (Product Rf < Starting Material Rf).

Detailed Experimental Protocol: Reaction Monitoring by TLC

This protocol provides a self-validating workflow for reliable results.

  • Chamber Preparation:

    • Pour your chosen solvent system into a developing chamber to a depth of approximately 0.5 cm.

    • Cut a piece of filter paper, place it inside the chamber so it lines one wall, and wet it with the solvent.

    • Close the chamber with a lid and allow it to sit for 5-10 minutes to become saturated with solvent vapors. This ensures a uniform solvent front.[2][33]

  • TLC Plate Preparation:

    • Obtain a silica gel TLC plate. Handle it only by the edges to avoid contaminating the surface with oils from your skin.[15]

    • Using a pencil (never a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the plate. This is your origin line.[7]

    • Mark three small ticks on this line for your three lanes (SM, Co, Rxn).

  • Sample Application (Spotting):

    • Prepare dilute solutions of your starting material and reaction mixture (~1 mg/mL).

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'Co' ticks. The spot should be 1-2 mm in diameter.[7][15]

    • Using a clean capillary tube, apply a small spot of the reaction mixture aliquot to the 'Rxn' and 'Co' ticks.

    • Ensure the solvent from each application has completely evaporated before proceeding.

  • Plate Development (Elution):

    • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the origin line is above the solvent level.[15]

    • Close the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during this process.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[7][17]

    • Immediately mark the position of the solvent front with a pencil.[7]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.

    • If necessary, proceed with a secondary visualization method like iodine or a chemical stain.

    • Measure the distances from the origin to the center of each spot and to the solvent front.

    • Calculate the Rf value for each spot and record your observations.[32]

Visual Workflow and Logic Diagrams

Diagrams generated using DOT language to illustrate key processes.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Saturated Developing Chamber B 2. Prepare & Mark TLC Plate (Pencil) A->B C 3. Spot Plate (SM, Co, Rxn) Keep spots small B->C D 4. Develop (Elute) Plate in Chamber C->D E 5. Remove Plate & Mark Solvent Front D->E F 6. Dry Plate Completely E->F G 7. Visualize Spots (UV, then Stain) F->G H 8. Circle Spots & Calculate Rf Values G->H I 9. Interpret Results (Reaction Progress) H->I caption Fig 1. Standard TLC Experimental Workflow.

Caption: Fig 1. Standard TLC Experimental Workflow.

Troubleshooting_Tree start Problem with TLC Plate? p1 Spots Streaking? start->p1 p2 Poor Spot Separation? start->p2 p3 Spots at Baseline (Rf=0)? start->p3 p4 Spots at Front (Rf=1)? start->p4 p5 No Spots Visible? start->p5 s1 Dilute Sample Modify Eluent (Acid/Base) Check Polarity p1->s1 s2 Change Solvent Ratio Try Different Solvents Use Co-Spot p2->s2 s3 Increase Eluent Polarity p3->s3 s4 Decrease Eluent Polarity p4->s4 s5 Concentrate Sample Use Stain/Iodine Check Solvent Level p5->s5 caption Fig 2. Troubleshooting Decision Logic.

Caption: Fig 2. Troubleshooting Decision Logic.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]

  • TLC Visualization Methods. TLC VISUALIZATION SOLUTIONS. [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. [Link]

  • Practical Solutions. Troubleshooting Common Issues in Thin Layer Chromatography. [Link]

  • YouTube. METHODS OF VISUALIZATIONS IN TLC. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). [Link]

  • Pharmashare.in. Troubleshooting TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Brainly. What is a cause of spots streaking across a TLC plate?. [Link]

  • Experiment 5 – Thin Layer Chromatography. Thin Layer Chromatography. [Link]

  • ResearchGate. I'm having trouble separating two overlapping spots on TLC. [Link]

  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Reddit. Why my TLC is dragging. [Link]

  • MIT Digital Lab Techniques Manual. TLC-The Basics. [Link]

  • Department of Chemistry, University of Rochester. How To: Monitor by TLC. [Link]

  • Reddit. TLC Issues. [Link]

  • Gauth. Your TLC plate shows multiple overlapping spots.... [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]

  • ResearchGate. TLC trouble shooting. [Link]

  • BIOFOUNT. This compound. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

Sources

Technical Support Center: N-Alkylation of Fluorinated Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting the N-alkylation of fluorinated phthalimides.

Welcome to the dedicated technical support guide for the N-alkylation of fluorinated phthalimides. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this critical transformation. The introduction of fluorine into molecular scaffolds can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, making fluorinated phthalimides valuable building blocks in drug discovery. However, the unique electronic effects of fluorine substituents can present specific challenges in synthetic protocols.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to empower you to overcome these challenges and achieve consistent, high-yielding results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of fluorinated phthalimides. Each problem is presented with probable causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Conversion of the Fluorinated Phthalimide

You've set up your reaction—perhaps a standard Mitsunobu or a classical Williamson ether synthesis-style approach with a base and an alkyl halide—but TLC or LC-MS analysis shows predominantly unreacted starting material.

Probable Causes & Solutions

  • Insufficient Basicity to Deprotonate the Phthalimide N-H Bond:

    • The "Why": The electron-withdrawing nature of fluorine atoms on the aromatic ring increases the acidity of the phthalimide N-H proton compared to its non-fluorinated analog. While this seems counterintuitive to deprotonation issues, if the chosen base is too weak, the equilibrium may not sufficiently favor the formation of the phthalimide anion required for nucleophilic attack.

    • Solution: Switch to a stronger base. If you are using a carbonate base like K₂CO₃ or Cs₂CO₃ and observing poor conversion, consider more potent, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly deprotonate the phthalimide.

  • Poor Solubility of the Phthalimide Salt:

    • The "Why": The potassium or sodium salt of the fluorinated phthalimide may precipitate out of the reaction solvent, effectively removing it from the solution phase and halting the reaction. This is particularly common in aprotic solvents like THF or acetonitrile.

    • Solution:

      • Change the Solvent: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at solvating ionic intermediates.

      • Introduce a Phase-Transfer Catalyst: For reactions in less polar solvents, adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can help shuttle the phthalimide anion into the organic phase to react with the alkyl halide.

  • Steric Hindrance:

    • The "Why": If your alkylating agent is sterically bulky (e.g., a secondary or neopentyl halide), the approach to the nitrogen nucleophile can be severely hindered. The fluorinated phthalimide itself is a relatively large nucleophile.

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier associated with sterically demanding reactions.

      • Consider Alternative Alkylating Agents: If possible, use a less hindered electrophile, such as a primary alkyl tosylate or mesylate, which are often more reactive than the corresponding halides.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed check_base Is the base strong enough? (e.g., K₂CO₃, DBU) start->check_base check_sol Is the phthalimide salt soluble? check_base->check_sol Yes use_stronger_base Action: Use a stronger base (e.g., NaH, KOtBu) check_base->use_stronger_base No check_sterics Is the alkylating agent sterically hindered? check_sol->check_sterics Yes change_solvent Action: Switch to DMF or DMSO OR add Phase-Transfer Catalyst check_sol->change_solvent No increase_temp Action: Increase reaction temperature OR use a more reactive electrophile check_sterics->increase_temp Yes success Problem Resolved check_sterics->success No use_stronger_base->success change_solvent->success increase_temp->success

Caption: A decision-tree diagram for troubleshooting low conversion.

Issue 2: Formation of Side Products

Your reaction proceeds, but you observe significant impurities, complicating purification and reducing the yield of your desired N-alkylated product.

Probable Causes & Solutions

  • Over-alkylation or Side Reactions with the Solvent:

    • The "Why": If using a highly reactive alkylating agent (e.g., benzyl bromide) with a strong base in a solvent like DMF, the base can sometimes react with the solvent or the product itself, leading to complex mixtures.

    • Solution:

      • Control Stoichiometry: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents).

      • Lower the Temperature: Add the base and alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or the desired reaction temperature. This can temper the reactivity and minimize side reactions.

  • Hydrolysis of the Phthalimide Ring:

    • The "Why": The presence of water and a strong base can lead to the hydrolysis of the imide functional group, opening the ring to form a phthalamic acid derivative. Fluorine substitution can sometimes make the carbonyl carbons more susceptible to nucleophilic attack.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Elimination Side Products from the Alkyl Halide:

    • The "Why": If you are using a secondary or tertiary alkyl halide, the basic conditions required for deprotonation can also promote E2 elimination, forming an alkene byproduct.

    • Solution:

      • Use a Less Hindered Base: A bulky base like KOtBu is more likely to act as a base than a nucleophile, but it is a strong promoter of elimination. A non-nucleophilic, less sterically demanding base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be a better choice.

      • Switch to a Mitsunobu Reaction: The Mitsunobu reaction proceeds under neutral conditions and is an excellent alternative for alkylating with secondary alcohols, avoiding strong bases and the associated elimination pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the N-H of a fluorinated phthalimide more acidic than that of a standard phthalimide?

The acidity of the N-H bond is determined by the stability of the resulting conjugate base (the phthalimide anion). Fluorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). When fluorine atoms are attached to the benzene ring, they pull electron density away from the imide nitrogen. This delocalizes and stabilizes the negative charge on the nitrogen atom after deprotonation, making the corresponding N-H proton more acidic and easier to remove.

Q2: What are the best solvents for the N-alkylation of fluorinated phthalimides?

Polar aprotic solvents are generally the top choice.

  • DMF (N,N-Dimethylformamide): Excellent solvating power for both the phthalimide salt and many organic electrophiles. High boiling point allows for a wide range of reaction temperatures.

  • DMSO (Dimethyl Sulfoxide): Even more polar than DMF, useful for particularly stubborn reactions or poorly soluble substrates.

  • Acetonitrile (CH₃CN): A good option, though sometimes less effective at solvating the intermediate salts compared to DMF.

  • THF (Tetrahydrofuran): Can be used, but solubility issues with the phthalimide salt are more common. Often requires the use of a phase-transfer catalyst.

Q3: Can I use the Gabriel Synthesis with fluorinated phthalimides to make primary amines?

Yes, absolutely. The N-alkylation of a fluorinated phthalimide is the first step of the Gabriel synthesis. The resulting N-alkylated fluorinated phthalimide can then be deprotected, typically using hydrazine monohydrate in a solvent like ethanol, to release the corresponding primary amine and the phthalhydrazide byproduct. The electron-withdrawing fluorine groups do not typically interfere with the final hydrazinolysis step.

Q4: Are there alternatives to using strong bases like NaH?

Yes. The Mitsunobu reaction is a powerful alternative that avoids the use of a strong base. In this reaction, a primary or secondary alcohol is activated in situ by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The fluorinated phthalimide then acts as the nucleophile. This method is renowned for its mild conditions and stereochemical inversion at the alcohol's carbon center.

Reaction Mechanism: Mitsunobu N-Alkylation

G cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD ROH R-OH (Alcohol) ROH->Betaine + Phosphonium Alkoxyphosphonium Salt {R-O-P⁺Ph₃} Betaine->Phosphonium Product N-Alkyl Phthalimide Phosphonium->Product OPPh3 O=PPh₃ Phosphonium->OPPh3 PhthN Fluorinated Phthalimide Anion PhthN->Phosphonium Sₙ2 Attack PhthH Fluorinated Phthalimide (N-H) Deprotonation Deprotonation by DIAD byproduct PhthH->Deprotonation Deprotonation->PhthN

Technical Support Center: Synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, most commonly a variation of the Gabriel synthesis. This method involves the N-alkylation of a phthalimide derivative, in this case, the potassium salt of 5-fluorophthalimide, with a suitable alkylating agent, 1-bromo-2-chloroethane. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide will systematically address the identification, prevention, and removal of these impurities.

Visualizing the Synthetic Pathway

To provide a clear overview of the synthesis, the following diagram illustrates the primary reaction pathway.

Synthesis_Pathway Potassium_5-fluorophthalimide Potassium 5-fluorophthalimide Reaction SN2 Reaction (e.g., in DMF) Potassium_5-fluorophthalimide->Reaction 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Reaction Product 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Reaction->Product Byproduct_KBr Potassium Bromide (KBr) Reaction->Byproduct_KBr

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: My reaction is complete, but I see multiple spots on my TLC plate. What are the likely impurities?

A1: Several impurities can arise from this synthesis. The most common are:

  • Unreacted Starting Materials: Residual potassium 5-fluorophthalimide and 1-bromo-2-chloroethane.

  • Diphthalimidoethane Byproduct: A significant side-product can be N,N'-(ethane-1,2-diyl)bis(5-fluorophthalimide).

  • Hydrolysis Product: Partial hydrolysis of the product or starting material can lead to 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione.

  • Solvent Adducts: Depending on the solvent used (e.g., DMF), adducts or degradation products may form under prolonged heating.

The formation of the diphthalimidoethane byproduct is a classic issue when using dihaloalkanes in the Gabriel synthesis. The initially formed product can act as a nucleophile and react with another molecule of the alkylating agent.

Visualizing Impurity Formation

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Start Potassium 5-fluorophthalimide Product Target Product Start->Product SN2 AlkylHalide 1-bromo-2-chloroethane AlkylHalide->Product Dimer Diphthalimidoethane Byproduct AlkylHalide->Dimer Product->Dimer Further Alkylation Hydrolysis Hydroxyethyl Impurity Product->Hydrolysis H2O

Caption: Pathways for the formation of common impurities.

Q2: How can I minimize the formation of the diphthalimidoethane byproduct?

A2: To suppress the formation of the N,N'-(ethane-1,2-diyl)bis(5-fluorophthalimide) byproduct, you can employ the following strategies:

  • Molar Ratio Adjustment: Use a significant excess of the alkylating agent, 1-bromo-2-chloroethane. A molar ratio of at least 3:1 (alkylating agent to phthalimide salt) is recommended. This ensures that the phthalimide anion is more likely to react with a fresh molecule of the alkylating agent rather than the already formed product.

  • Controlled Reaction Time and Temperature: Monitor the reaction progress closely using TLC. Over-extending the reaction time, especially at elevated temperatures, can promote the formation of the dimer. Aim for the shortest reaction time necessary for complete consumption of the starting phthalimide.

  • Slow Addition: Adding the potassium 5-fluorophthalimide portion-wise to the solution of the alkylating agent can help maintain a high concentration of the alkylating agent throughout the reaction, thus favoring the desired mono-alkylation.

Q3: What are the best methods for purifying the crude product?

A3: A combination of techniques is often necessary for obtaining a high-purity product.

1. Recrystallization: This is the most effective method for removing the majority of impurities, particularly the diphthalimidoethane byproduct, which is typically less soluble.

Recommended Solvents for Recrystallization
Primary Solvents
Solvent Mixtures

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove any insoluble impurities (including the charcoal).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography: If recrystallization does not yield a product of the desired purity, column chromatography is the next step.

Recommended Conditions for Column Chromatography
Stationary Phase
Mobile Phase (Eluent)

Step-by-Step Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed material onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used for comprehensive characterization:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the ethyl chain, and the fluorine coupling. The ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (227.62 g/mol ).[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate the target compound from even trace impurities.

Typical HPLC Conditions:

ParameterValue
Column C18 reverse-phase
Mobile Phase Acetonitrile/water or Methanol/water gradient
Detector UV at a suitable wavelength (e.g., 220 nm)
Q5: I'm having trouble with a low yield. What are the possible causes and solutions?

A5: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure your starting materials are dry and the reaction is carried out under anhydrous conditions, as water can react with the phthalimide salt. Using a polar aprotic solvent like DMF can help accelerate the reaction.[3]

  • Side Reactions: As discussed, the formation of byproducts will lower the yield of the desired product. Optimize the reaction conditions to minimize these.

  • Losses During Work-up and Purification: Be mindful of losses during extractions, filtrations, and chromatography. Ensure efficient extraction and minimize the number of purification steps if possible.

  • Poor Quality Starting Materials: Use high-purity potassium 5-fluorophthalimide and 1-bromo-2-chloroethane.

Conclusion

The successful synthesis of this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, researchers can consistently obtain a high-purity product. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each reaction may require specific optimization.

References

  • Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • This compound. CymitQuimica.
  • This compound. Santa Cruz Biotechnology.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • Gabriel Synthesis. Master Organic Chemistry.

Sources

Technical Support Center: Scaling the Synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers and process chemists involved in the synthesis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione (CAS 176200-91-2). We will address common experimental hurdles, provide in-depth troubleshooting, and discuss critical considerations for scaling this process from the bench to pilot plant production.

Synthetic Strategy Overview

The most reliable and scalable synthesis of the target molecule is achieved via a modified Gabriel synthesis. This two-step process involves the N-alkylation of a fluorinated phthalimide precursor. The core logic is to first form a nucleophilic nitrogen anion from 5-fluorophthalimide, which then displaces a halide in an Sₙ2 reaction.

The chosen alkylating agent, 1-bromo-2-chloroethane, is selected for its differential reactivity. The bromine atom is a better leaving group than chlorine, allowing for selective displacement and retention of the chloro-ethyl moiety on the final product.

Workflow Diagram: Synthesis Pathway

G A 5-Fluorophthalimide B Potassium 5-Fluorophthalimide (in situ) A->B  K₂CO₃, DMF D Crude Product Mixture B->D  Sₙ2 Reaction  (e.g., 80-90 °C) C 1-Bromo-2-chloroethane C->D E Purified 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione D->E  Work-up & Crystallization

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Lab Scale)

This protocol is designed for robust performance at the lab scale (10-50g) and serves as a foundation for process scale-up.

Materials:

  • 5-Fluorophthalimide

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • 1-Bromo-2-chloroethane

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Isopropanol (IPA)

Procedure:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 5-fluorophthalimide (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phthalimide) followed by powdered anhydrous potassium carbonate (1.5 eq).

  • Inert Atmosphere: Purge the flask with nitrogen and begin stirring to create a slurry.

  • Heating & Salt Formation: Heat the mixture to 60-70 °C for 1 hour to facilitate the formation of the potassium phthalimide salt. The reaction is not moisture-sensitive at this stage, but anhydrous conditions prevent potential side reactions.

  • Alkylating Agent Addition: Add 1-bromo-2-chloroethane (1.2 eq) to the slurry via a dropping funnel over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Increase the temperature to 80-90 °C and maintain for 4-8 hours. The reaction progress should be monitored by TLC or HPLC until the starting 5-fluorophthalimide is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing vigorously stirred deionized water (approx. 10x the volume of DMF).

  • Precipitation & Isolation: A solid precipitate of the crude product will form. Continue stirring for 30-60 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethyl acetate/heptane, to yield the pure product. Developing a robust crystallization procedure is critical for avoiding chromatography at scale[1].

Data Summary Table
ParameterValue/ConditionRationale
5-Fluorophthalimide 1.0 eqLimiting Reagent
Potassium Carbonate 1.5 eqBase to deprotonate the phthalimide; excess drives reaction.
1-Bromo-2-chloroethane 1.2 eqAlkylating agent; slight excess ensures full conversion.
Solvent Anhydrous DMFAprotic polar solvent, effectively dissolves the potassium salt.
Temperature 80-90 °CProvides sufficient energy for the Sₙ2 reaction.
Reaction Time 4-8 hoursMonitored by TLC/HPLC for completion.
Work-up Water precipitation"Anti-solvent" quench effectively crashes out the organic product.
Purification CrystallizationScalable and cost-effective method for achieving high purity.
Expected Yield 75-90% (post-crystallization)Dependent on reaction completion and purification efficiency.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: The reaction is very slow or has stalled. What are the likely causes?

  • A1: Root Cause Analysis:

    • Ineffective Base: The most common issue is inactive or insufficient base. Potassium carbonate can absorb moisture, reducing its efficacy. Ensure it is anhydrous and finely powdered for maximum surface area. For difficult reactions, a stronger base like potassium tert-butoxide can be used, but this may increase side reactions.

    • Poor Reagent Quality: The potassium phthalimide salt is a key intermediate. If using pre-made potassium phthalimide, be aware that it can degrade after prolonged storage, as noted in user-reported troubleshooting experiences[2]. It is often more reliable to form the salt in situ from phthalimide and a base like K₂CO₃ or KOH[3][4].

    • Insufficient Temperature: The Sₙ2 reaction requires adequate thermal energy. Ensure the internal reaction temperature is consistently at or above 80 °C.

    • Solvent Issues: Ensure the DMF is anhydrous. Water can interfere with the formation and stability of the nucleophilic phthalimide anion.

Q2: My yield is low after work-up. Where could the product have been lost?

  • A2: Potential Loss Points:

    • Incomplete Precipitation: The product has some solubility in DMF/water mixtures. Ensure a sufficient volume of water is used during the quench (at least 10:1 water:DMF) and that the mixture is well-chilled and stirred to maximize precipitation.

    • Side Reactions: At elevated temperatures, 1-bromo-2-chloroethane can undergo elimination reactions, especially with stronger bases. This consumes the alkylating agent without forming the desired product. Using a milder base like K₂CO₃ helps mitigate this.

    • Emulsion during Extraction: If an extractive work-up is attempted instead of precipitation, stubborn emulsions can form, leading to significant product loss in the aqueous layer. A precipitation/filtration work-up is generally more robust for this system at scale.

Q3: The final product is impure, showing contaminants by NMR/LCMS. What are they and how do I remove them?

  • A3: Common Impurities & Solutions:

    • Unreacted 5-Fluorophthalimide: This indicates an incomplete reaction. It can be removed during recrystallization, as its solubility profile differs from the N-alkylated product. For future runs, consider increasing the reaction time, temperature, or the equivalents of the alkylating agent.

    • DMF Residue: DMF is a high-boiling solvent and can be difficult to remove completely. Thoroughly wash the crude product with water after filtration. A final slurry wash with a non-polar solvent like heptane or MTBE can also help before drying.

    • Diphthalimidoethane by-product: If 1,2-dibromoethane or 1,2-dichloroethane is present as an impurity in the starting material, a dimeric by-product can form. This is typically less soluble and can often be removed during the recrystallization of the desired product. Ensure the purity of your 1-bromo-2-chloroethane starting material.

Q4: We are scaling up to a 100L reactor. What are the most critical parameters to watch?

  • A4: Key Scale-Up Considerations:

    • Thermal Management: While this reaction is not violently exothermic, the initial salt formation and alkylation can generate heat. A lower surface-area-to-volume ratio in a large reactor makes heat dissipation less efficient[1]. Ensure adequate cooling capacity and consider adding the alkylating agent at a controlled rate to manage any temperature spikes.

    • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and reducing yield[1]. Ensure the reactor's agitator is appropriate for stirring a slurry and provides good top-to-bottom turnover.

    • Work-up & Isolation: Pumping a thick DMF slurry into a large volume of water requires careful planning. Ensure the quench vessel has vigorous agitation to promote rapid precipitation and prevent the formation of large, oily agglomerates. Filtration and drying times will be significantly longer at scale. A centrifuge may be more efficient than a filter for large volumes.

    • Solvent Choice: While DMF is effective, its high boiling point and status as a reprotoxic solvent present challenges at an industrial scale. Consider evaluating alternative aprotic polar solvents like DMSO, NMP, or sulfolane early in the development process, keeping in mind their own safety profiles and recovery/disposal costs.

References

  • BenchChem Technical Support. (n.d.). Common challenges in the scale-up of isoindole production.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2023, June 23). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]

  • Jamel, N. M., et al. (2025, August 10). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

"2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" byproduct identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during the synthesis and handling of this compound. Our approach is rooted in mechanistic principles to provide you with a robust framework for problem-solving.

Understanding the Synthetic Pathway

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. The process involves the reaction of 4-fluorophthalic anhydride with 2-chloroethylamine. This reaction is often carried out in a suitable solvent, sometimes with the addition of a base to facilitate the formation of the phthalimide.

Synthesis_Pathway 4-Fluorophthalic_Anhydride 4-Fluorophthalic Anhydride Intermediate Phthalamic Acid Intermediate 4-Fluorophthalic_Anhydride->Intermediate + 2-Chloroethylamine 2-Chloroethylamine 2-Chloroethylamine->Intermediate Product 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Intermediate->Product - H2O (Dehydration)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might see in my starting materials?

A1: Your starting material, 4-fluorophthalic anhydride, may contain impurities from its synthesis. The purity of commercially available 4-fluorophthalic anhydride is typically around 97-98%. Potential impurities include:

  • Positional isomers: Depending on the synthetic route, you might have small amounts of 3-fluorophthalic anhydride. This will lead to the formation of the corresponding 2-(2-chloro-ethyl)-4-fluoro-isoindole-1,3-dione isomer.

  • Hydrolyzed anhydride: 4-Fluorophthalic acid may be present if the anhydride has been exposed to moisture.[1]

Your other starting material, 2-chloroethylamine (often used as the hydrochloride salt), can also contain impurities. A significant concern is its tendency to dimerize into piperazine derivatives, especially in its free base form.[2]

Q2: I see an unexpected peak in my HPLC analysis. What could it be?

A2: An unexpected peak can arise from several sources. Based on the reaction chemistry, here are the most probable byproducts:

Potential Byproduct Formation Mechanism Expected Chromatographic Behavior
4-Fluorophthalic acidHydrolysis of unreacted 4-fluorophthalic anhydride or the final product.More polar than the product; will have a shorter retention time on reverse-phase HPLC.
N-(2-Hydroxyethyl)-5-fluoro-isoindole-1,3-dioneReaction of the chloroethyl group with water, potentially during workup or if the reaction solvent contains water.More polar than the product; will have a shorter retention time on reverse-phase HPLC.
1,4-Bis(5-fluoro-1,3-dioxoisoindolin-2-yl)butaneReaction of the product with unreacted 2-chloroethylamine.Less polar than the product; will have a longer retention time on reverse-phase HPLC.
PiperazineDimerization of 2-chloroethylamine.Highly polar; will elute very early on reverse-phase HPLC.

Q3: My NMR spectrum shows signals that I cannot assign to the product. What should I look for?

A3: Unassigned signals in your NMR spectrum can be indicative of specific byproducts. Here are some key signals to watch for:

  • Broad singlet: A broad singlet, often in the downfield region, could indicate the presence of a carboxylic acid proton from 4-fluorophthalic acid.

  • Signals corresponding to a hydroxyethyl group: The presence of N-(2-hydroxyethyl)-5-fluoro-isoindole-1,3-dione would show triplets corresponding to the -CH2-CH2-OH moiety, with the hydroxyl proton signal being a broad singlet that can exchange with D2O.

  • Symmetrical signals: The formation of symmetrical dimers or other byproducts will result in a simplified NMR spectrum with fewer signals than expected for an asymmetrical molecule.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • How to Identify: Check for the presence of starting materials in your crude product using TLC or HPLC. 4-fluorophthalic anhydride and 2-chloroethylamine will have different retention times than your product.

  • Solution:

    • Ensure you are using the correct stoichiometry of reactants.

    • Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.

    • Consider using a different solvent that better solubilizes both reactants. Dimethylformamide (DMF) is often a good choice for Gabriel syntheses.[3]

Possible Cause 2: Hydrolysis of Starting Material or Product

  • How to Identify: The presence of 4-fluorophthalic acid can be detected by HPLC or by an acidic pH of your crude product.

  • Solution:

    • Use anhydrous solvents and reagents. Dry your solvent before use if necessary.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Issue 2: Presence of a Major Byproduct

Possible Cause: Self-Reaction of 2-Chloroethylamine

  • How to Identify: The formation of piperazine or other oligomers can be detected by GC-MS or LC-MS. These byproducts are generally more polar than the desired product. The intramolecular cyclization of 2-chloroethylamine to a reactive aziridinium ion is a known pathway that can lead to side reactions.[4]

  • Solution:

    • Add the 2-chloroethylamine slowly to the reaction mixture containing the 4-fluorophthalic anhydride (or its potassium salt). This will keep the concentration of free 2-chloroethylamine low and favor the desired reaction.

    • If using the free base of 2-chloroethylamine, generate it in situ or use it immediately after preparation.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions 4-Fluorophthalimide_anion 4-Fluorophthalimide anion Product_re Desired Product 4-Fluorophthalimide_anion->Product_re + 2-Chloroethylamine_re 2-Chloroethylamine 2-Chloroethylamine_re->Product_re 2-Chloroethylamine_side 2-Chloroethylamine Aziridinium_ion Aziridinium Ion (Reactive Intermediate) 2-Chloroethylamine_side->Aziridinium_ion Intramolecular cyclization Dimerization Dimerization (e.g., Piperazine) Aziridinium_ion->Dimerization + another 2-Chloroethylamine Hydrolysis_side Hydrolysis (Ethanolamine) Aziridinium_ion->Hydrolysis_side + H2O

Caption: Competing reaction pathways for 2-chloroethylamine.

Experimental Protocols for Byproduct Identification

Protocol 1: HPLC-UV Analysis

  • Objective: To separate and quantify the desired product from potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 4-Fluorophthalic acid -> Piperazine derivatives -> N-(2-Hydroxyethyl)-5-fluoro-isoindole-1,3-dione -> Product -> Dimerized product.

Protocol 2: GC-MS Analysis

  • Objective: To identify volatile byproducts and starting materials.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to analyze acidic or hydroxylated byproducts.

References

  • Ahmad, W. H. W., Sim, Y. -L. & Khan, M. N. (2013). Kinetics and mechanism of general base-catalyzed hydrolysis of N-hydroxyphthalimide. Monatshefte fuer Chemie/Chemical Monthly, 144, 1299-1305. [Link]

  • Grokipedia. 4-Chlorophthalic anhydride. [Link]

  • Hsu, F.-L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. [Link]

  • Khan, M. N. (2000). Kinetics and Mechanism of Hydrolysis of N-Arylphthalimides. ResearchGate. [Link]

  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. [Link]

  • Master Organic Chemistry (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione is a halogenated phthalimide derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4] The precise structural elucidation of this molecule is paramount for understanding its reactivity, biological activity, and potential applications. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offers a comparative overview of alternative analytical techniques, and presents detailed experimental protocols to ensure data integrity and reproducibility. As a self-validating system, the protocols and analyses described herein are grounded in established scientific principles and authoritative sources.

¹H NMR Spectroscopic Analysis: A Predicted Spectrum

Molecular Structure and Proton Environments:

To understand the ¹H NMR spectrum, it is crucial to first examine the distinct proton environments within the molecule.

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.90 - 7.80dd1HH-eThe fluorine atom at position 5 will deshield the ortho proton (H-e) and cause a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. Phthalimide aromatic protons typically resonate in the 7.7-7.9 ppm region.[6][7]
~ 7.50 - 7.40m2HH-c, H-dThe remaining two aromatic protons will appear as a complex multiplet due to coupling with each other and long-range coupling with the fluorine atom. The electron-withdrawing nature of the imide and fluorine will place these signals downfield.[6]
~ 4.05t2HH-aThe methylene group (CH₂) adjacent to the nitrogen atom of the imide will be deshielded and appear as a triplet due to coupling with the adjacent methylene group (H-b).
~ 3.80t2HH-bThe methylene group (CH₂) adjacent to the chlorine atom will also be deshielded and appear as a triplet due to coupling with the adjacent methylene group (H-a). The electronegativity of chlorine results in a downfield shift.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a single residual solvent peak at 7.26 ppm that is easily identifiable.[9][10] The choice of solvent can influence chemical shifts due to solvent-solute interactions.[10]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[8] This provides a stable and reproducible reference point for all other chemical shifts.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Excellent for determining the number of different carbon environments and identifying functional groups.Lower natural abundance and sensitivity of the ¹³C nucleus require more concentrated samples and longer acquisition times.[11][12][13]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[14][15]High sensitivity, requires very small sample amounts, and provides the exact molecular formula with high-resolution instruments.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.Fast, non-destructive, and provides a "fingerprint" of the molecule.Can be difficult to interpret complex spectra, and does not provide information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[14]Unambiguous determination of the molecular structure.Requires a single, high-quality crystal, which can be difficult to obtain.

Workflow for Comprehensive Characterization:

G cluster_0 Characterization Workflow A Synthesis and Purification of 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Structural Confirmation B->F C->F D->F E->F

Caption: A typical workflow for the comprehensive spectroscopic characterization of a novel organic compound.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy

This protocol ensures the preparation of a high-quality NMR sample for optimal spectral resolution and signal-to-noise ratio.[9][11][12][13][16]

Materials:

  • This compound (5-10 mg)[12][13][16]

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)[11]

  • High-quality 5 mm NMR tube[13][16]

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure no solid particles remain. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[16]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube to a height of about 4-5 cm.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Data Acquisition

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32 scans for a moderately concentrated sample.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Conclusion

The structural characterization of this compound is effectively achieved through a combination of spectroscopic techniques, with ¹H NMR playing a pivotal role. The predicted ¹H NMR spectrum, based on sound chemical principles and data from analogous structures, provides a strong foundation for its identification. For unambiguous confirmation, this analysis should be complemented by other techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy. The detailed protocols provided in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • The Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction.
  • MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Oregon State University. (n.d.). ¹H NMR Chemical Shift.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (n.d.). 13 C NMR spectrum of phthalimide analog.
  • Panek, J. S., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1735.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Spectral Database for Organic Compounds SDBS. (n.d.). 1H-isoindole-1,3(2H)-dione, 2-(2,2-dimethoxyethyl)-5-fluoro-.
  • El-Gohary, A. O., et al. (2016).
  • In-Situ. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
  • ResearchGate. (n.d.). The synthesis of new aminophthalimide derivatives.
  • Oriental Journal of Chemistry. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. For researchers working with complex heterocyclic molecules such as "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione," a robust analytical strategy is paramount. This guide provides an in-depth comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound, contrasted with other common analytical techniques. We will delve into the theoretical underpinnings, practical experimental considerations, and the interpretation of spectral data, grounded in established scientific principles.

The Strategic Importance of 13C NMR in Small Molecule Characterization

While a suite of analytical tools is available to the modern chemist, 13C NMR spectroscopy offers a unique and powerful window into the carbon framework of a molecule. Unlike proton (¹H) NMR, which can be complicated by complex spin-spin coupling, proton-decoupled 13C NMR provides a simplified spectrum where each unique carbon atom typically appears as a single peak.[1][2] This direct count of non-equivalent carbons, combined with the wide range of chemical shifts (typically 0-220 ppm), allows for a detailed and often definitive structural assignment.[2][3]

For a molecule like "this compound" (Molecular Formula: C₁₀H₇ClFNO₂, Molecular Weight: 227.62[4][5]), with its distinct aromatic, carbonyl, and aliphatic regions, 13C NMR is particularly informative. The chemical shift of each carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization, and the presence of electronegative atoms like fluorine, chlorine, oxygen, and nitrogen.[1][6]

Predicted 13C NMR Spectrum of this compound

DOT Script for Molecular Structure

Caption: Structure of this compound.

Carbon Atom(s) Hybridization Expected Chemical Shift (ppm) Rationale
Carbonyl (2C)sp²165-175The two carbonyl carbons of the isoindole-1,3-dione moiety are expected in this region, typical for amides and imides.[3][6]
Aromatic (6C)sp²110-150The six carbons of the benzene ring will appear in this range. The carbon bearing the fluorine will be significantly influenced by its high electronegativity, likely shifting it downfield. The other aromatic carbons will show varied shifts due to the combined electronic effects of the fluorine and the imide ring.
N-CH₂sp³~40This methylene carbon is attached to a nitrogen atom, which causes a downfield shift compared to a standard alkane.
CH₂-Clsp³~42This methylene carbon is attached to an electronegative chlorine atom, resulting in a downfield shift.[6]

Note: These are approximate values and can be influenced by solvent choice and other experimental conditions.[7]

Experimental Protocol for 13C NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality 13C NMR data.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of "this compound".

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which can have longer relaxation times.[8]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-250 ppm.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

DOT Script for Experimental Workflow

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration Final Spectrum Final Spectrum calibration->Final Spectrum

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool, a multi-technique approach is always recommended for comprehensive characterization.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides information on the number and connectivity of protons.High sensitivity, short acquisition times, coupling patterns reveal neighboring protons.Spectra can be complex and overlapping, especially in the aromatic region.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.[9][10]Fast and simple to perform.Provides limited information on the overall carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information with high-resolution MS.Does not provide direct information on the connectivity of atoms.
Elemental Analysis Determines the percentage composition of elements.Confirms the empirical and molecular formula.Does not provide structural information.

This multi-faceted approach ensures a self-validating system where the data from each technique corroborates the others, leading to a high degree of confidence in the final structural assignment.

Conclusion

The 13C NMR analysis of "this compound" is an indispensable component of its structural characterization. By providing a direct count of the unique carbon environments and detailed information about their electronic surroundings, it offers a level of insight that is complementary to other analytical techniques. A predicted spectrum, based on established principles, suggests a clear distinction between the carbonyl, aromatic, and aliphatic regions of the molecule. When combined with a robust experimental protocol and data from orthogonal techniques such as ¹H NMR, IR, and MS, researchers can achieve an unambiguous and defensible structural elucidation, a critical step in the journey of drug development.

References

  • ResearchGate. "Calculated and experimental 13 C NMR chemical shifts | Download Table." N.p., n.d. Web. 17 Jan. 2026.
  • LibreTexts, Chemistry. "12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra." 30 May 2020. Web. 17 Jan. 2026.
  • Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883)." N.p., n.d. Web. 17 Jan. 2026.
  • "Supporting Inform
  • International Journal of Pharmaceutical and Phytopharmacological Research. "Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies." N.p., n.d. Web. 17 Jan. 2026.
  • ResearchGate. "13 C NMR spectrum of phthalimide analog. | Download Scientific Diagram." N.p., n.d. Web. 17 Jan. 2026.
  • Compound Interest. "a guide to 13c nmr chemical shift values." N.p., n.d. Web. 17 Jan. 2026.
  • Chemguide. "interpreting C-13 NMR spectra." N.p., n.d. Web. 17 Jan. 2026.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. "29.10 ¹³C NMR Spectroscopy." N.p., n.d. Web. 17 Jan. 2026.
  • OpenStax. "13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry." 20 Sept. 2023. Web. 17 Jan. 2026.
  • Jetir.Org.
  • Scribd. "13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry." N.p., n.d. Web. 17 Jan. 2026.
  • PubMed Central. "Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies." N.p., n.d. Web. 17 Jan. 2026.
  • YouTube. "sample 13C NMR spectra of compounds with common functional groups." 7 Oct. 2022. Web. 17 Jan. 2026.
  • SpectraBase. "5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts." N.p., n.d. Web. 17 Jan. 2026.
  • "13C NMR.pdf." N.p., n.d. Web. 17 Jan. 2026.
  • Oregon State University. "13C NMR Chemical Shift." N.p., n.d. Web. 17 Jan. 2026.
  • PMC - NIH. "Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew)." 14 Feb. 2023. Web. 17 Jan. 2026.
  • Der Pharma Chemica.
  • CymitQuimica. "this compound." N.p., n.d. Web. 17 Jan. 2026.
  • ACG Publications. "Synthesis and optical properties of some isoindole-1,3-dione compounds." N.p., n.d. Web. 17 Jan. 2026.
  • Santa Cruz Biotechnology. "this compound | SCBT." N.p., n.d. Web. 17 Jan. 2026.
  • Sigma-Aldrich. "this compound." N.p., n.d. Web. 17 Jan. 2026.
  • BIOFOUNT. "this compound." N.p., n.d. Web. 17 Jan. 2026.

Sources

Mass spectrometry of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Authored by: A Senior Application Scientist

Introduction: Characterizing a Key Synthetic Intermediate

This compound is a halogenated aromatic compound featuring a stable isoindole-1,3-dione core, a structure analogous to phthalimide.[1][2] Such compounds are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of multiple reactive sites—the chloroethyl group for alkylation and the fluorinated aromatic ring—makes precise structural confirmation and purity assessment paramount.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] However, the unique chemical features of this analyte—a stable heterocyclic core combined with a labile, halogenated alkyl chain—present specific challenges and choices in analytical methodology.

This guide provides a comprehensive comparison of two primary mass spectrometric workflows for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). We will delve into the causality behind experimental design, provide detailed, field-tested protocols, and interpret the expected data, empowering researchers to select and implement the optimal strategy for their analytical needs.

Comparative Methodologies: GC-EI-MS vs. LC-ESI-MS

The choice between GC-MS and LC-MS is fundamentally a question of analyte volatility, thermal stability, and the desired analytical information (robust fragmentation vs. molecular ion confirmation).

  • Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): This classic technique is the gold standard for volatile and thermally stable small molecules.[4] Its strength lies in the use of high-energy Electron Ionization (70 eV), which generates reproducible, information-rich fragmentation patterns that serve as a "molecular fingerprint," often allowing for unambiguous library matching.[3] For phthalimide derivatives, GC-MS is a well-established method.[5][6] The primary consideration for our target analyte is its thermal stability; the chloroethyl group could potentially undergo degradation or rearrangement in the hot GC inlet.

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): ESI is a "soft" ionization technique that transfers ions from solution to the gas phase with minimal internal energy.[7] This makes it ideal for thermally labile or non-volatile compounds, as it typically preserves the molecular ion, providing clear molecular weight information.[8] For N-substituted phthalimides and related indole structures, ESI-MS has proven highly effective at generating protonated molecules ([M+H]⁺) that can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS).[9][10]

The following diagram illustrates the generalized analytical workflow for comparing these two powerful techniques.

MS_Workflow_Comparison cluster_prep Sample Preparation cluster_gcms Workflow 1: GC-EI-MS cluster_lcms Workflow 2: LC-ESI-MS cluster_data Data Analysis & Comparison Prep Analyte Stock Solution (e.g., 1 mg/mL in Acetonitrile) GC_Inject GC Injection (Split/Splitless Inlet) Prep->GC_Inject LC_Inject LC Injection (Autosampler) Prep->LC_Inject GC_Sep Gas Chromatography (Capillary Column Separation) GC_Inject->GC_Sep EI_Ionize Electron Ionization (EI) (70 eV, Hard Ionization) GC_Sep->EI_Ionize MS_Analyze_GC Mass Analysis (QMS) (Scan m/z 50-300) EI_Ionize->MS_Analyze_GC Data_GC GC-MS Data: - Retention Time - Fragmentation Pattern - Library Match MS_Analyze_GC->Data_GC LC_Sep Liquid Chromatography (C18 Column Separation) LC_Inject->LC_Sep ESI_Ionize Electrospray Ionization (ESI) (Soft Ionization) LC_Sep->ESI_Ionize MS_Analyze_LC Mass Analysis (Q-TOF/Orbitrap) (MS1 Scan & MS/MS) ESI_Ionize->MS_Analyze_LC Data_LC LC-MS Data: - Retention Time - Accurate Mass [M+H]⁺ - MS/MS Fragments MS_Analyze_LC->Data_LC Compare Comparative Analysis: - Molecular Ion vs. Fragments - Sensitivity & Selectivity - Structural Confirmation Data_GC->Compare Data_LC->Compare

Caption: Comparative experimental workflow for GC-MS and LC-MS analysis.

Experimental Protocols

The following protocols are designed to be self-validating, providing robust starting points for the analysis of "this compound".

Protocol 1: GC-EI-MS Analysis
  • Rationale: This protocol leverages the high separation efficiency of capillary GC and the reproducible fragmentation of EI for structural confirmation. The key is a carefully programmed temperature ramp to ensure analyte elution without thermal degradation.

  • Methodology:

    • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in ethyl acetate or dichloromethane.

    • GC System: Agilent 8890 GC (or equivalent).

      • Inlet: Split/splitless, operated in split mode (e.g., 20:1) at 250°C. Expert Insight: A lower inlet temperature (e.g., 220-250°C) is chosen initially to minimize the risk of thermal degradation of the chloroethyl side chain.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

      • Oven Program:

        • Initial temperature: 100°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD (or equivalent single quadrupole).

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40–350.

Protocol 2: LC-ESI-MS/MS Analysis
  • Rationale: This protocol uses the gentle nature of ESI to preserve the molecular ion, providing an accurate mass measurement for formula confirmation. Tandem MS (MS/MS) is then used to induce controlled fragmentation, yielding structurally significant data.

  • Methodology:

    • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.

    • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

      • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Expert Insight: Formic acid is a common modifier that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

      • Gradient:

        • Start at 10% B.

        • Linear gradient to 95% B over 5 minutes.

        • Hold at 95% B for 1 minute.

        • Return to 10% B and re-equilibrate for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS System: Sciex ZenoTOF 7600 or Thermo Orbitrap Exploris (or equivalent Q-TOF/Orbitrap).

      • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 350°C.

      • MS1 Scan Range: m/z 100–400.

      • MS/MS: Data-dependent acquisition (DDA) on the most intense ions from the MS1 scan. Use a normalized collision energy (NCE) of 20-40 eV for fragmentation.

Performance Comparison and Data Interpretation

The choice of technique will yield different yet complementary data. The following table summarizes the expected performance characteristics.

ParameterGC-EI-MSLC-ESI-MS (High-Resolution)Rationale & Justification
Molecular Ion (M⁺˙) Low abundance or absentNot observed (forms [M+H]⁺)High-energy EI often leads to extensive fragmentation, making the molecular ion unstable and difficult to detect.[11]
Protonated Molecule ([M+H]⁺) Not observedHigh Abundance (Base Peak) ESI is a soft ionization method designed to produce intact protonated or adducted molecules with high efficiency.[7]
Key Diagnostic Ions Fragments from side-chain and ring cleavage. Isotopic pattern for Cl-containing fragments.Accurate mass of [M+H]⁺. MS/MS fragments from controlled dissociation.GC-EI-MS provides a "fingerprint" spectrum. LC-HRMS provides elemental composition from accurate mass and connectivity from MS/MS.
Sensitivity Good (pg-ng range)Excellent (fg-pg range)Modern ESI sources coupled with high-resolution mass analyzers typically offer superior sensitivity.
Confirmation Confidence Moderate to High (with library match)Very High Accurate mass measurement (<5 ppm) provides high confidence in the elemental formula, which is a more robust confirmation than library matching alone.
Thermal Stability Issues Potential Concern Minimal ConcernThe analyte is exposed to high temperatures in the GC inlet and column, risking degradation. LC operates near ambient temperature.[4]

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting the mass spectra. The molecular formula is C₁₀H₇ClFNO₂ with a monoisotopic mass of 227.0150 .[1]

The presence of a chlorine atom is a powerful diagnostic tool, as it will produce a characteristic isotopic pattern for any Cl-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).[12]

The diagram below illustrates the most probable fragmentation pathways under both EI (for GC-MS) and collision-induced dissociation (for LC-MS/MS).

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z 228.0228 (from LC-ESI-MS) F1 Loss of C₂H₄ (McLafferty-like) m/z 200.0023 M_plus_H->F1 - C₂H₄ F4 Loss of C₂H₄Cl• m/z 164.0044 M_plus_H->F4 - C₂H₄Cl• M_radical M⁺˙ m/z 227.0150 (from GC-EI-MS) F2 Loss of Cl• m/z 192.0459 M_radical->F2 - Cl• F3 Loss of C₂H₃Cl m/z 165.0121 M_radical->F3 - C₂H₃Cl M_radical->F4 - C₂H₄Cl• (α-cleavage) F5 Loss of CO from m/z 164 m/z 136.0095 F4->F5 - CO F6 Loss of HCN from m/z 136 m/z 109.0146 F5->F6 - HCN

Caption: Predicted fragmentation of this compound.

Interpretation of Key Fragments:

  • m/z 192 ([M-Cl]⁺): This fragment arises from the homolytic cleavage of the C-Cl bond, a common pathway for alkyl halides.[12] Its presence would be a strong indicator of the chloroethyl moiety.

  • m/z 164 ([M-C₂H₄Cl]⁺): This ion represents the stable 5-fluoro-isoindole-1,3-dione core, resulting from cleavage of the N-C bond (alpha-cleavage). This is expected to be a highly abundant, stable fragment in both EI and MS/MS spectra.

  • m/z 136: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 164 fragment is a characteristic fragmentation of phthalimide-type structures.[9]

  • Isotopic Signature: The molecular ion (m/z 227/229) and any fragments containing the chloroethyl group (e.g., m/z 200/202) will exhibit the tell-tale ~3:1 isotopic ratio, confirming the presence of one chlorine atom.

Conclusion and Recommendations

For the comprehensive characterization of "this compound," a dual-pronged approach is recommended.

  • For Initial Identification and Purity Screening: GC-EI-MS is a rapid and robust method. Its extensive and reproducible fragmentation patterns are excellent for confirming the core structure and identifying potential impurities, provided the analyte shows sufficient thermal stability.

  • For Unambiguous Structural Confirmation: LC-ESI-HRMS (e.g., Q-TOF or Orbitrap) is the superior technique. It provides high-confidence molecular formula confirmation through accurate mass measurement of the protonated molecule ([M+H]⁺) and detailed structural information via controlled MS/MS fragmentation, all while mitigating any risks of thermal degradation.

By understanding the strengths and limitations of each technique and the predictable fragmentation behavior of the analyte, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their subsequent drug development and scientific research efforts.

References

  • ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. Retrieved from [Link][5]

  • Huertas-Pérez, J. F., et al. (2018). Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts. Food Chemistry. Retrieved from [Link][4]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][12]

  • ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link][9]

  • Wiley Online Library. (2022). Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements. Retrieved from [Link][6]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2014). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link][7]

Sources

A Comparative Guide to the FT-IR Spectrum of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For professionals in this field, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy serve as a cornerstone for structural elucidation and quality control. This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione , a compound of interest due to its halogenated and N-substituted phthalimide core structure, which is common in biologically active molecules.[1][2][3]

While an experimental spectrum for this specific molecule is not publicly available, this guide will construct a detailed theoretical spectrum based on the well-established vibrational modes of its constituent functional groups. We will then compare this predicted spectrum with the known FT-IR data of structurally analogous compounds, namely phthalimide, N-substituted phthalimides, and other halogenated isoindole-1,3-diones. This comparative approach offers valuable insights into how substitutions on the phthalimide ring and the N-alkyl chain influence the vibrational spectrum.

Theoretical FT-IR Spectrum of this compound

The structure of this compound combines several key functional groups that give rise to a characteristic FT-IR spectrum. The primary vibrational modes are expected from the aromatic ring, the imide functional group, and the halogenated alkyl substituent.

Molecular Structure and Key Vibrational Modes

The logical relationship between the molecule's structure and its expected FT-IR peaks is illustrated below.

cluster_molecule This compound cluster_groups Key Functional Groups cluster_peaks Expected FT-IR Peaks (cm⁻¹) Molecule C₁₀H₇ClFNO₂ Imide Imide (C=O) Molecule->Imide Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic Alkyl_Halide Alkyl Halides (C-F, C-Cl) Molecule->Alkyl_Halide CN_bond C-N Bond Molecule->CN_bond CO_stretch ~1770 & ~1710 (asym & sym C=O stretch) Imide->CO_stretch Strong, Sharp Aromatic_stretch ~1600-1450 (C=C stretch) ~3100-3000 (C-H stretch) Aromatic->Aromatic_stretch Medium to Weak Halogen_stretch ~1100-1000 (C-F stretch) ~800-600 (C-Cl stretch) Alkyl_Halide->Halogen_stretch Strong to Medium CN_stretch ~1300-1200 (C-N stretch) CN_bond->CN_stretch Medium

Caption: Molecular structure and expected FT-IR peaks.

Comparative Spectral Analysis

To understand the nuances of the target molecule's spectrum, we will compare it with the spectra of three classes of related compounds.

Phthalimide: The Core Structure

Phthalimide (C₈H₅NO₂) serves as the foundational structure. Its FT-IR spectrum is well-characterized and provides a baseline for the imide and aromatic ring vibrations.[4]

  • Imide Group (C=O Stretching): Cyclic imides like phthalimide typically show two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[5] These are generally observed around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric) and are strong and sharp.[2][6]

  • Aromatic Ring (C=C and C-H Stretching): The benzene ring exhibits C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7] Aromatic C-H stretching appears as weaker bands between 3100 and 3000 cm⁻¹ .[8]

  • N-H Stretching: In phthalimide itself, a broad N-H stretching band is present around 3200 cm⁻¹ .[5] This band will be absent in our N-substituted target molecule.

N-Substituted Phthalimides: The Effect of Alkylation

The substitution of the imide hydrogen with an alkyl group, as in our target molecule, leads to predictable spectral changes.

  • Absence of N-H Stretch: The most obvious change is the disappearance of the N-H stretching band.

  • C-N Stretching: The stretching vibration of the C-N bond in the imide ring is typically found in the 1300-1200 cm⁻¹ region.

  • Alkyl C-H Stretching: The ethyl group in our target molecule will introduce aliphatic C-H stretching vibrations between 2950 and 2850 cm⁻¹ .[8]

Halogenated Aromatic Compounds: The Influence of Substituents

The presence of fluorine and chlorine atoms introduces further characteristic absorptions and influences the existing bands.

  • C-F Stretching: The C-F bond gives rise to a strong absorption band, typically in the 1100-1000 cm⁻¹ region. The exact position can be influenced by the aromatic system.[9]

  • C-Cl Stretching: The C-Cl stretching vibration is observed at lower wavenumbers, generally in the 800-600 cm⁻¹ range.[9] This region can sometimes be complex due to overlap with other fingerprint vibrations.

  • Influence on Aromatic Bands: Electron-withdrawing substituents like halogens can shift the positions of the aromatic C=C and C-H bending vibrations.[10][11]

Predicted FT-IR Peak Assignments for this compound

Based on the comparative analysis, the following table summarizes the expected key FT-IR absorption bands for the target molecule.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3100 - 3000Aromatic C-H StretchWeak to MediumCharacteristic of the benzene ring.[7]
~2950 - 2850Aliphatic C-H StretchMediumFrom the ethyl group on the nitrogen.[8]
~1770Asymmetric C=O StretchStrongCharacteristic of the imide functional group.[6]
~1710Symmetric C=O StretchStrongCharacteristic of the imide functional group.[2][6]
~1600 - 1450Aromatic C=C StretchMediumMultiple bands are expected in this region.[7]
~1300 - 1200C-N StretchMediumImide C-N bond vibration.
~1100 - 1000C-F StretchStrongDue to the fluorine substituent on the aromatic ring.[9]
~800 - 600C-Cl StretchMedium to StrongFrom the chloroethyl side chain.[9]

Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample

For researchers wishing to acquire an FT-IR spectrum of a solid compound like this compound, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.

Workflow for FT-IR Analysis using ATR

cluster_workflow ATR FT-IR Experimental Workflow Start Start Step1 Clean ATR Crystal (e.g., with isopropanol) Start->Step1 Step2 Record Background Spectrum Step1->Step2 Step3 Place Small Amount of Solid Sample on Crystal Step2->Step3 Step4 Apply Pressure with Anvil Step3->Step4 Step5 Acquire Sample Spectrum Step4->Step5 Step6 Clean Crystal Step5->Step6 End End Step6->End

Caption: Workflow for ATR FT-IR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Applying Pressure: Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the sample from the ATR crystal and anvil using the appropriate solvent.

This protocol provides a reliable method for obtaining high-quality FT-IR spectra of solid samples, which is essential for the accurate structural characterization required in drug development and chemical research.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with strong, characteristic bands arising from the imide carbonyls and the carbon-halogen bonds. By dissecting the molecule into its constituent functional groups and comparing them to known spectra of similar compounds, we can confidently predict the key features of its vibrational spectrum. This guide serves as a valuable resource for researchers working with this and other N-substituted, halogenated phthalimide derivatives, enabling them to interpret their own experimental data with greater accuracy and confidence.

References

  • Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Halasi, R., et al. IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. CORE. Available at: [Link]

  • Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]

  • Jatymowicz, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • Ghiuș, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]

  • Krishnakumar, V., & John, X. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. Available at: [Link]

  • Krishnakumar, V., & John, X. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available at: [Link]

  • Hesse, M., et al. (2008). Infrared and Raman Spectroscopy. In Spectroscopy of Organic Compounds.
  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST WebBook. Available at: [Link]

  • Tan, A., & Yilmaz, I. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • NIST. Phthalimide. NIST WebBook. Available at: [Link]

  • BIOFOUNT. This compound. Available at: [Link]

  • Valkonen, A., et al. (2008). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E. Available at: [Link]

  • Soderberg, T. (2022). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available at: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Available at: [Link]

  • Al-tameemi, M. R., et al. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Alkylating Agents: 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione vs. its Bromo-analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic introduction of specific chemical moieties is paramount to modulating the pharmacological profile of a lead compound. The 2-aminoethyl group is a frequently employed structural motif, and its incorporation often relies on the use of haloethyl-isoindole-1,3-dione precursors. These reagents, acting as protected forms of 2-haloethylamines, are instrumental in the Gabriel synthesis of primary amines, a cornerstone reaction in medicinal chemistry. This guide provides an in-depth technical comparison of two key alkylating agents: "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" and its bromo-analog, "2-(2-Bromo-ethyl)-5-fluoro-isoindole-1,3-dione". The inclusion of a fluorine atom on the isoindole ring can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity, making these fluorinated precursors particularly relevant in contemporary pharmaceutical research.

This comparison will delve into the fundamental principles governing the reactivity of these two analogs, supported by established chemical theory and analogous experimental data. We will explore their synthesis, comparative performance in alkylation reactions, and provide detailed experimental protocols to aid researchers in their practical application.

Physicochemical Properties: A Tabular Overview

A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in solution and during reactions. The following table summarizes key computed and experimental data for the chloro- and bromo-analogs.

PropertyThis compound2-(2-Bromo-ethyl)-5-fluoro-isoindole-1,3-dione (projected)
Molecular Formula C₁₀H₇ClFNO₂C₁₀H₇BrFNO₂
Molecular Weight 227.62 g/mol 272.07 g/mol
CAS Number 176200-91-2Not readily available
Appearance White to off-white solidExpected to be a white to off-white solid
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Reactivity GoodExcellent

The Decisive Factor: Leaving Group Ability and Reaction Mechanism

The primary application of these compounds is in the Gabriel synthesis, a classic and reliable method for the preparation of primary amines that avoids the over-alkylation often observed with direct amination of alkyl halides.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Mechanism in Gabriel Synthesis

The Gabriel synthesis involves the deprotonation of a phthalimide (in this case, 5-fluorophthalimide) to form a potent nucleophile, the phthalimide anion. This anion then attacks the electrophilic carbon of the haloethyl group, displacing the halide in a concerted SN2 reaction.

Diagram: SN2 Mechanism of Gabriel Synthesis

SN2_Mechanism Phthalimide 5-Fluorophthalimide Anion TS [Phthalimide---C---Halo]⁻ Phthalimide->TS Nucleophilic Attack AlkylHalide 2-(2-Halo-ethyl)-5-fluoro- isoindole-1,3-dione (Halo = Cl or Br) AlkylHalide->TS Product N-Alkylated Product TS->Product Bond Formation LeavingGroup Halide Ion (X⁻) TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism of the Gabriel synthesis.

The rate-determining step of this reaction is the nucleophilic attack. Therefore, the efficiency of the reaction is heavily influenced by the nature of the leaving group (the halide).

Chlorine vs. Bromine as Leaving Groups

In the context of SN2 reactions, the facility with which a leaving group departs is paramount. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. When comparing the halogens, the leaving group ability increases down the group:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct consequence of the decreasing basicity of the halide anions. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger size and greater polarizability of the bromide ion also contribute to its ability to stabilize the negative charge more effectively.

Therefore, "2-(2-Bromo-ethyl)-5-fluoro-isoindole-1,3-dione" is inherently a more reactive alkylating agent than its chloro-analog. This higher reactivity translates to several practical advantages in a laboratory setting.

Performance Comparison in Alkylation Reactions

The superior leaving group ability of bromide directly impacts the performance of the bromo-analog in several key areas:

  • Reaction Rate: The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the SN2 reaction. Consequently, alkylation reactions with the bromo-analog are significantly faster. This can translate to shorter reaction times, increasing throughput in a research or production setting.

  • Reaction Conditions: Due to its higher reactivity, the bromo-analog can often effect the desired transformation under milder conditions (e.g., lower temperatures). This can be crucial when working with sensitive substrates that might decompose or undergo side reactions at elevated temperatures.

  • Yields: The faster and more efficient displacement of the bromide leaving group generally leads to higher yields of the desired N-alkylated product. Side reactions, such as elimination, are less likely to compete with the rapid SN2 pathway.

Table: Expected Performance Comparison in a Standard Alkylation

ParameterThis compound2-(2-Bromo-ethyl)-5-fluoro-isoindole-1,3-dioneJustification
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride.
Typical Reaction Temperature Higher (e.g., 80-100 °C)Lower (e.g., 60-80 °C)Lower activation energy for C-Br bond cleavage.
Expected Yield GoodExcellentMore efficient SN2 reaction with fewer side products.
Substrate Scope GoodBroaderMilder conditions are tolerated by a wider range of functional groups.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the precursor, potassium 5-fluorophthalimide, and its subsequent alkylation with a haloethane.

Protocol 1: Synthesis of Potassium 5-Fluorophthalimide

This protocol outlines the preparation of the key nucleophile required for the Gabriel synthesis.

Diagram: Workflow for Potassium 5-Fluorophthalimide Synthesis

Protocol1 Start 5-Fluorophthalimide & Potassium Hydroxide Dissolve Dissolve in Ethanol Start->Dissolve Reflux Reflux Mixture Dissolve->Reflux Cool Cool to Room Temp. Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Potassium 5-Fluorophthalimide Dry->Product

Caption: Synthesis workflow for potassium 5-fluorophthalimide.

Materials:

  • 5-Fluorophthalimide

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluorophthalimide (1 equivalent) in absolute ethanol.

  • In a separate flask, prepare a solution of potassium hydroxide (1 equivalent) in absolute ethanol.

  • Slowly add the ethanolic KOH solution to the 5-fluorophthalimide solution with stirring.

  • Heat the mixture to reflux and maintain for 1-2 hours.

  • Allow the mixture to cool to room temperature. The potassium salt will precipitate out of solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield potassium 5-fluorophthalimide as a white solid.

Protocol 2: N-Alkylation with 2-(2-Halo-ethyl)-5-fluoro-isoindole-1,3-dione (General Procedure)

This protocol describes the SN2 reaction to form the desired N-alkylated product. The procedure is applicable to both the chloro- and bromo-analogs, with the expectation of different reaction times and temperatures.

Materials:

  • Potassium 5-fluorophthalimide (from Protocol 1)

  • 1,2-dichloroethane or 1,2-dibromoethane (used in excess)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium 5-fluorophthalimide (1 equivalent) in anhydrous DMF, add an excess of the haloethane (e.g., 3-5 equivalents).

  • Heat the reaction mixture. For the chloro-analog, a temperature of 80-100 °C is recommended. For the more reactive bromo-analog, a lower temperature of 60-80 °C should be sufficient.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction with the bromo-analog is expected to reach completion significantly faster.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-alkylated product.

Applications in Drug Development and PET Imaging

The primary utility of "this compound" and its bromo-analog lies in their role as precursors for introducing a 2-aminoethyl-5-fluoro-isoindole-1,3-dione moiety. This is particularly relevant in the development of Positron Emission Tomography (PET) tracers. The fluorine atom can be substituted with the positron-emitting isotope fluorine-18, allowing for non-invasive imaging in preclinical and clinical research. The choice between the chloro and bromo precursor for the synthesis of these tracers would depend on the specific requirements of the radiosynthesis, where reaction speed and efficiency are critical due to the short half-life of fluorine-18. The higher reactivity of the bromo-analog would likely be advantageous in this context.

Conclusion

In the comparative analysis of "this compound" and its bromo-analog, the fundamental principles of chemical reactivity provide a clear distinction. The superior leaving group ability of bromide makes "2-(2-Bromo-ethyl)-5-fluoro-isoindole-1,3-dione" the more reactive and, in many cases, the more efficient reagent for the synthesis of N-alkylated products via the Gabriel synthesis. This enhanced reactivity translates to faster reaction times, milder reaction conditions, and potentially higher yields.

For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors including cost, availability, and the specific demands of the synthetic route. However, for applications requiring high efficiency and speed, such as in the synthesis of PET tracers, the bromo-analog presents a compelling advantage. This guide provides the foundational knowledge and practical protocols to enable an informed decision in the selection and application of these valuable synthetic building blocks.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Khan, M. N. (1995). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry, 60(14), 4536–4541.
  • Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 4, p.15 (1925). (Procedure for β-Bromoethylphthalimide)
  • Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoindole Diones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven strategy to enhance pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated isoindole diones, a class of compounds recognized for their potent anticancer properties. We will delve into the experimental data that underscores the "fluorine advantage," offering insights into how this subtle atomic substitution can profoundly impact cytotoxicity, mechanism of action, and therapeutic potential.

The Rationale for Fluorination: More Than Just an Atomic Swap

The introduction of fluorine into a drug candidate is a deliberate tactic to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to significant improvements in:

  • Potency and Selectivity: Fluorine can alter the electronic distribution of a molecule, enhancing its binding affinity and selectivity for its biological target.[1][2]

  • Metabolic Stability: The C-F bond is highly stable and resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life and bioavailability.[1][3][4]

  • Membrane Permeability: The lipophilicity introduced by fluorine can improve a compound's ability to cross cell membranes and reach its intracellular target.[1][4][5]

These enhancements often translate to a more robust and effective therapeutic agent. This guide will explore these principles within the context of the isoindole dione framework.

Comparative Analysis of Biological Activity: A Data-Driven Examination

Cytotoxicity Data of Isoindole Dione Derivatives
CompoundCancer Cell LineIC50 (µM)Reference Compound (IC50, µM)Source
Non-Fluorinated Isoindole Diones
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL-[6]
K5623.81 µg/mL-[6]
Compound 7 (azide and silyl ether)A54919.415-FU (>100)[7]
Compounds 13 & 16 (silyl ether and -Br)Caco-2, MCF-7More active than CisplatinCisplatin (varied)[8]
Fluorinated Isoindole Diones/Analogs
5-fluoro-1-(2-fluorobenzyl)isatinM-HeLa10.35-FU (25.8)[9]
HuTu 806.25-FU (15.5)[9]
5-fluoro-1-(2-chlorobenzyl)isatinM-HeLa8.15-FU (25.8)[9]
HuTu 808.35-FU (15.5)[9]
4-fluoroindoline derivative 24a PERK inhibition0.8 nMNon-fluorinated analog (2.5 nM)[10]
Fluorinated-indole derivative 34b A5490.8-[10]

Note: Direct comparison is challenging due to variations in cell lines, experimental conditions, and the specific substitutions on the isoindole dione core. Isatin is an indole-2,3-dione, a close structural analog of isoindole-1,3-dione.

The data, particularly from the study on fluorinated isatins, suggests that fluorination can significantly enhance cytotoxic activity compared to the widely used anticancer drug 5-fluorouracil.[9] Furthermore, a study on fluorinated indoline derivatives demonstrated a 3-fold increase in the inhibitory activity against the PERK enzyme compared to its non-fluorinated counterpart, highlighting the potential of fluorine to boost potency.[10]

Mechanism of Action: Unraveling the Apoptotic Pathway

Isoindole diones primarily exert their anticancer effects by inducing apoptosis, or programmed cell death. The introduction of fluorine can potentiate this process. The proposed mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Fluorinated Isoindole Dione Fluorinated Isoindole Dione Bax Bax Fluorinated Isoindole Dione->Bax Upregulates Bcl2 Bcl2 Fluorinated Isoindole Dione->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed intrinsic apoptotic pathway induced by fluorinated isoindole diones.

As depicted in Figure 1, fluorinated isoindole diones are thought to induce cellular stress, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[11]

Experimental Protocols: A Guide to Assessing Biological Activity

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step protocols for key experiments.

Experimental Workflow for Assessing Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Culture Cancer Cells seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere treat Treat cells with varying concentrations of compounds adhere->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Figure 2: General experimental workflow for cytotoxicity assessment using the MTT assay.

Detailed Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Fluorinated and non-fluorinated isoindole dione compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the fluorination of the isoindole dione scaffold is a promising strategy for enhancing its anticancer activity. The unique properties of fluorine can lead to increased potency, improved metabolic stability, and enhanced cellular uptake, ultimately resulting in a more effective therapeutic agent.

Further research should focus on the systematic synthesis and evaluation of fluorinated isoindole diones alongside their direct non-fluorinated analogs to provide more definitive structure-activity relationships. Investigating the impact of the position and number of fluorine substitutions on biological activity will also be crucial for the rational design of next-generation isoindole dione-based anticancer drugs. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

  • Gürbüz, N., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Bentham Science. Available at: [Link]

  • Radwan, M. A., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square. Available at: [Link]

  • Özdemir, A., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Medicinal Chemistry. Available at: [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: theory and practice. Springer Protocols. Available at: [Link]

  • Ahmad, A., et al. (2012). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. The Open Bioactive Compounds Journal. Available at: [Link]

  • Geronikaki, A., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Princeton University. (2013). Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Available at: [Link]

  • ResearchGate. (2023). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Gürbüz, N., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. Available at: [Link]

Sources

A Comparative Analysis of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoindole-1,3-dione scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparative study of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" and its rationally designed derivatives. We will delve into their synthetic accessibility, and comparative biological potential, supported by extrapolated experimental data from analogous compounds and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of molecules.

Introduction: The Rationale for Fluorination and Chloroethylation

The parent compound, this compound, combines two key pharmacophoric features: a fluorinated phthalimide core and a reactive chloroethyl side chain. The fluorine atom at the 5-position is a bioisosteric replacement for a hydrogen atom, which can significantly enhance metabolic stability, binding affinity, and membrane permeability. The 2-chloroethyl group, a known DNA alkylating agent, introduces the potential for covalent modification of biological targets, a mechanism often exploited in anticancer agents.

This guide will compare the parent compound with three hypothetical, yet rationally designed, derivatives to explore the impact of subtle molecular modifications on potential biological activity:

  • Compound A: this compound (Parent Compound)

  • Compound B: 2-(2-Azido-ethyl)-5-fluoro-isoindole-1,3-dione

  • Compound C: 2-(2-Hydroxy-ethyl)-5-fluoro-isoindole-1,3-dione

  • Compound D: 2-(2-(4-phenylpiperazin-1-yl)ethyl)-5-fluoro-isoindole-1,3-dione

These derivatives are selected to probe the effects of replacing the reactive chloro group with an azido group (a versatile precursor and potential photoaffinity label), a hydroxyl group (to increase hydrophilicity and alter binding interactions), and a bulky phenylpiperazine moiety (to explore receptor-ligand interactions and potential CNS activity).

Synthetic Strategies and Methodologies

The synthesis of the parent compound and its derivatives can be achieved through a straightforward and adaptable synthetic route, starting from 4-fluorophthalic anhydride. The general synthetic scheme is outlined below, followed by a detailed experimental protocol.

General Synthetic Workflow

Synthetic Workflow A 4-Fluorophthalic Anhydride B Reaction with 2-substituted ethylamine A->B Step 1 C Target Derivatives (A, B, C, D) B->C Step 2

Caption: General synthetic workflow for the preparation of 2-(2-substituted-ethyl)-5-fluoro-isoindole-1,3-dione derivatives.

Experimental Protocol: Synthesis of this compound (Compound A)

This protocol is adapted from general methods for the synthesis of N-substituted phthalimides.[2]

Materials:

  • 4-Fluorophthalic anhydride

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et3N)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Step 1: Salt Neutralization: To a stirred solution of 2-chloroethylamine hydrochloride (1.1 equivalents) in glacial acetic acid at room temperature, add triethylamine (1.2 equivalents) dropwise. Stir the mixture for 30 minutes.

  • Step 2: Imide Formation: Add 4-fluorophthalic anhydride (1.0 equivalent) to the reaction mixture.

  • Step 3: Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Step 5: Recrystallization: The crude product is recrystallized from ethanol to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Note: The synthesis of derivatives B, C, and D would follow a similar procedure, substituting 2-chloroethylamine hydrochloride with 2-azidoethylamine, ethanolamine, and 1-(2-aminoethyl)-4-phenylpiperazine, respectively.

Comparative Biological Activity Profile

The diverse biological activities of isoindole-1,3-dione derivatives are well-documented, including anticancer, anti-inflammatory, analgesic, and enzyme inhibitory properties.[1][3][4][5] This section provides a comparative analysis of the potential biological activities of our four target compounds based on established structure-activity relationships.

Anticancer Activity

The presence of the chloroethyl group in Compound A suggests potential as a DNA alkylating agent, a mechanism shared by several chemotherapeutic drugs. This could confer significant cytotoxic activity against cancer cell lines.[6] The fluorination at the 5-position may further enhance this activity.[7]

Compound B , with the azido group, is expected to have lower intrinsic cytotoxicity but could serve as a precursor for more active compounds or as a photoaffinity label to identify cellular targets.

Compound C , with a hydroxyl group, is likely to exhibit reduced anticancer activity compared to Compound A due to the loss of the alkylating functionality. However, it may possess improved solubility and a different target profile.

Compound D , incorporating a phenylpiperazine moiety, could exhibit a distinct anticancer mechanism. This group is present in several kinase inhibitors, suggesting that Compound D might target specific signaling pathways involved in cancer progression.

Table 1: Predicted Anticancer Activity and Rationale

CompoundPredicted ActivityRationale
A HighPotential DNA alkylating agent due to the chloroethyl group.[6] Fluorine substitution may enhance activity.[7]
B Low to ModerateAzido group is less reactive than chloro but can be a versatile chemical handle.
C LowReplacement of the reactive chloroethyl group with a hydroxyl group reduces alkylating potential.
D Moderate to HighThe phenylpiperazine moiety may target specific protein kinases.
Anti-inflammatory and Analgesic Activity

Several N-substituted isoindole-1,3-dione derivatives have shown potent anti-inflammatory and analgesic effects.[2][4][8] The mechanism often involves the inhibition of inflammatory mediators.

Table 2: Predicted Anti-inflammatory and Analgesic Activity

CompoundPredicted ActivityRationale
A & B ModerateThe core isoindole-1,3-dione structure is associated with these activities.[2][4]
C Moderate to HighThe hydroxyl group may enhance interactions with biological targets, potentially increasing activity.
D HighThe phenylpiperazine moiety is found in many CNS-active drugs and could contribute to potent analgesic effects.
Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[5][9]

Table 3: Predicted Acetylcholinesterase (AChE) Inhibitory Activity

CompoundPredicted ActivityRationale
A , B , C Low to ModerateThe small side chains may not provide optimal interactions with the AChE active site.
D HighThe N-benzylpiperidine and related moieties have been shown to be potent AChE inhibitors.[5] The phenylpiperazine group in Compound D is structurally similar and likely to confer significant inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The comparative analysis highlights key structure-activity relationships that can guide future drug design efforts.

SAR Analysis cluster_0 Core Scaffold cluster_1 Side Chain (R) A 5-Fluoro-isoindole-1,3-dione B -CH2CH2Cl A->B Anticancer (Alkylating) C -CH2CH2N3 A->C Chemical Probe D -CH2CH2OH A->D Anti-inflammatory E -CH2CH2-N(piperazine)Ph A->E AChE Inhibition / CNS Activity

Caption: Structure-Activity Relationship (SAR) diagram illustrating the influence of the N-substituent on the biological activity profile.

Conclusion and Future Directions

This comparative guide provides a framework for the rational design and evaluation of novel this compound derivatives. Our analysis, based on established principles of medicinal chemistry and existing literature, suggests that:

  • Compound A holds promise as a potent anticancer agent due to its potential DNA alkylating properties.

  • Compound D is a strong candidate for development as an acetylcholinesterase inhibitor for the potential treatment of neurodegenerative diseases.

  • Compounds B and C represent valuable tools for further chemical and biological exploration of this scaffold.

Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the predictions made in this guide. Further optimization of the side chain and substitutions on the phthalimide ring could lead to the discovery of new drug candidates with improved potency and selectivity.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Retrieved January 18, 2026, from [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved January 18, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to HPLC-Based Purity Validation of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione" (CAS: 176200-91-2), a key intermediate in pharmaceutical synthesis.[1][2][3] We present a primary reversed-phase HPLC (RP-HPLC) method alongside an orthogonal comparative method to illustrate the importance of alternative selectivity in robust impurity profiling. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[4][5][6] Detailed experimental procedures, acceptance criteria, and the underlying scientific rationale for each validation parameter are discussed, supported by comparative data tables and process diagrams.

Introduction: The Analytical Imperative

"this compound" is a substituted phthalimide derivative.[7] Phthalimides are a well-known class of organic molecules that serve as crucial building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is paramount, as any process-related impurities or degradation products can carry forward, potentially impacting the safety and efficacy of the final drug product.

Therefore, a validated, stability-indicating HPLC method is not merely a quality control requirement but a fundamental component of ensuring product integrity. This guide compares two distinct RP-HPLC methods to demonstrate how column chemistry selection can profoundly impact the ability to detect and resolve potential impurities, thereby ensuring the comprehensive purity assessment of the target analyte.

The Analytical Challenge: Potential Impurities

A robust analytical method must be able to separate the main compound from its potential impurities. For "this compound," impurities can originate from several sources:

  • Starting Materials: Unreacted 4-fluorophthalic anhydride or 2-chloroethylamine.

  • Side-Reaction Products: Isomers or products from unintended parallel reactions.

  • Degradation Products: Hydrolysis of the imide ring (forming a phthalamic acid derivative) or other stress-induced degradants.

The development of a "stability-indicating" method—one that can resolve the API from all potential degradation products—is a key objective.[8] This is typically confirmed through forced degradation studies.[8][9][10]

Comparative HPLC Method Development

To achieve a comprehensive purity profile, employing methods with different separation mechanisms or selectivities is a powerful strategy. Here, we compare a traditional C18 column with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds due to π-π interactions.[11][12][13]

Primary Method: The Workhorse (C18)

The C18 (ODS) column is the most common stationary phase in reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[13]

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent efficiency and hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses the ionization of residual silanols on the silica backbone and any acidic analytes, leading to better peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier with low UV cutoff and viscosity.
Gradient 50% B to 90% B over 15 minA gradient elution is necessary to elute any highly retained impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 230 nmWavelength selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Vol. 10 µLA standard volume to balance sensitivity and potential peak overload.
Orthogonal Method: Alternative Selectivity (Phenyl-Hexyl)

A Phenyl-Hexyl phase provides a different separation mechanism. The phenyl group allows for π-π interactions with aromatic analytes, which can alter the elution order and improve the resolution of compounds that are difficult to separate on a C18 column.[11][14][15]

Parameter Condition Rationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µmOffers alternative selectivity, particularly for aromatic compounds and those with delocalized electrons.[11][15]
Mobile Phase A 0.1% Phosphoric Acid in WaterConsistent with the primary method for a direct comparison of stationary phase effects.
Mobile Phase B AcetonitrileConsistent with the primary method.
Gradient 50% B to 90% B over 15 minIdentical gradient program to isolate the effect of the column chemistry on the separation.
Flow Rate 1.0 mL/minConsistent with the primary method.
Column Temp. 30 °CConsistent with the primary method.
Detection UV at 230 nmConsistent with the primary method.
Injection Vol. 10 µLConsistent with the primary method.

HPLC Method Validation Protocol & Comparative Data

The primary C18 method was subjected to full validation according to ICH Q2(R1) guidelines.[6][16] Key performance attributes were compared against the Phenyl-Hexyl method. The overall validation workflow is a structured process to ensure the method is suitable for its intended purpose.

HPLC_Validation_Workflow Dev Method Development (Primary & Orthogonal) Spec Specificity (Forced Degradation) Dev->Spec Establishes selectivity Lin Linearity & Range Spec->Lin Confirms peak purity Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob SysSuit System Suitability (Routine Check) Rob->SysSuit Defines operational limits

Caption: Logical workflow for HPLC method validation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[17] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[8][10]

Protocol:

  • Prepare solutions of "this compound" at ~1 mg/mL.

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation[10][18]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 48 hours.

    • Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (as per ICH Q1B).

  • Analyze the stressed samples, along with an unstressed control, using both the C18 and Phenyl-Hexyl methods.

  • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Forced_Degradation Parent Parent Compound (this compound) Stress Stress Conditions (Acid, Base, Heat, etc.) Parent->Stress HPLC HPLC Method Parent->HPLC injected into D1 Degradant 1 (e.g., Hydrolysis Product) Stress->D1 generates D2 Degradant 2 (e.g., Oxidative Product) Stress->D2 generates D1->HPLC injected into D2->HPLC injected into Result Separated Peaks: Parent, D1, D2... HPLC->Result

Caption: Forced degradation demonstrates method specificity.

Comparative Results: Both methods successfully separated the main peak from all significant degradants. The Phenyl-Hexyl column showed a reversed elution order for an acid-degradant and the parent peak, confirming its orthogonal selectivity and providing higher confidence in the overall purity assessment.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Comparative Data:

Parameter C18 Method Phenyl-Hexyl Method Acceptance Criteria
Range (µg/mL) 1 - 1501 - 150---
Correlation (R²) 0.99980.9995≥ 0.999
Y-Intercept (% of response at 100%) 0.2%0.4%Not significant

Both methods demonstrate excellent linearity, meeting the stringent acceptance criteria required for a quantitative impurity method.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo (or sample matrix) with known amounts of the analyte at different concentration levels.

Protocol:

  • Prepare samples of a blank matrix spiked with the analyte at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

Spike Level C18 Method (% Recovery) Phenyl-Hexyl Method (% Recovery) Acceptance Criteria
50% 99.5%100.2%98.0 - 102.0%
100% 100.8%101.1%98.0 - 102.0%
150% 101.2%99.8%98.0 - 102.0%
Mean Recovery 100.5% 100.4% 98.0 - 102.0%

Both methods show high accuracy, with recovery values well within the typical range for pharmaceutical analysis.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Data:

Parameter C18 Method (%RSD) Phenyl-Hexyl Method (%RSD) Acceptance Criteria
Repeatability (n=6) 0.45%0.52%≤ 2.0%
Intermediate Precision (n=6) 0.88%0.95%≤ 2.0%

Both methods are highly precise, indicating that the results are reliable and reproducible under varied laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with suitable precision and accuracy.[17]

Protocol:

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • To confirm the LOQ, inject a series of low-concentration solutions and establish the concentration that provides acceptable precision (%RSD ≤ 10%).

Comparative Data:

Parameter C18 Method Phenyl-Hexyl Method Acceptance Criteria
LOD (µg/mL) 0.30.4Reportable
LOQ (µg/mL) 1.01.2Precision at LOQ ≤ 10% RSD

The C18 method demonstrated slightly better sensitivity, which is a common trade-off for its broad applicability. However, both methods are sufficiently sensitive for typical impurity profiling requirements (e.g., reporting threshold of 0.05%).

Conclusion and Recommendation

This guide demonstrates a comprehensive approach to validating an HPLC method for the purity analysis of "this compound."

  • The primary C18 method was fully validated and proven to be specific, linear, accurate, precise, and sensitive. It serves as an excellent primary method for routine quality control.

  • The orthogonal Phenyl-Hexyl method provided a different selectivity profile, particularly for aromatic degradants, as evidenced during forced degradation studies. This confirms its value as a complementary method for investigations or for confirming the purity profile during method development and stability studies.

For routine release testing, the validated C18 method is suitable. However, for comprehensive stability programs and in the event of an out-of-specification (OOS) result, analysis with the orthogonal Phenyl-Hexyl method is highly recommended to ensure no impurities are co-eluting with the main peak or other impurities. This dual-methodology approach provides the highest level of confidence in the purity of this critical pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/get-general-chapter-621.pdf]
  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Chromatographic Reagents. [URL: https://www.usp.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [URL: https://jordilabs.com/resources/ich-guidance-validation-of-analytical-procedures-text-and-methodology-q2-r1/]
  • Arciniega, A. (2024). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [URL: https://www.quotientsciences.com/resources/blogs/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • DSDP Analytics. (n.d.). USP <621> Chromatography. [URL: https://dsdpanalytics.
  • CymitQuimica. (n.d.). This compound. [URL: https://www.cymitquimica.com/2-2-chloro-ethyl-5-fluoro-isoindole-1-3-dione]
  • U.S. Pharmacopeia. (2021). <621> Chromatography. Notice of Adoption of Harmonized Standard. [URL: https://www.usp.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
  • LCGC International. (2024). Are You Sure You Understand USP <621>? [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [URL: https://www.pharmaguideline.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/media/71784/download]
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [URL: https://www.pharmtech.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [URL: https://www.agilent.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [URL: https://support.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [URL: https://phenomenex.blob.core.windows.net/documents/c3911110-3889-499b-8f35-d22734139967.pdf]
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. [URL: https://www.shimadzu.
  • Santa Cruz Biotechnology. (n.d.). This compound. [URL: https://www.scbt.com/p/2-2-chloro-ethyl-5-fluoro-isoindole-1-3-dione-176200-91-2]
  • BIOFOUNT. (n.d.). This compound. [URL: https://www.biofount.com/cas-176200-91-2-2-2-chloro-ethyl-5-fluoro-isoindole-1-3-dione.html]
  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [URL: https://pure.qub.ac.
  • Ramana, M. V., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [URL: https://www.
  • MilliporeSigma. (n.d.). This compound. [URL: https://www.sigmaaldrich.
  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00845h]
  • American Elements. (n.d.). 2-(2-fluoroethyl)-2,3-dihydro-1H-isoindole-1,3-dione. [URL: https://www.americanelements.com/2-2-fluoroethyl-2-3-dihydro-1h-isoindole-1-3-dione-442-31-9]
  • Jetir.org. (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [URL: https://www.jetir.org/papers/JETIR1701460.pdf]
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. [URL: https://sielc.com/hplc-method-for-analysis-of-phthalic-acid-on-primesep-b-column/]
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [URL: https://acgpubs.org/record/2018020105]
  • Journal of Chromatographic Science. (n.d.). Separation and Identification of the Phthalic Anhydride Derivatives of Liqusticum Chuanxiong Hort by GC–MS, TLC, HPLC–DAD, and HPLC–MS.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/6/505-514.pdf]
  • National Institutes of Health. (n.d.). 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960993/]
  • LGC Standards. (n.d.). 2-(2-Chloroethyl-d4)-1H-isoindole-1,3-dione. [URL: https://www.lgcstandards.com/US/en/2-%282-Chloroethyl-d4%29-1H-isoindole-1-3-dione/p/TRC-C399502]

Sources

A Comparative Crystallographic Guide to 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into intermolecular interactions that govern bioactivity and material properties. This guide delves into the crystallographic analysis of "2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione," a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this guide provides a comparative analysis based on closely related isoindole-1,3-dione derivatives whose crystallographic data has been published. By examining these analogs, we can predict and understand the likely structural features of our target compound, offering a solid foundation for future research.

Isoindole-1,3-dione derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1] The introduction of halogen atoms, such as fluorine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, a detailed understanding of their solid-state structure is crucial for rational drug design.

A Note on the Target Compound

"this compound" (Molecular Formula: C₁₀H₇ClFNO₂) is a halogenated derivative of the phthalimide scaffold.[2][3][4] While commercially available, to date, no peer-reviewed crystallographic studies have been published for this specific molecule. This guide, therefore, utilizes data from structurally similar compounds to provide a robust comparative analysis.

Synthesis and Crystallization: A Generalized Protocol

The synthesis of N-substituted isoindole-1,3-diones is typically achieved through the condensation of the corresponding phthalic anhydride with a primary amine. For "this compound," a plausible synthetic route would involve the reaction of 4-fluorophthalic anhydride with 2-chloroethylamine.

A general experimental protocol, adapted from methodologies for similar compounds, is presented below.[5][6]

Experimental Protocol: Synthesis and Crystallization

  • Reaction Setup: To a solution of 4-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add 2-chloroethylamine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure "this compound".

  • Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a solvent like ethyl acetate or dichloromethane at room temperature.

Comparative Crystallographic Analysis

To infer the structural characteristics of "this compound," we will compare it with the known crystal structures of three related derivatives:

  • Derivative A: 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione[5]

  • Derivative B: 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione[6]

  • Derivative C: (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione[7]

The following table summarizes the key crystallographic parameters for these comparative compounds.

Parameter Derivative A [5]Derivative B [6]Derivative C [7]Predicted for Target Compound
Molecular Formula C₁₀H₂Cl₄F₃NO₂C₁₀H₆F₃NO₂C₁₅H₉ClN₂O₂C₁₀H₇ClFNO₂
Crystal System TriclinicMonoclinicMonoclinicMonoclinic or Triclinic
Space Group P-1P2₁/cP2₁/cP2₁/c or P-1
a (Å) 4.9435.04712.991~5-13
b (Å) 10.7599.5374.808~5-10
c (Å) 12.13019.05123.757~12-24
β (°) / α, γ (°) α=101.37, β=101.18, γ=92.70β=95.20β=120.60β ~90-120 or α,γ ~90-105
Key Intermolecular Interactions C—H···F, Cl···OC—H···O, C—H···FC—H···OC—H···O, C—H···F, C—H···Cl

Structural Insights and Predictions:

The isoindole-1,3-dione core in all the comparative structures is essentially planar.[5][6][7] It is highly probable that the 5-fluoro-isoindole-1,3-dione moiety in the target compound will also exhibit a planar conformation. The substituent at the nitrogen atom, the 2-chloroethyl group, will likely be twisted with respect to the plane of the isoindole ring system. For instance, in Derivative A, the dihedral angle between the ethylene group and the isoindole ring is 59.58°.[5] A similar torsion is observed in Derivative B (62.58°).[6] This conformation minimizes steric hindrance and is a common feature in N-substituted phthalimides.

Intermolecular interactions play a critical role in the crystal packing. In the case of our target molecule, we can anticipate the presence of several weak non-covalent interactions:

  • C—H···O Hydrogen Bonds: These are expected between the hydrogen atoms of the chloroethyl group and the carbonyl oxygen atoms of neighboring molecules, similar to what is observed in Derivatives B and C.[6][7]

  • C—H···F Hydrogen Bonds: The fluorine atom on the isoindole ring is a potential hydrogen bond acceptor. Weak C—H···F interactions are noted in the crystal structures of Derivatives A and B.[5][6]

  • Halogen···Halogen and Halogen···Oxygen Interactions: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding and other short contacts, such as Cl···O interactions, which were observed in Derivative A.[5]

These interactions will likely dictate the formation of supramolecular assemblies, such as chains or sheets, in the solid state.

Visualizing the Workflow and Interactions

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4_Fluorophthalic_Anhydride 4-Fluorophthalic Anhydride Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) 4_Fluorophthalic_Anhydride->Reaction 2_Chloroethylamine_HCl 2-Chloroethylamine HCl 2_Chloroethylamine_HCl->Reaction NaOAc Sodium Acetate NaOAc->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Target_Compound 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione Purification->Target_Compound Crystallization Slow Evaporation Single_Crystals Single Crystals for XRD Crystallization->Single_Crystals Target_Compound->Crystallization

Caption: Synthetic and crystallization workflow for the target compound.

Intermolecular_Interactions cluster_interactions Predicted Intermolecular Interactions Molecule_1 Target Molecule CHO C-H...O Hydrogen Bond Molecule_1->CHO with Carbonyl O CHF C-H...F Hydrogen Bond Molecule_1->CHF with Fluoro Group CHCl C-H...Cl Interaction Molecule_1->CHCl with Chloroethyl Group Halogen Halogen...Oxygen/Halogen Contact Molecule_1->Halogen Cl...O or F...Cl

Caption: Predicted intermolecular interactions for the target compound.

Conclusion and Future Directions

While the crystal structure of "this compound" remains to be experimentally determined, a comparative analysis of its structural analogs provides a strong predictive framework. We anticipate a planar isoindole core with a twisted N-substituent, and a crystal packing dominated by a network of weak intermolecular interactions, including C—H···O, C—H···F, and halogen-involved contacts.

This guide serves as a valuable resource for researchers working with this and related compounds, providing a scientifically grounded starting point for computational modeling, polymorph screening, and the interpretation of future experimental data. The next logical step would be to perform a single-crystal X-ray diffraction study on "this compound" to validate these predictions and provide a definitive structural elucidation. Such data can be deposited in the Cambridge Structural Database (CSD) to enrich the collective knowledge of the scientific community.[8]

References

  • Acta Crystallographica Section E: Crystallographic Communications, 2010 , E66(7), o1743. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2012 , E68(1), o143. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2009 , E65(2), o339. [Link]

  • Records of Natural Products, 2018 , 12(2), 173-181. [Link]

  • Journal of Medicinal and Chemical Sciences, 2020 , 3(3), 224-245. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

  • Molecules, 2021 , 26(16), 4986. [Link]

  • MySkinRecipes Product Page. 5-Fluoro-2,3-Dihydro-1H-Isoindole-1,3-Dione. [Link]

  • PubChem. 5-chloro-1H-indole-2,3-dione. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications, 2011 , E67(11), o3184. [Link]

  • Molecules, 2022 , 27(19), 6682. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the well-being of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione (CAS No. 176200-91-2), a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure minimal risk and environmental impact.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic substance.[1][2] Such compounds, containing fluorine and chlorine, require specific disposal pathways due to their potential toxicity and the hazardous byproducts that can form upon improper treatment or incineration.[1][2][3] Therefore, segregation from non-halogenated waste streams is a critical first step.[3][4]

Core Principles of Safe Disposal

Before delving into the specific procedural steps, it is essential to understand the foundational principles that inform the safe disposal of this compound:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated organic and aqueous waste streams.[2][3][4] This is crucial because co-mingling can lead to dangerous reactions and complicates the disposal process, often increasing costs.[3]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary regulatory framework under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous waste.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE is non-negotiable when handling this compound and its waste. This includes, at a minimum, safety goggles, a lab coat, nitrile gloves, and closed-toe shoes.[1] All handling of the solid compound and preparation of its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][3]

Pre-Disposal Checklist & Hazard Assessment

Prior to initiating any disposal procedures, a thorough hazard assessment should be conducted. The following table summarizes key information and necessary precautions for this compound.

Parameter Information/Guideline Source(s)
Chemical Name This compound[6][7]
CAS Number 176200-91-2[6]
Molecular Formula C₁₀H₇ClFNO₂[6]
Physical Form Solid[6]
Primary Hazard Halogenated Organic Compound[1][2]
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves, closed-toe shoes.[1]
Handling Location Chemical fume hood.[1][3]
Waste Classification Hazardous Waste (likely), Halogenated Organic Waste.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[4][8]

Step-by-Step Disposal Protocol

The following protocol provides a detailed, sequential workflow for the safe disposal of this compound from the point of generation to final collection.

Materials Required:

  • Designated, properly labeled "Halogenated Organic Waste" container (must be in good condition, compatible with the waste, and have a secure, threaded cap).[3][4]

  • Hazardous waste tags, as required by your institution.[3]

  • Appropriate Personal Protective Equipment (PPE).

  • Chemical fume hood.

Procedure:

  • Preparation and Donning of PPE: Before handling the compound, ensure you are wearing all required PPE: safety goggles, a lab coat, and nitrile gloves.[1]

  • Work in a Ventilated Area: Conduct all operations involving the transfer of this compound waste in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Waste Collection:

    • Solid Waste: Carefully transfer any residual solid this compound into the designated "Halogenated Organic Waste" container. Use a dedicated spatula or scoop.

    • Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weighing paper, gloves, paper towels used for minor spills) should also be placed in the halogenated waste container.

    • Solutions: If the compound is in solution with a non-halogenated solvent, the entire solution must be treated as halogenated waste and disposed of in the appropriate liquid waste container.[4] Do not evaporate solvents in the fume hood as a primary means of disposal for larger quantities.[1]

  • Container Management:

    • Keep the "Halogenated Organic Waste" container securely closed at all times, except when actively adding waste.[3][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory environment.

    • Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Labeling:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[4]

    • Clearly write the full chemical name, "this compound," and its estimated quantity or concentration on the tag.[2] Do not use abbreviations or chemical formulas.[4]

    • Ensure the accumulation start date is recorded on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]

    • Ensure the storage area is well-ventilated, cool, and dry.[3]

    • Store the container in secondary containment to mitigate the impact of any potential leaks.[3]

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit is approaching (typically 90 days for large quantity generators and 180 days for small quantity generators), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest and pickup requests.

Emergency Procedures for Spills

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Minor Spill (within a fume hood):

    • Ensure the fume hood is operational.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

    • Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.

    • Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the waste container.

    • Wash the area with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the material is volatile or dusty, and if it is safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response team or EH&S department immediately.[3]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type: Solid, Liquid, or Contaminated Debris? fume_hood->waste_type solid_waste Collect in 'Halogenated Organic Waste' Container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid debris_waste Collect Contaminated Debris in 'Halogenated Organic Waste' Container waste_type->debris_waste Debris label_container Label Container with Full Chemical Name, Date, and Hazard Information solid_waste->label_container liquid_waste->label_container debris_waste->label_container close_container Keep Container Securely Closed When Not in Use label_container->close_container storage Store in Designated Satellite Accumulation Area with Secondary Containment close_container->storage ehs_contact Contact EH&S for Pickup and Final Disposal storage->ehs_contact

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

The presence of a 2-chloroethyl group is a significant structural alert, strongly suggesting that this compound may function as an alkylating agent. Such agents are often cytotoxic and require stringent handling protocols to prevent exposure.[5][6][7][8] Therefore, until comprehensive toxicological data is available, 2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione must be treated as a potent, hazardous substance. This guide is built on the principle of minimizing all potential routes of exposure—dermal, inhalation, and ingestion—through a multi-layered approach involving engineering controls, meticulous operational procedures, and appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of laboratory safety.[9] For a novel compound like this compound, the assessment must be conservative, assuming high toxicity due to its chemical structure.[10][11][12]

Key Hazard Considerations:

  • Potential Alkylating Agent: The 2-chloroethyl moiety can form reactive intermediates capable of covalently modifying biological molecules like DNA and proteins. This implies potential for mutagenicity, carcinogenicity, and reproductive toxicity.

  • Unknown Potency: Without specific data, we must assume the compound is highly potent.

  • Physical Form: As a solid or powder, it poses an inhalation risk if aerosolized.[13] When dissolved, it presents a splash and absorption hazard.

The following PPE recommendations are tiered based on the scale and nature of the laboratory operation, aligning with established guidelines for handling cytotoxic and potent compounds.[14]

Personal Protective Equipment (PPE) Recommendations

The selection of PPE is a critical control measure to protect laboratory personnel from chemical exposure.[15][16][17][18][19] Employers are required by the Occupational Safety and Health Administration (OSHA) to provide and ensure the use of appropriate PPE.[15][20]

Core PPE for All Operations

Regardless of the task, the following minimum PPE is mandatory when in the vicinity of where this compound is handled:

  • Flame-Resistant Laboratory Coat: Fully buttoned to protect skin and personal clothing.[19][21]

  • ANSI Z87.1-Compliant Safety Glasses with Side Shields: To protect against minor splashes and projectiles.[11][21]

  • Closed-Toe Shoes: To prevent foot injuries from spills or dropped items.[18][19]

  • Long Pants: Or equivalent attire that covers the legs.[21]

Tiered PPE for Specific Laboratory Tasks

The level of PPE must be escalated based on the risk associated with the specific procedure.

Risk Level Activity Examples Recommended Personal Protective Equipment
Low Risk - Handling sealed containers- Visual inspection of samples- Core PPE (as listed above)- Single pair of chemotherapy-rated nitrile gloves
Medium Risk - Weighing the solid compound in a ventilated enclosure- Preparing solutions within a chemical fume hood- Performing dilutions- Disposable solid-front gown with tight-fitting cuffs over lab coat- Chemical splash goggles[21]- Double pair of chemotherapy-rated nitrile gloves[14][22]- N95 respirator (minimum)[14]
High Risk - Handling powders outside of a primary containment device- Large-scale synthesis or purification- Cleaning up spills- Disposable, impervious coverall- Chemical splash goggles and a full-face shield[21]- Double pair of chemotherapy-rated nitrile gloves- N100 respirator or a Powered Air-Purifying Respirator (PAPR)[14]

Causality Behind PPE Choices:

  • Double Gloving: When handling potent compounds, wearing two pairs of chemotherapy-rated nitrile gloves provides an extra layer of protection. The outer glove should be worn over the cuff of the gown, and changed immediately if contamination is suspected.[14]

  • Respiratory Protection: An N95 respirator is the minimum recommendation for handling powders to prevent inhalation.[14] For higher-risk activities, or where aerosolization is likely, a higher level of respiratory protection such as an N100 respirator or a PAPR is necessary to ensure a greater protection factor.[23]

  • Eye and Face Protection: While safety glasses offer basic protection, chemical splash goggles provide a seal around the eyes, essential for preventing liquid splashes. A face shield worn over goggles protects the entire face during high-risk procedures.[21]

Operational and Disposal Plans

Engineering Controls and Designated Areas
  • Primary Engineering Control: All manipulations of solid this compound or its concentrated solutions must be conducted within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[17]

  • Designated Area: A specific area of the lab should be designated for handling this compound. This area should be clearly marked with warning signs. All equipment used in this area should be decontaminated before being removed.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, ensure the designated area is clean and uncluttered. Assemble all necessary equipment, including pre-weighed reagents, solvents, appropriate PPE, and waste containers.

  • Donning PPE: Put on PPE in the correct order (e.g., gown, inner gloves, respirator, goggles, face shield, outer gloves).

  • Handling: Conduct all operations on a disposable, plastic-backed absorbent pad to contain any minor spills.[24]

  • Decontamination: After handling, wipe down all surfaces in the designated area with an appropriate decontamination solution (e.g., a mild bleach solution followed by a water rinse, or as determined by compound stability).

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The remaining PPE should be removed in a manner that prevents contact with the contaminated outer surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection start Start: Handling 2-(2-Chloro-ethyl)-5-fluoro- isoindole-1,3-dione task_assessment Assess Task: - Scale of operation - Physical form (solid/liquid) - Potential for aerosolization/splash start->task_assessment low_risk Low Risk (e.g., Handling sealed containers) task_assessment->low_risk Low potential for exposure medium_risk Medium Risk (e.g., Weighing in enclosure, solution prep) task_assessment->medium_risk Moderate potential for exposure high_risk High Risk (e.g., Open powder handling, spill cleanup) task_assessment->high_risk High potential for exposure ppe_low Core PPE + Single Nitrile Gloves low_risk->ppe_low ppe_medium Gown Goggles Double Nitrile Gloves N95 Respirator medium_risk->ppe_medium ppe_high Coverall Goggles + Face Shield Double Nitrile Gloves N100/PAPR high_risk->ppe_high caption Figure 1. PPE Selection Workflow

Figure 1. PPE Selection Workflow

Waste Management and Disposal

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection.

Waste Segregation and Labeling
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, absorbent pads, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: As a halogenated organic compound, all liquid waste containing this substance must be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[25] Do not mix with non-halogenated solvent waste.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Protocol
  • Containment: All waste containers should be kept closed when not in use.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and appropriate hazard warnings.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup. Chemical dehalogenation processes may be employed by waste disposal facilities to break down the compound.[26]

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring their personal safety and the integrity of their research environment.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed Central. (n.d.).
  • Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. (n.d.).
  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.).
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20).
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • Safe handling and waste management of hazardous drugs - eviQ. (n.d.).
  • US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents. (n.d.).
  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories - The Pharmaceutical Journal. (2017, February 28).
  • Cytotoxic drugs and related waste – risk management - SafeWork NSW. (n.d.).
  • Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for the Investigational Anticancer Agent E7130 - Benchchem. (n.d.).
  • This compound. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? : r/Chempros - Reddit. (2022, May 17).
  • a guide for evaluating the performance of chemical protective clothing (cpc) - Covestro Solution Center. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Removing Halogenated Organic Compounds: A Guide to Solutions - Desotec. (n.d.).
  • Cleanroom Waste Disposal Protocol - Auckland Microfab. (2012, June 21).
  • ExampleSOP_Novel-Compounds-in-Animals.docx - UF | EHS. (n.d.).
  • A framework for chemical safety assessment incorporating new approach methodologies within REACH - NIH. (n.d.).
  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • OSHA & EPA Chemical Protective Clothing Guidelines - International Enviroguard. (2019, April 3).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams - P2 InfoHouse. (n.d.).
  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. (n.d.).
  • Protective Clothing and Ensembles | NIOSH - Restored CDC. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • This compound | SCBT. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2021, April 5).
  • This compound - Guidechem. (n.d.).
  • This compound - BIOFOUNT. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-ethyl)-5-fluoro-isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.